Product packaging for AZD7325(Cat. No.:CAS No. 942437-37-8)

AZD7325

カタログ番号: B1666233
CAS番号: 942437-37-8
分子量: 354.4 g/mol
InChIキー: KYDURMHFWXCKMW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

AZD7325 is a high affinity, selective modulator of the GABAA receptor system.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19FN4O2 B1666233 AZD7325 CAS No. 942437-37-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-3-10-22-19(25)18-16(21)12-7-4-6-11(17(12)23-24-18)15-13(20)8-5-9-14(15)26-2/h4-9H,3,10H2,1-2H3,(H2,21,23)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDURMHFWXCKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC=C3F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942437-37-8
Record name AZD-7325
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942437378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-7325
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13994
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-7325
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNM216XOUH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AZD7325

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7325, also known as BAER-101, is a novel, orally active, subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Developed by AstraZeneca, it has been investigated for the treatment of anxiety disorders, and more recently, for epilepsy and other neurological conditions such as Fragile X Syndrome.[3][4][5] This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, effects on signaling pathways, and summarizing key preclinical and clinical findings.

Core Mechanism of Action: Selective Modulation of GABA-A Receptors

This compound exerts its effects by binding to the benzodiazepine (B76468) site of GABA-A receptors, which are ligand-gated ion channels responsible for the majority of fast inhibitory neurotransmission in the central nervous system (CNS).[6][7] Unlike non-selective benzodiazepines, this compound demonstrates significant selectivity for GABA-A receptor subtypes containing α2 and α3 subunits, with less activity at the α1 and α5 subunits.[1][6] This selectivity is believed to confer a therapeutic advantage, potentially separating the anxiolytic effects (mediated by α2 and α3 subunits) from the sedative and cognitive-impairing effects associated with α1 and α5 subunit modulation, respectively.[6][8]

As a positive allosteric modulator, this compound does not directly activate the GABA-A receptor but enhances the effect of the endogenous ligand, GABA. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability. The partial nature of its agonism suggests a ceiling to its effect, which may contribute to a favorable safety profile.[6]

Signaling Pathway Diagram

AZD7325_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_A_Receptor GABA-A Receptor (α2/α3 Subunits) Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Enhances GABA Effect This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA->GABA_A_Receptor Binds Binding_Assay_Workflow start Start prepare_cells Prepare Sf9 cells expressing GABAA receptor subtypes start->prepare_cells incubate Incubate cells with [3H]flunitrazepam and varying concentrations of this compound prepare_cells->incubate separate Separate bound and free radioligand incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Calculate IC50 and Ki values measure->analyze end End analyze->end

References

AZD7325: A Technical Guide to its GABAA Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of AZD7325, a selective modulator of the γ-aminobutyric acid type A (GABAA) receptor. The document details its binding affinity for various GABAA receptor subtypes, the experimental protocols used to determine these affinities, and the relevant signaling pathways.

Executive Summary

This compound is a positive allosteric modulator of the GABAA receptor, demonstrating significant subtype selectivity.[1][2] It exhibits high affinity for GABAA receptors containing α1, α2, and α3 subunits, with notably lower affinity for those containing the α5 subunit.[3][4][5] This selectivity profile suggests its potential for therapeutic applications requiring modulation of specific GABAA receptor populations, such as in anxiety disorders, while potentially minimizing side effects associated with non-selective benzodiazepines like sedation and cognitive impairment.[2][6][7]

Quantitative Binding Affinity Data

The binding affinity of this compound for different GABAA receptor α-subunits is typically determined through competitive radioligand binding assays. The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

GABAA Receptor SubunitBinding Affinity (Ki) [nM]Reference
α10.5[3][4][5]
α20.3[1][3][4][5]
α31.3[1][3][4][5]
α5230[3][4][5]

Table 1: Binding affinities of this compound for human GABAA receptor α-subunits.

GABAA Receptor Signaling Pathway

GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptor results in the opening of a chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Positive allosteric modulators like this compound bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a greater influx of chloride ions.

GABAA_Signaling cluster_neuron Postsynaptic Neuron GABA GABA GABAA_Receptor GABAA Receptor GABA->GABAA_Receptor binds Chloride_Channel Cl- Channel GABAA_Receptor->Chloride_Channel activates This compound This compound This compound->GABAA_Receptor binds (allosteric site) Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

GABAA Receptor Signaling Pathway

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity is primarily achieved through competitive radioligand binding assays. This method measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Materials and Reagents
  • Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293) transiently or stably expressing specific recombinant human GABAA receptor subtypes (α1βγ2, α2βγ2, α3βγ2, α5βγ2).[8]

  • Radioligand: A tritiated ligand that binds to the benzodiazepine (B76468) site of the GABAA receptor with high affinity, such as [³H]-Flumazenil or [³H]-Flunitrazepam.[8][9]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine, such as Diazepam or Clonazepam, to determine non-specific binding.[8]

  • Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4).[10][11]

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Experimental Workflow

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of this compound.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Receptor_Prep Prepare Receptor Membranes (e.g., from HEK293 cells expressing specific GABAA receptor subtypes) Incubate Incubate Receptor Membranes with: - Radioligand - Varying concentrations of this compound (or buffer for total binding, or unlabeled ligand for non-specific binding) Receptor_Prep->Incubate Ligand_Prep Prepare Radioligand Solution ([³H]-Flumazenil or [³H]-Flunitrazepam) Ligand_Prep->Incubate Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Wash Buffer to remove unbound radioligand Filter->Wash Scintillation Add Scintillation Cocktail to Filters Wash->Scintillation Count Measure Radioactivity (Counts Per Minute - CPM) using a Scintillation Counter Scintillation->Count Analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and calculate Ki Count->Analyze

Experimental Workflow for Radioligand Binding Assay

Detailed Method
  • Membrane Preparation:

    • Culture and harvest cells expressing the desired GABAA receptor subtype.

    • Homogenize the cells in an ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times with fresh buffer to remove endogenous substances that could interfere with the assay.[12]

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.[12]

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Total Binding: Wells containing receptor membranes and the radioligand.

    • Non-specific Binding: Wells containing receptor membranes, the radioligand, and a high concentration of an unlabeled competitor (e.g., Diazepam).

    • Competitive Binding: Wells containing receptor membranes, the radioligand, and varying concentrations of this compound.

  • Incubation:

    • The plate is incubated at a controlled temperature (e.g., 4°C or room temperature) for a specific duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[10]

    • The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

  • Measurement of Radioactivity:

    • The filters are placed in scintillation vials, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is measured using a scintillation counter, providing data in counts per minute (CPM).[8]

  • Data Analysis:

    • Specific Binding is calculated by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve using non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

This comprehensive approach allows for the precise determination of the binding affinity of this compound for various GABAA receptor subtypes, providing crucial data for its pharmacological characterization and further development.

References

AZD7325: A Technical Guide to its Affinity for GABA-A Receptor Alpha Subunits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of AZD7325 for various GABA-A receptor alpha subunits. This compound is a novel partial subtype-selective GABA-A α2,3 receptor modulator that has been investigated for its potential anxiolytic properties.[1][2] This document summarizes its binding characteristics, the experimental methods used to determine them, and the relevant signaling pathways.

Quantitative Data: Binding Affinity (Ki) of this compound

The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. This compound exhibits differential binding to the various alpha subunits of the GABA-A receptor, with a notably higher affinity for the α1, α2, and α3 subunits compared to the α5 subunit.[1][3] This selectivity is a key feature of its pharmacological profile.

GABA-A Receptor SubunitKi Value (nM)
α10.5[1][3]
α20.3[1][3]
α31.3[1][3]
α5230[1][3]

Experimental Protocols: Determination of Ki Values

The Ki values of this compound were determined using in vitro radioligand binding assays.[4] This standard pharmacological technique quantifies the interaction between a radiolabeled ligand and a receptor.

Representative Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a representative example of how the binding affinity of a compound like this compound for different GABA-A receptor subtypes is determined.

1. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK293) cells are stably transfected to express specific subtypes of the human GABA-A receptor (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).[5][6]

  • Cells are cultured and harvested.

  • Cell membranes are prepared by homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[7] Protein concentration is determined using a standard method like the BCA assay.[7]

2. Radioligand Binding Assay:

  • The assay is typically performed in a 96-well plate format.[7]

  • A constant concentration of a radioligand that binds to the benzodiazepine (B76468) site of the GABA-A receptor, such as [3H]flumazenil, is used.[5][8]

  • Increasing concentrations of the unlabeled competitor compound (this compound) are added to the wells.

  • The prepared cell membranes are then added to the wells.

  • The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[7]

  • To determine non-specific binding , a high concentration of a non-radiolabeled benzodiazepine site ligand (e.g., clonazepam) is added to a set of control wells.

3. Separation and Quantification:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[7] This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed multiple times with an ice-cold wash buffer to remove any remaining unbound radioligand.[7]

  • The filters are dried, and a scintillation cocktail is added.[7]

  • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.[7]

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of this compound.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Visualizations

GABA-A Receptor Signaling Pathway with this compound

The following diagram illustrates the mechanism of action of this compound as a positive allosteric modulator (PAM) of the GABA-A receptor.

GABAA_Signaling cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Opens Cl⁻ channel GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound (PAM) This compound->GABA_A_Receptor Binds to allosteric site Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx leads to

Caption: Mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.

Experimental Workflow for Ki Determination

This diagram outlines the key steps in a competitive radioligand binding assay to determine the Ki value of a compound.

Experimental_Workflow start Start prep Prepare Cell Membranes with expressed GABAA receptor subtypes start->prep assay_setup Set up 96-well plate with: - Radioligand ([3H]flumazenil) - Varying concentrations of this compound - Cell membranes prep->assay_setup incubation Incubate to reach binding equilibrium assay_setup->incubation filtration Rapid vacuum filtration to separate bound and unbound radioligand incubation->filtration quantification Quantify radioactivity using liquid scintillation counting filtration->quantification analysis Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

AZD7325: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of AZD7325, a selective GABA-A α2/α3 receptor partial agonist. The information is compiled from publicly available preclinical and clinical data.

Introduction

This compound was developed as a novel anxiolytic agent with a mechanism of action targeting specific subtypes of the GABA-A receptor. Unlike non-selective benzodiazepines, this compound was designed to elicit its therapeutic effects with a reduced side-effect profile, particularly concerning sedation and cognitive impairment. This document details the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, along with its mechanism of action, receptor binding affinity, and functional effects on the central nervous system (CNS).

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both preclinical species and humans. Key findings are summarized below.

Absorption and Distribution

Following oral administration in humans, this compound reaches a maximum plasma concentration (Cmax) of 0.2 µM after a 10 mg daily dose at steady-state.[1] Preclinical studies in rats, dogs, and monkeys have also been conducted to assess oral bioavailability and distribution, though specific quantitative data from these studies are not extensively published in the available literature.

Metabolism

The metabolism of this compound is complex and involves the formation of several metabolites. After repeated dosing in humans and preclinical animal models (rat, dog, and mouse), three major late-occurring and long-circulating metabolites, designated M9, M10, and M42, have been identified. These metabolites become prominent in plasma at steady state.

Cytochrome P450 (CYP) Enzyme Induction

The potential for this compound to induce CYP enzymes has been investigated in vitro and in vivo.

  • In Vitro: Studies using cultured human hepatocytes showed that this compound is a moderate inducer of CYP1A2 and a potent inducer of CYP3A4.[1][2]

  • In Vivo: In a clinical study with healthy volunteers, the expected efficacious daily dose of 10 mg of this compound demonstrated only a weak inducing effect on CYP3A4 activity and had no effect on CYP1A2 activity.[1] This suggests that at therapeutic doses, the clinical risk of drug-drug interactions due to CYP induction by this compound is low.

Pharmacokinetic Data Summary

Table 1: Human Pharmacokinetic Parameters of this compound

ParameterValueConditionReference
Cmax0.2 µM10 mg daily dosing to steady-state[1]

Note: Comprehensive preclinical pharmacokinetic data (Cmax, Tmax, AUC, half-life, bioavailability) for rat, dog, and monkey are not available in a consolidated format in the public domain.

Pharmacodynamics

This compound is a partial selective positive allosteric modulator of the GABA-A receptor, with preferential activity at the α2 and α3 subunits.

Mechanism of Action

This compound enhances the effect of the neurotransmitter GABA at the GABA-A receptor, leading to an increase in chloride ion influx and subsequent neuronal hyperpolarization. This potentiation of GABAergic inhibition is believed to be the basis for its anxiolytic effects. Its selectivity for the α2 and α3 subunits is thought to contribute to its reduced sedative and cognitive side effects compared to non-selective benzodiazepines, which also act on the α1 (associated with sedation) and α5 (associated with cognition) subunits.

cluster_GABA_Synapse GABAergic Synapse GABA GABA GABA_A_Receptor GABA-A Receptor (α2/α3 subunits) GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride (Cl⁻) Channel Opening GABA_A_Receptor->Chloride_Channel Activates Neuronal_Inhibition Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Leads to

Figure 1: Mechanism of Action of this compound at the GABA-A Receptor.
Receptor Binding Affinity

In vitro binding assays have determined the affinity of this compound for various GABA-A receptor subunits.

Table 2: In Vitro Binding Affinity (Ki) of this compound for GABA-A Receptor Subtypes

SubtypeKi (nM)Reference
α10.5
α20.3
α31.3
α5230
Central Nervous System Effects and Comparison with Lorazepam

A clinical study in healthy male volunteers compared the CNS effects of single oral doses of this compound (2 mg and 10 mg) with placebo and lorazepam (2 mg), a non-selective benzodiazepine.[3]

  • Saccadic Eye Movements: Lorazepam produced a robust impairment in saccadic peak velocity (SPV), a sensitive marker of benzodiazepine-induced sedation. In contrast, neither dose of this compound induced statistically significant effects on SPV.[3]

  • Cognitive and Psychomotor Function: Lorazepam caused significant impairment in various measures of cognitive and psychomotor function. The effects of this compound on these parameters were not statistically significant.[3]

  • Receptor Occupancy: Positron Emission Tomography (PET) studies in humans using the radioligand [11C]flumazenil have shown that this compound can achieve high levels of GABA-A receptor occupancy. The plasma concentration required for 50% receptor occupancy (Ki,plasma) was estimated to be 15 nmol/l.[4]

Table 3: Comparative Pharmacodynamic Effects of this compound and Lorazepam

ParameterThis compound (10 mg)Lorazepam (2 mg)Reference
Saccadic Peak Velocity (SPV)No significant effectRobust impairment[3]
Body SwayNo significant effectSignificant increase[3]
Subjective Alertness (VAS)No significant effectSignificant decrease[3]

Experimental Protocols

In Vitro CYP Enzyme Induction Assay

The potential of this compound to induce CYP1A2 and CYP3A4 was evaluated using cultured human hepatocytes. A general workflow for such an assay is as follows:

Hepatocyte_Culture Culture Human Hepatocytes Compound_Treatment Treat with this compound (e.g., 1 µM, 10 µM) Hepatocyte_Culture->Compound_Treatment Incubation Incubate for Specified Period Compound_Treatment->Incubation Analysis Analyze CYP Activity (mRNA, Protein, Function) Incubation->Analysis

Figure 2: General Workflow for In Vitro CYP Induction Assay.

Methodology: Cultured human hepatocytes were treated with varying concentrations of this compound (e.g., 1 µM and 10 µM).[1] Following an incubation period, the induction of CYP1A2 and CYP3A4 was assessed by measuring changes in mRNA levels, protein expression, and enzyme activity.[2]

Human PET Study for Receptor Occupancy

The in vivo occupancy of GABA-A receptors by this compound was determined using PET imaging.

Baseline_Scan Baseline PET Scan with [11C]flumazenil Drug_Administration Administer Single Oral Dose of this compound Baseline_Scan->Drug_Administration Post_Dose_Scan Post-dose PET Scan with [11C]flumazenil Drug_Administration->Post_Dose_Scan Data_Analysis Analyze Regional Binding and Calculate Occupancy Post_Dose_Scan->Data_Analysis

Figure 3: Experimental Workflow for Human PET Receptor Occupancy Study.

Methodology: Healthy subjects underwent a baseline PET scan with the radioligand [11C]flumazenil. Subsequently, they received a single oral dose of this compound, followed by a second PET scan. The reduction in the binding of [11C]flumazenil after this compound administration was used to calculate the percentage of GABA-A receptor occupancy.[4]

Clinical Study Comparing CNS Effects with Lorazepam

A double-blind, randomized, four-way crossover study was conducted in 16 healthy male volunteers.[3]

Methodology: Each subject received single oral doses of this compound (2 mg and 10 mg), lorazepam (2 mg), and placebo in a randomized order, with washout periods between treatments. A battery of validated CNS tests was administered at multiple time points to assess cognitive, neurophysiologic, and psychomotor functions, as well as subjective feelings.[3]

Conclusion

This compound is a selective partial agonist of GABA-A α2 and α3 receptors with a pharmacokinetic and pharmacodynamic profile that distinguishes it from non-selective benzodiazepines. Its metabolism leads to the formation of major, long-circulating metabolites upon repeated administration. While it shows potential for CYP enzyme induction in vitro, this effect is weak at clinically relevant doses in vivo. Pharmacodynamically, this compound demonstrates target engagement in the human brain with a significantly lower propensity to cause sedation and cognitive impairment compared to lorazepam. This profile suggests that this compound held promise as an anxiolytic with an improved safety and tolerability profile. Further research and development would be necessary to fully elucidate its therapeutic potential.

References

A Technical Guide to the Preclinical Profile of AZD7325

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: AZD7325 (also known as BAER-101) is a novel, orally active, subtype-selective partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor benzodiazepine (B76468) site.[1][2] Developed for the treatment of anxiety disorders, its mechanism is designed to separate the anxiolytic effects from the sedative side effects associated with non-selective benzodiazepines.[2][3] Preclinical studies have focused on characterizing its unique binding profile, functional activity, and in vivo efficacy in models of anxiety and epilepsy, aiming to establish a proof-of-concept for its anxioselective properties.[1][4] This document provides a detailed overview of the key preclinical findings for this compound.

Mechanism of Action: Selective GABA-A Receptor Modulation

This compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing the effect of the endogenous neurotransmitter GABA.[5] Its therapeutic hypothesis is rooted in its selectivity for receptors containing α2 and α3 subunits, which are genetically associated with anxiolysis.[2][6] Conversely, it demonstrates minimal efficacy at the α1 subunit, linked to sedation, and low affinity for the α5 subunit, associated with cognition.[1][2] This targeted modulation is expected to produce anxiolytic effects with a reduced burden of central nervous system depression.[2]

cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (α2/α3, β, γ subunits) ion_channel Cl- Channel (Closed) GABA_R->ion_channel gates Cl_ion Cl- Influx GABA GABA GABA->GABA_R Binds This compound This compound (PAM) This compound->GABA_R Binds & Enhances Result Neuronal Hyperpolarization (Anxiolytic Effect) Cl_ion->Result Leads to

Figure 1: Mechanism of action for this compound as a selective GABA-A PAM.

Pharmacological Profile

In Vitro Studies: Receptor Binding and Functional Activity

Table 1: In Vitro Receptor Binding and Functional Activity Profile of this compound

Parameter α1 Subunit α2 Subunit α3 Subunit α5 Subunit
Binding Affinity (Ki, nM) 0.5[1][4][7] 0.3[1][4][7] 1.3[1][4][7] 230[1][4][7]
Functional Efficacy Neutral Antagonist[2] Partial Agonist (~18%)¹[2] Partial Agonist (~15%)¹[2] Partial Agonist (~8%)¹[2]

¹ Efficacy expressed as a percentage of the maximal response to diazepam.[2]

Experimental Protocol: In Vitro CYP450 Induction

To assess the potential for drug-drug interactions, the induction of cytochrome P450 enzymes by this compound was evaluated in vitro.

  • System: Primary human hepatocytes from three donors (HH210, HH215, HH216).[7]

  • Treatment: Hepatocytes were treated with this compound at concentrations ranging from 0 to 10 μM once daily for three consecutive days.[7]

  • Analysis: Following treatment, the expression of CYP1A2 and CYP3A4 was quantified at both the mRNA and protein levels.[7]

  • Results: this compound was identified as a moderate inducer of CYP1A2 and a potent inducer of CYP3A4 in this system.[7]

Table 2: In Vitro Cytochrome P450 Induction by this compound in Human Hepatocytes [7]

Enzyme Effect Maximal mRNA Expression
CYP1A2 Moderate Inducer 2.1 to 3.2-fold increase

| CYP3A4 | Potent Inducer | Data on file |

In Vivo Studies: Efficacy in Seizure Models

The functional consequences of this compound's receptor selectivity have been demonstrated in rodent models, particularly those related to neuronal hyperexcitability, such as epilepsy. These studies provide evidence of its anticonvulsant properties, which are mechanistically related to its anxiolytic potential, without inducing sedation.[7][9]

start Select Fmr1 KO & Wild-Type (WT) Mice (3 weeks old) admin Single Oral Gavage (30 min pre-test) start->admin group1 Vehicle (0.05% SBECD) admin->group1 group2 This compound (1 mg/kg) admin->group2 group3 This compound (3 mg/kg) admin->group3 test Audiogenic Seizure Test (Expose to high-intensity sound) group1->test group2->test group3->test measure Record Seizure Severity Score (Wild running, clonic/tonic seizures) test->measure analysis Statistical Analysis (Compare scores between groups) measure->analysis

Figure 2: Experimental workflow for the audiogenic seizure model in Fmr1 KO mice.

Table 3: Summary of this compound Efficacy in Preclinical Seizure Models

Model Species Dosing Regimen Key Finding Citation
Dravet Syndrome F1.Scn1a+/- Mouse 10, 17.8, 31.6 mg/kg (Oral) Attenuated hyperthermia-induced seizures without sedation. [7][10]

| Fragile X Syndrome | Fmr1 KO Mouse | 1 and 3 mg/kg (Oral Gavage) | Significantly reduced audiogenic seizure scores. |[9] |

Experimental Protocol: In Vivo Seizure Models
  • Dravet Syndrome Model:

    • Animals: F1.Scn1a+/- mice.[7]

    • Administration: A single oral dose of this compound (10, 17.8, or 31.6 mg/kg) or vehicle was administered 30 minutes before the test.[7]

    • Procedure: Hyperthermia-induced seizures were triggered, and the core body temperature at which a seizure occurred was recorded as the primary endpoint.[7]

  • Fragile X Syndrome Model:

    • Animals: 3-week-old Fmr1 knockout (KO) mice and wild-type littermates.[9]

    • Administration: A single dose of this compound (1 or 3 mg/kg) or vehicle (0.05% Sulfobutylether-Beta-Cyclodextrin) was administered via oral gavage in a volume of 5 ml/kg, 30 minutes prior to testing.[9]

    • Procedure: Mice were exposed to a high-intensity acoustic stimulus to induce audiogenic seizures. Seizure severity was scored.[9] For motor coordination assessment, a Rotarod test was performed where the rod accelerated from 4 to 40 rpm over 180 seconds.[9] The study found no sedative impact on motor coordination.[9]

Pharmacokinetic Profile

Preclinical pharmacokinetic data for this compound is limited in publicly available literature. Studies using radiolabeled [¹⁴C]this compound were conducted to understand its metabolism and pharmacokinetic properties across species.[1] A significant number of metabolites were identified in vivo, with some long-circulating metabolites becoming major components in plasma only after repeated dosing.[11]

cluster_affinity Receptor Affinity & Efficacy Profile cluster_outcome Preclinical Outcomes profile High Affinity & Partial Agonism α2, α3 Neutral Antagonism α1 Low Affinity & Efficacy α5 anxiolysis Anxiolytic-like Effects profile:s->anxiolysis Mediates anticonvulsant Anticonvulsant Effects profile:s->anticonvulsant Mediates no_sedation Lack of Sedation profile:s->no_sedation Avoids

Figure 3: Relationship between this compound's receptor selectivity and its effects.

Table 4: Preclinical Pharmacokinetic Parameters of this compound

Species Dose Route Plasma Concentration Citation

| Rat | 0.3 mg/kg | N/A | 3.58 ng/mL (10.1 nM) |[4] |

Summary and Conclusion

The preclinical data for this compound strongly support its development as a novel anxiolytic agent. Its defining characteristic is a GABA-A receptor modulation profile that distinguishes it from classical benzodiazepines. By selectively targeting α2/α3 subunits as a partial agonist while avoiding significant activity at the α1 subunit, this compound demonstrates potent anxiolytic-like and anticonvulsant effects in animal models without concomitant sedation.[1][4][9] In vitro studies confirm a favorable binding profile and highlight a potential for CYP450 enzyme induction.[7] While extensive preclinical pharmacokinetic data are not publicly detailed, metabolism studies show a complex profile.[11] Collectively, these findings provided a robust rationale for advancing this compound into clinical development for anxiety disorders.[2][12]

References

AZD7325: A Technical Guide for Researchers in Anxiety Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7325 is a novel, orally active, partial and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, with a distinct profile targeting the α2 and α3 subunits.[1][2] This selectivity is hypothesized to confer anxiolytic effects with a reduced sedative and cognitive impairment profile compared to non-selective benzodiazepines.[1][3] This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and visualizing its mechanism of action and relevant pathways.

Core Data Summary

The following tables present a consolidated view of the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Binding Affinity of this compound for Human GABAA Receptor Subtypes
GABAA Receptor SubtypeBinding Affinity (Ki, nM)
α1βxγx0.5[4]
α2βxγx0.3[2][4]
α3βxγx1.3[2][4]
α5βxγx230[4]
Table 2: In Vitro Functional Efficacy of this compound at GABAA Receptor Subtypes
GABAA Receptor SubtypeEfficacy (% of maximal diazepam response)
α1Neutral Antagonism[1]
α2~18%[1]
α3~15%[1]
α5~8%[1]
Table 3: Human Pharmacokinetic and Receptor Occupancy Data for this compound
DoseApproximate Peak Plasma Concentration (nmol/L)GABAA Receptor Occupancy (%)
2 mg~15~50[1]
10 mgNot explicitly stated>80[1]
20 mgNot explicitly stated>80[5]
30 mgNot explicitly stated>80[5]

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of specific GABAA receptor subtypes.[1] By selectively binding to and enhancing the function of GABAA receptors containing α2 and α3 subunits, this compound potentiates the inhibitory effect of the endogenous neurotransmitter GABA.[1][3] This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability, which is the basis for its anxiolytic effects.[6]

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA synthesis GABA_vesicle GABA Vesicle GABA_released GABA GABA_vesicle->GABA_released release GABA->GABA_vesicle packaging GABAA_R GABAA Receptor (α2/α3, β, γ subunits) GABA_released->GABAA_R binds Cl_channel Chloride (Cl⁻) Channel Opening GABAA_R->Cl_channel This compound This compound This compound->GABAA_R Positive Allosteric Modulation Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Cl_channel->Hyperpolarization leads to Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis

Caption: Mechanism of action of this compound at the GABAergic synapse.

Experimental Protocols

This section details the methodologies for key experiments cited in the research of this compound.

In Vitro GABAA Receptor Subtype Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for different human GABAA receptor subtypes.

Methodology:

  • Receptor Source: Membranes from cell lines (e.g., HEK-293 or L(tk-) cells) stably expressing recombinant human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[7]

  • Radioligand: [3H]flunitrazepam or a similar high-affinity benzodiazepine site radioligand.

  • Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) at 4°C.

  • Procedure:

    • A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

    • Incubation is carried out for a sufficient time to reach equilibrium (e.g., 60-90 minutes at 4°C).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., clonazepam or flumazenil).

    • The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - GABAA Receptor Membranes - [3H]Radioligand - this compound dilutions - Assay Buffer Start->Prepare_Reagents Incubation Incubate Receptor Membranes, [3H]Radioligand, and this compound Prepare_Reagents->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Scintillation_Counting Liquid Scintillation Counting to measure radioactivity Filtration->Scintillation_Counting Data_Analysis Data Analysis: - Calculate IC50 - Calculate Ki using Cheng-Prusoff equation Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for GABAA receptor binding assay.

Preclinical Models of Anxiety

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms. Dimensions can vary but are typically around 50 cm long and 10 cm wide for rats.[8]

  • Animals: Male rats or mice are commonly used.

  • Procedure:

    • Animals are administered this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a specified time before the test (e.g., 30 minutes).

    • Each animal is placed in the center of the maze, facing an open arm.

    • Behavior is recorded for a set period, typically 5 minutes, using a video camera.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total arm entries (as a measure of general locomotor activity).

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

Objective: To evaluate the anxiolytic-like properties of this compound based on the conflict between the innate aversion of rodents to a brightly lit area and their tendency to explore a novel environment.

Methodology:

  • Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.[9]

  • Animals: Mice are frequently used for this test.

  • Procedure:

    • Animals are treated with this compound or vehicle prior to testing.

    • Each mouse is placed in the center of the light compartment, facing away from the opening.

    • Behavior is recorded for a period of 5-10 minutes.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

    • Locomotor activity in each compartment.

  • Data Analysis: Anxiolytic activity is suggested by a significant increase in the time spent in the light compartment and the number of transitions.[9]

Preclinical_Anxiety_Models Start Start Drug_Administration Administer this compound or Vehicle to Rodents Start->Drug_Administration Acclimation Acclimation Period Drug_Administration->Acclimation Behavioral_Test Perform Behavioral Test (Elevated Plus Maze or Light-Dark Box) Acclimation->Behavioral_Test Data_Recording Record Behavioral Parameters (e.g., time in open arms, transitions) Behavioral_Test->Data_Recording Statistical_Analysis Statistical Analysis to Compare Drug vs. Vehicle Group Data_Recording->Statistical_Analysis End End Statistical_Analysis->End

Caption: General workflow for preclinical anxiety studies.

Human Positron Emission Tomography (PET) Study

Objective: To determine the in vivo GABAA receptor occupancy of this compound in the human brain.

Methodology:

  • Radioligand: [11C]flumazenil, a PET ligand that binds to the benzodiazepine site of GABAA receptors.[5]

  • Subjects: Healthy human volunteers.

  • Procedure:

    • A baseline PET scan is performed to measure the baseline binding potential of [11C]flumazenil.

    • Subjects are then administered a single oral dose of this compound.

    • A second PET scan is conducted at the time of anticipated peak plasma concentration of this compound.

    • Arterial or venous blood samples are collected to determine the plasma concentration of this compound.

  • Data Analysis:

    • The receptor occupancy is calculated as the percentage reduction in the binding potential of [11C]flumazenil after this compound administration compared to baseline.

    • The relationship between plasma concentration of this compound and receptor occupancy is modeled to estimate the plasma concentration required for 50% receptor occupancy (IC50).[5]

PET_Study_Workflow Start Start Baseline_PET Baseline [11C]flumazenil PET Scan Start->Baseline_PET Drug_Administration Administer Single Oral Dose of this compound Baseline_PET->Drug_Administration Post-Dose_PET Post-Dose [11C]flumazenil PET Scan at Peak Plasma Concentration Drug_Administration->Post-Dose_PET Blood_Sampling Collect Blood Samples for Pharmacokinetic Analysis Drug_Administration->Blood_Sampling Data_Analysis Calculate Receptor Occupancy and Correlate with Plasma Concentration Post-Dose_PET->Data_Analysis Blood_Sampling->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a human PET receptor occupancy study.

Conclusion

This compound represents a significant step in the development of targeted anxiolytic therapies. Its selectivity for GABAA α2 and α3 subunits, coupled with its partial agonist activity, offers the potential for effective anxiety relief with a more favorable side-effect profile than traditional benzodiazepines. The data and methodologies presented in this guide provide a foundation for further research and development in this promising area of neuroscience. Continued investigation into the downstream signaling pathways and the long-term clinical efficacy and safety of α2/α3 selective modulators is warranted.

References

AZD7325: A Novel Therapeutic Approach for Dravet Syndrome Explored in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dravet syndrome is a severe and drug-resistant form of epilepsy, predominantly caused by mutations in the SCN1A gene, which encodes the α subunit of the Nav1.1 voltage-gated sodium channel.[1][2] This guide provides a comprehensive technical overview of the preclinical research on AZD7325, a positive allosteric modulator (PAM) of GABAA receptors, in Dravet syndrome models. This compound exhibits selectivity for GABAA receptors containing α2 and α3 subunits, offering a targeted approach to enhancing inhibitory neurotransmission.[1][3][4] Preclinical studies in a mouse model of Dravet syndrome have demonstrated the seizure-protective effects of this compound, highlighting its potential as a therapeutic candidate. This document details the quantitative data, experimental methodologies, and underlying signaling pathways from these pivotal studies.

Core Mechanism of Action and Signaling Pathway

This compound functions as a selective positive allosteric modulator of GABAA receptors containing α2 and α3 subunits.[1][3][4] In the central nervous system, GABA is the primary inhibitory neurotransmitter. Its binding to GABAA receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability. In Dravet syndrome, impaired function of GABAergic interneurons due to SCN1A mutations leads to a state of hyperexcitability.[1]

This compound enhances the effect of GABA at the α2/α3-containing receptors, thereby potentiating inhibitory postsynaptic currents (IPSCs).[3][4] This targeted modulation is significant as α2-containing GABAA receptors are prominently located at perisomatic synapses, which are crucial for controlling neuronal firing.[3][4] By augmenting GABAergic inhibition, this compound effectively counteracts the neuronal hyperexcitability characteristic of Dravet syndrome.

AZD7325_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAAR GABA-A Receptor (α2/α3 Subunits) GABA->GABAAR Binds Chloride Cl- Influx GABAAR->Chloride Opens Channel This compound This compound This compound->GABAAR Positive Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Causes Neuron Postsynaptic Neuron Hyperpolarization->Neuron Reduces Excitability Experimental_Workflow cluster_model Model Establishment cluster_treatment Treatment Protocol cluster_invivo In Vivo Efficacy Testing cluster_invitro Mechanism of Action Confirmation AnimalModel Dravet Syndrome Mouse Model (Scn1a+/-) Genotyping Genotyping AnimalModel->Genotyping Confirmation DrugAdmin This compound Administration (Oral, 10-31.6 mg/kg) AnimalModel->DrugAdmin SeizureAssay Hyperthermia-Induced Seizure Assay DrugAdmin->SeizureAssay DataAnalysis Measure Seizure Threshold Temperature SeizureAssay->DataAnalysis Conclusion Conclusion: This compound is protective against seizures DataAnalysis->Conclusion Electrophysiology Electrophysiology (mIPSC) in Hippocampal Slices IPSCAnalysis Analyze IPSC Decay Kinetics Electrophysiology->IPSCAnalysis IPSCAnalysis->Conclusion

References

AZD7325: A Subtype-Selective GABA-A Receptor Modulator for Epilepsy Treatment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZD7325 (also known as BAER-101), a novel, orally active, subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, and its potential application in the treatment of epilepsy. This compound exhibits a differentiated mechanism of action with the promise of targeted efficacy and an improved side-effect profile compared to non-selective GABAergic agents.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures resulting from excessive electrical discharges in the brain.[1] While numerous anti-seizure medications (ASMs) are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic strategies.[1] The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS), is a well-established target for ASMs.[2][3] this compound represents a next-generation approach by selectively targeting specific subtypes of the GABA-A receptor, aiming to maximize anti-convulsant effects while minimizing the sedative and cognitive side effects associated with broader-acting drugs like benzodiazepines.[4][5]

Initially developed for anxiety disorders, preclinical studies have demonstrated significant anti-convulsant effects of this compound in various seizure models.[1][5][6] Having completed Phase 1 trials and demonstrating a favorable safety and tolerability profile in over 700 patients, this compound is now being developed for the treatment of epilepsy.[1][7] In November 2025, Axsome Therapeutics acquired the exclusive global rights to this compound from AstraZeneca and intends to initiate Phase 2 trial-enabling activities in 2026.[1][7][8][9]

Mechanism of Action

The primary mechanism of action of this compound is the positive allosteric modulation of GABA-A receptors. These receptors are ligand-gated ion channels that, upon binding of GABA, permit the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[2][10]

Subtype Selectivity

GABA-A receptors are heteropentameric structures composed of various subunits (e.g., α, β, γ). The specific subunit composition dictates the pharmacological properties of the receptor. The α1 subunit is largely associated with sedation, while the α2 and α3 subunits are linked to anxiolytic and anticonvulsant effects.[4][11]

This compound is a partial agonist that demonstrates functional specificity for GABA-A receptors containing the α2 and α3 subunits.[4][12][13] It has a much higher binding affinity for α1, α2, and α3 subunits compared to the α5 subunit, which is associated with cognition.[11][14] Specifically, this compound acts as a neutral antagonist at the α1-subunit and exerts partial efficacy at the α2 and α3-subunits.[4] This selectivity profile suggests that this compound may offer a therapeutic window for seizure control with a reduced liability for sedation, ataxia, and cognitive impairment.[5]

GABA_A_Receptor_Modulation cluster_receptor GABA-A Receptor cluster_ligands Modulators cluster_effects Postsynaptic Effects GABA_A GABA-A Receptor (Ligand-gated Cl- channel) alpha2_3 α2/α3 Subunits alpha1 α1 Subunit alpha5 α5 Subunit Chloride_Influx Increased Cl- Influx GABA_A->Chloride_Influx Opens Channel Sedation Sedation alpha1->Sedation Mediates This compound This compound This compound->alpha2_3 Positive Allosteric Modulator (PAM) GABA GABA GABA->GABA_A Binds Benzodiazepines Non-selective Benzodiazepines Benzodiazepines->alpha2_3 PAM Benzodiazepines->alpha1 PAM Benzodiazepines->alpha5 PAM Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Reduced Neuronal Excitability (Anti-convulsant Effect) Hyperpolarization->Inhibition Preclinical_Workflow cluster_setup Model Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Model Select Animal Model (e.g., GAERS, Fmr1 KO) Surgery Implant EEG Electrodes (if required) Model->Surgery Acclimation Acclimate Animals Surgery->Acclimation Baseline Record Baseline Activity (e.g., EEG, behavior) Acclimation->Baseline Dosing Administer Drug (this compound or Vehicle/Control) Baseline->Dosing PostDose Record Post-Dose Activity Dosing->PostDose Seizure Induce Seizures (if applicable, e.g., audiogenic, hyperthermia) Dosing->Seizure Quantify Quantify Seizure Metrics (e.g., SWD count, seizure score, latency) PostDose->Quantify Seizure->Quantify Stats Statistical Analysis Quantify->Stats Results Evaluate Efficacy and Safety Stats->Results

References

BAER-101: A Technical Pharmacology Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAER-101 (formerly known as AZD7325) is a selective, positive allosteric modulator (PAM) of GABAA receptors containing α2 and α3 subunits. This selectivity profile is designed to elicit anxiolytic and anticonvulsant effects while minimizing the sedative and cognitive side effects associated with non-selective benzodiazepines, which also modulate α1 and α5 subunit-containing receptors. Preclinical studies have demonstrated BAER-101's potent anti-seizure activity in a translational model of absence epilepsy. Clinical development for Generalized Anxiety Disorder (GAD) was pursued through Phase II trials; however, the compound did not demonstrate statistically significant superiority over placebo on the primary efficacy endpoint. This document provides a comprehensive overview of the pharmacology of BAER-101, including its mechanism of action, receptor binding affinity, pharmacokinetic properties, preclinical efficacy, and clinical trial findings.

Mechanism of Action

BAER-101 is a positive allosteric modulator of GABAA receptors, specifically targeting those with α2 and α3 subunits.[1][2] It exhibits minimal activity at α1 and α5 subunit-containing receptors.[1][2] The α1 subunit is primarily associated with sedation, while the α5 subunit is linked to cognitive impairment.[1] By selectively potentiating the action of GABA at α2 and α3 subunits, BAER-101 is hypothesized to produce anxiolytic and anticonvulsant effects with a more favorable side effect profile compared to non-selective benzodiazepines.

cluster_GABA GABAergic Synapse GABA GABA GABA_A_Receptor GABA-A Receptor (α2/α3 Subunits) GABA->GABA_A_Receptor Binds BAER101 BAER-101 BAER101->GABA_A_Receptor Allosterically Modulates Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability

Figure 1: BAER-101 Mechanism of Action at the GABAergic Synapse.

Receptor Binding Affinity

BAER-101 demonstrates high affinity for GABAA receptors containing α1, α2, and α3 subunits, with significantly lower affinity for the α5 subunit.

Receptor SubtypeKi (nM)
GABAA α10.5
GABAA α20.3
GABAA α31.3
GABAA α5230

Table 1: BAER-101 Receptor Binding Affinity.[2]

Pharmacokinetics

Human Pharmacokinetics

A Phase I, single-dose, crossover study in healthy male volunteers provided the following pharmacokinetic parameters for BAER-101.

Parameter2 mg Dose (Mean ± SD)10 mg Dose (Mean ± SD)
Cmax (ng/mL)10.4 ± 3.851.8 ± 15.5
Tmax (h, median [range])1.25 [0.5 - 2.0]1.25 [0.5 - 2.0]
AUC(0-t) (ng·h/mL)51.9 ± 18.9259 ± 77.6
t1/2 (h)8.5 - 9.08.5 - 9.0
CL/F (L/h)38.338.3

Table 2: Pharmacokinetic Parameters of BAER-101 in Healthy Male Volunteers.[1]

BAER-101 is a moderate inducer of CYP1A2 and a potent inducer of CYP3A4 in vitro. However, in a clinical study, a 10 mg daily dose of BAER-101 had no effect on CYP1A2 activity and only a weak inducing effect on CYP3A4 activity.[3]

Preclinical Efficacy

Genetic Absence Epilepsy Rat from Strasbourg (GAERS) Model

BAER-101 demonstrated significant anti-seizure efficacy in the GAERS model, a well-established translational model for absence epilepsy.

ParameterValue
Minimal Effective Dose (MED)0.3 mg/kg, orally
Plasma Concentration at MED10.1 nM

Table 3: Preclinical Efficacy of BAER-101 in the GAERS Model.

  • Animal Model: Experimentally naïve, adult male Genetic Absence Epilepsy Rats from Strasbourg (GAERS), aged 4 months, were obtained from Dr. Antoine Depaulis (INSERM, Grenoble Institute of Neurosciences, Grenoble, France).

  • Surgical Implantation: Under general anesthesia with 2% isoflurane (B1672236) in oxygen, electrodes for spike-wave discharge (SWD) recording were implanted stereotaxically.

  • Study Design: The study consisted of two phases with a crossover design and a minimum 7-day washout period between administrations.

    • Phase 1: Vehicle (20% HPbCD in water) orally, diazepam at 2 mg/kg intraperitoneally, and BAER-101 at 100, 30, 10, and 3 mg/kg orally.

    • Phase 2: Vehicle (20% HPbCD in water) orally, diazepam at 2 mg/kg intraperitoneally, and BAER-101 at 0.1, 0.3, 1, and 3 mg/kg orally.

  • Data Analysis: EEG recordings were analyzed for SWD, and the data were quantified blindly. A two-way ANOVA was used to analyze the absolute data, with compound condition and time from administration as factors.

cluster_protocol GAERS Model Experimental Workflow Animal_Model GAERS Rats (Adult Male) Surgery Stereotaxic Electrode Implantation Animal_Model->Surgery Phase1 Phase 1 Dosing (High Dose Range) Surgery->Phase1 Phase2 Phase 2 Dosing (Low Dose Range) Surgery->Phase2 EEG_Recording EEG Recording & SWD Analysis Phase1->EEG_Recording Phase2->EEG_Recording Data_Analysis Statistical Analysis (2-way ANOVA) EEG_Recording->Data_Analysis

Figure 2: Experimental Workflow for the GAERS Model Study.

Clinical Development for Generalized Anxiety Disorder (GAD)

BAER-101 was evaluated in two Phase II, multi-center, randomized, double-blind, placebo-controlled studies in patients with GAD. The primary endpoint for both studies was the change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score at Day 28.

Clinical Efficacy

Neither of the Phase II studies met its primary efficacy endpoint, as BAER-101 did not demonstrate a statistically significant improvement in HAM-A total score compared to placebo.

Treatment GroupMean Change from Baseline in HAM-A Total Score (Day 28)Dunnett's Adjusted 1-sided p-value vs. Placebo
Placebo--
BAER-101 2 mg BID-0.734
BAER-101 5 mg BID-11.10.681
BAER-101 10 mg QD-11.50.490

Table 4: Primary Efficacy Results from the NCT00808249 Study in GAD.

A negative change from baseline indicates improvement. While the 10 mg QD and 5 mg BID groups showed the largest mean change, these were not statistically significant.

Safety and Tolerability

In the NCT00808249 study, 73.2% of all subjects experienced at least one adverse event (AE), with similar rates across all treatment groups. No deaths were reported. Four serious adverse events (SAEs) were reported, two each in the 2 mg BID and 5 mg BID groups. The incidence of treatment-related AEs was highest in the 10 mg QD group (67.6%) compared to the 2 mg BID (54.7%), 5 mg BID (62.3%), and placebo (54.3%) groups.

Experimental Protocols: Phase II GAD Studies
  • Study Design: Multi-center, randomized, double-blind, placebo-controlled, parallel-group studies.

  • Target Population: Male and female subjects aged 18 to 65 with a diagnosis of GAD confirmed by the Mini-International Neuropsychiatric Interview (MINI).

  • Key Inclusion Criteria: Hospital Anxiety and Depression Scale - Anxiety (HADS-A) score ≥ 10 at screening and randomization.[1][2]

  • Key Exclusion Criteria: Lifetime history of schizophrenia or other psychotic disorders, history of seizures, pregnancy or breastfeeding, and past electroconvulsive therapy.[1][2]

  • Treatments:

    • NCT00808249: BAER-101 2 mg BID, 5 mg BID, 10 mg QD, or placebo.

    • NCT00807937: BAER-101 5 mg BID, 15 mg BID, lorazepam 2 mg BID, or placebo.

  • Primary Outcome Measure: Change from baseline in HAM-A total score at Day 28.

cluster_clinical_trial Phase II GAD Clinical Trial Logical Flow Patient_Screening Patient Screening (GAD Diagnosis, HADS-A >= 10) Randomization Randomization Patient_Screening->Randomization Treatment_Arms Treatment Arms - BAER-101 (Multiple Doses) - Placebo - Lorazepam (NCT00807937 only) Randomization->Treatment_Arms Treatment_Period 28-Day Treatment Period Treatment_Arms->Treatment_Period Primary_Endpoint Primary Endpoint Assessment (Change in HAM-A at Day 28) Treatment_Period->Primary_Endpoint

Figure 3: Logical Flow of the Phase II GAD Clinical Trials.

Conclusion

BAER-101 is a selective GABAA α2/α3 receptor positive allosteric modulator with a pharmacological profile designed to separate anxiolytic and anticonvulsant effects from the sedative and cognitive side effects of non-selective benzodiazepines. While preclinical data demonstrated promising anti-seizure activity, the compound failed to meet its primary efficacy endpoints in Phase II clinical trials for Generalized Anxiety Disorder. The extensive preclinical and clinical data package, however, provides valuable insights for the development of future selective GABAA modulators.

References

AZD7325: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Chemical Structure, Properties, and Experimental Evaluation of a Selective GABAA α2/α3 Receptor Modulator.

This technical guide provides a comprehensive overview of AZD7325, a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, with selectivity for the α2 and α3 subunits. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols.

Chemical Structure and Identity

This compound, also known as BAER-101, is a cinnoline (B1195905) derivative with the formal name 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propyl-3-cinnolinecarboxamide[1]. Its chemical identity is well-defined by its structural and molecular identifiers.

IdentifierValueReference
IUPAC Name 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide[2]
Molecular Formula C₁₉H₁₉FN₄O₂[1][2]
Molecular Weight 354.38 g/mol [3][4]
CAS Number 942437-37-8[1]
SMILES O=C(C1=C(N)C2=CC=CC(C3=C(OC)C=CC=C3F)=C2N=N1)NCCC[1][3]
InChI Key KYDURMHFWXCKMW-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key properties is presented below.

PropertyValueSource
Appearance White to off-white solid[3]
Water Solubility 0.0172 mg/mL (predicted)
logP 3.53 (predicted)
pKa (Strongest Acidic) 14.38 (predicted)
pKa (Strongest Basic) 2.92 (predicted)
Polar Surface Area 90.13 Ų
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 2
Rotatable Bonds 4
Solubility Soluble in DMSO[1]

Pharmacological Properties

This compound is a selective modulator of the GABAA receptor system, exhibiting a distinct pharmacological profile.

Mechanism of Action

This compound acts as a positive allosteric modulator of GABAA receptors containing α2 and α3 subunits, and as a neutral antagonist at receptors with the α1 subunit. This selectivity is thought to confer anxiolytic effects with a reduced sedative and cognitive impairment profile compared to non-selective benzodiazepines. The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. As a PAM, this compound enhances the effect of GABA at the receptor, thereby increasing inhibitory signaling in the central nervous system.

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA GABA_A_Receptor GABA_A Receptor (α2/α3 Subunits) GABA_vesicle->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_Channel->Hyperpolarization Cl- Influx This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation

GABAA Receptor Signaling Pathway Modulated by this compound.
Pharmacodynamics

This compound demonstrates high binding affinity for GABAA receptor subtypes containing α1, α2, and α3 subunits, with significantly lower affinity for the α5 subtype. Its functional activity is characterized by partial agonism at α2 and α3 subunits relative to the full agonist diazepam.

GABAA Receptor SubtypeBinding Affinity (Ki, nM)Functional Efficacy (% of Diazepam)
α1 0.5Neutral Antagonist
α2 0.3~18%
α3 1.3~15%
α5 230~8%

Data compiled from multiple sources.

Pharmacokinetics

In vitro studies using human hepatocytes have shown that this compound is a moderate inducer of CYP1A2 and a potent inducer of CYP3A4. However, clinical studies in healthy volunteers indicated that at expected therapeutic doses, this compound has a weak inducing effect on CYP3A4 and no significant effect on CYP1A2 activity.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound.

In Vitro Cytochrome P450 (CYP) Induction Assay

This protocol outlines the general procedure for assessing the potential of this compound to induce CYP enzymes in cultured human hepatocytes.

Objective: To determine the induction of CYP1A2 and CYP3A4 activity by this compound.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated culture plates

  • This compound

  • Positive controls (e.g., omeprazole (B731) for CYP1A2, rifampicin (B610482) for CYP3A4)

  • Vehicle control (e.g., DMSO)

  • CYP-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, midazolam for CYP3A4)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to attach and form a monolayer.

  • Compound Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of this compound, positive controls, or vehicle control.

  • Incubation: Incubate the cells for 48-72 hours, with daily medium changes containing the respective treatments.

  • Probe Substrate Incubation: Following the treatment period, wash the cells and incubate with a cocktail of CYP-specific probe substrates.

  • Sample Analysis: Collect the supernatant and analyze the formation of specific metabolites using a validated LC-MS/MS method.

  • Data Analysis: Determine the fold induction of CYP activity by comparing the metabolite formation in this compound-treated cells to that in vehicle-treated cells.

CYP_Induction_Workflow Start Start Plate_Hepatocytes Plate Cryopreserved Human Hepatocytes Start->Plate_Hepatocytes Treat_Cells Treat with this compound, Positive & Vehicle Controls Plate_Hepatocytes->Treat_Cells Incubate Incubate for 48-72h (Daily Medium Change) Treat_Cells->Incubate Add_Probes Incubate with CYP Probe Substrates Incubate->Add_Probes Analyze_Samples Analyze Metabolite Formation by LC-MS/MS Add_Probes->Analyze_Samples Calculate_Induction Calculate Fold Induction of CYP Activity Analyze_Samples->Calculate_Induction End End Calculate_Induction->End

References

In Vivo Effects of AZD7325 on Neuronal Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7325 is a novel, orally active, partial positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, with functional selectivity for subtypes containing α2 and α3 subunits.[1][2][3] This selectivity profile is of significant interest in drug development, as it is hypothesized to confer anxiolytic effects with a reduced liability for sedation, cognitive impairment, and dependence typically associated with non-selective benzodiazepines that potently modulate α1 and α5 subunit-containing receptors.[1][4][5] This technical guide provides an in-depth overview of the in vivo effects of this compound on neuronal activity, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound acts as a PAM at the benzodiazepine (B76468) binding site of the GABAA receptor. By binding to this site, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3][6][7] This potentiation leads to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal excitability and firing rate.[4][8] The key feature of this compound is its selectivity, exhibiting high affinity and partial agonist efficacy at α2 and α3 subunits, which are strongly implicated in anxiolysis, while having minimal efficacy at the α1 (associated with sedation) and α5 (associated with cognition) subunits.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound, providing a clear comparison of its binding affinity, receptor occupancy, and effects on neuronal excitability.

Table 1: In Vitro Binding Affinity and Efficacy of this compound
GABAA Receptor SubtypeBinding Affinity (Ki, nM)Efficacy (% of maximal diazepam response)Associated In Vivo Effect
α1 0.3 - 0.5Neutral Antagonism / Very LowSedation
α2 0.3~18%Anxiolysis
α3 1.3~15%Anxiolysis
α5 230~8%Cognition/Memory

Data compiled from multiple sources.[1][2][9]

Table 2: In Vivo Receptor Occupancy and Electrophysiological Effects in Humans
Dosage (oral)Brain GABAA Receptor Occupancy (PET)Key EEG Findings (vs. Placebo)
2 mg ~50%No statistically significant effects.
10 mg >80%Reduction in delta and theta frequency bands. Distinct from lorazepam, which increases delta, beta, and gamma bands.

Data from studies in healthy male volunteers.[1][10]

Table 3: Preclinical In Vivo Effects on Neuronal Hyperexcitability
Animal ModelDosage (oral/i.p.)EndpointKey Quantitative Finding
Dravet Syndrome Mouse Model 10 mg/kgHyperthermia-induced seizuresIncreased seizure threshold to 42.8°C (vs. 42.2°C in vehicle).
17.8 mg/kgIncreased seizure threshold to 43.3°C.
31.6 mg/kgIncreased seizure threshold to 43.4°C.
Fragile X Syndrome Mouse Model 1 mg/kg & 3 mg/kgAudiogenic seizuresSignificant reduction in seizure score compared to vehicle.
1 mg/kgCortical EEGExpected to enhance inhibitory signaling and reduce hyperexcitable network activity.

Data from preclinical studies.[9][11][12]

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound at the GABAA Receptor

The following diagram illustrates the mechanism of action of this compound at the synaptic level.

AZD7325_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor (α2/α3 Subunit) Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Channel Hyperpolarization Membrane Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Chloride_ion Experimental_Workflow cluster_setup Experimental Setup cluster_recording Recording Protocol cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Mouse, Rat) Anesthesia Anesthesia (e.g., Urethane, Isoflurane) Animal_Model->Anesthesia Stereotaxic_Surgery Stereotaxic Surgery Anesthesia->Stereotaxic_Surgery Electrode_Implantation Electrode Implantation (e.g., Cortex, Hippocampus) Stereotaxic_Surgery->Electrode_Implantation Baseline Baseline Neuronal Activity Recording Electrode_Implantation->Baseline Stabilization Compound_Admin This compound Administration (i.p., p.o.) Baseline->Compound_Admin Post_Admin Post-Administration Recording Compound_Admin->Post_Admin Spike_Sorting Spike Sorting & Firing Rate Analysis Post_Admin->Spike_Sorting LFP_Analysis LFP Power Spectrum & Oscillation Analysis Post_Admin->LFP_Analysis Statistical_Comparison Statistical Comparison (Baseline vs. Post-Admin) Spike_Sorting->Statistical_Comparison LFP_Analysis->Statistical_Comparison Conclusion Conclusion on Neuronal Activity Modulation Statistical_Comparison->Conclusion

References

Methodological & Application

Application Notes and Protocols for AZD7325 (BAER-101) in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental use of AZD7325, also known as BAER-101, in mouse models. This compound is a selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptors containing α2 and α3 subunits.[1][2][3][4] This selectivity profile suggests potential for anxiolytic and anti-seizure effects with a reduced sedative profile compared to non-selective benzodiazepines.[1][4][5][6]

Mechanism of Action

This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of GABA-A receptors. It exhibits high binding affinity for receptors containing α1, α2, and α3 subunits, with significantly lower affinity for those with α5 subunits.[2][7] Its functional activity is characterized by partial agonism at α2 and α3 subunits, which are associated with anxiolytic and anticonvulsant effects, and neutral antagonism at the α1 subunit, which is linked to sedation.[1] This selectivity aims to separate the therapeutic anxiolytic effects from the sedative side effects commonly associated with less selective GABA-A receptor modulators.[1][4][8]

AZD7325_Signaling_Pathway GABA GABA GABA_A_Receptor GABA_A_Receptor GABA->GABA_A_Receptor Binds This compound This compound (BAER-101) This compound->GABA_A_Receptor Positive Allosteric Modulation (PAM)

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from preclinical studies.

ParameterValueSpeciesNotesReference
Binding Affinity (Ki)
GABA-A α10.5 nMIn vitroHigh affinity[7]
GABA-A α20.3 nMIn vitroHigh affinity, target subunit[2][3][7]
GABA-A α31.3 nMIn vitroHigh affinity, target subunit[2][3][7]
GABA-A α5230 nMIn vitroLow affinity, associated with cognitive side effects[2][7]
Effective Doses in Mice
Anxiolytic-like effectsNot explicitly definedMousePreclinical models showed anxiolytic-like effects without sedation.[7]
Seizure Reduction (Dravet Syndrome Model)10, 17.8, 31.6 mg/kg (p.o.)Mouse (F1.Scn1a+/-)Attenuated hyperthermia-induced seizures.[2]
Phenotype Improvement (Fragile X Syndrome Model)1 mg/kg and 3 mg/kg (p.o.)Mouse (Fmr1 KO)Reduced brain hyperexcitability and improved some behavioral phenotypes.[4]

Experimental Protocols

Protocol 1: Evaluation of Anxiolytic-like Effects

This protocol is designed to assess the potential anxiolytic properties of this compound in mice using common behavioral assays.

1. Materials and Reagents:

  • This compound (BAER-101)

  • Vehicle: 0.05% Sulfobutylether-Beta-Cyclodextrin (SBECD) in sterile water.[4] Alternatively, Carboxymethylcellulose-sodium (CMC-Na) can be used for suspension.[3]

  • Standard laboratory mouse chow and water

  • Behavioral testing apparatus (e.g., Elevated Plus Maze, Open Field Test)

2. Animal Models:

  • Adult male mice (e.g., C57BL/6J strain), 8-12 weeks of age.

  • Animals should be housed under standard conditions with a 12-hour light/dark cycle and allowed to acclimate to the housing facility for at least one week prior to experimentation.[4]

3. Drug Preparation and Administration:

  • Prepare a stock solution of this compound in the chosen vehicle. For oral administration, a homogeneous suspension can be prepared in CMC-Na.[3]

  • Doses can range from 1 mg/kg to 10 mg/kg based on previous studies.[4]

  • Administer the drug or vehicle via oral gavage (p.o.) 30 minutes prior to behavioral testing.[2][4] The volume of administration should be consistent across all animals (e.g., 5 ml/kg).[4]

4. Behavioral Assays:

  • Elevated Plus Maze (EPM):

    • Place the mouse in the center of the maze, facing an open arm.

    • Record the time spent in the open arms and the number of entries into the open and closed arms for 5 minutes.

    • Anxiolytic compounds are expected to increase the time spent and entries into the open arms.

  • Open Field Test (OFT):

    • Place the mouse in the center of the open field arena.

    • Track the animal's movement for 10-15 minutes, recording the time spent in the center versus the periphery of the arena and total distance traveled.

    • Anxiolytic effects are indicated by an increase in time spent in the center. Total distance traveled can be used to assess for sedative effects.

5. Data Analysis:

  • Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the effects of this compound to the vehicle control group.

Protocol 2: Assessment of Anticonvulsant Activity in a Dravet Syndrome Mouse Model

This protocol is adapted from studies evaluating this compound's efficacy in a mouse model of Dravet syndrome.[2]

1. Materials and Reagents:

  • This compound (BAER-101)

  • Vehicle (e.g., 0.05% SBECD)

  • Heating lamp or another controlled heat source

2. Animal Models:

  • F1.Scn1a+/- mice, a model for Dravet Syndrome.

  • Wild-type littermates as controls.

  • Juvenile mice are often used for seizure induction protocols.[4]

3. Drug Preparation and Administration:

  • Prepare this compound in vehicle at concentrations to achieve doses of 10, 17.8, and 31.6 mg/kg.[2]

  • Administer the drug or vehicle via oral gavage 30 minutes before the induction of hyperthermia.[2]

4. Seizure Induction and Monitoring:

  • Induce hyperthermia-induced seizures by exposing the mice to a controlled heat source.

  • Monitor the core body temperature and observe for the onset of seizures.

  • Record the temperature at which seizures occur (seizure threshold).

5. Data Analysis:

  • Compare the seizure threshold temperatures between the this compound-treated groups and the vehicle-treated group using statistical analysis (e.g., ANOVA). An increase in the seizure threshold indicates an anticonvulsant effect.[2]

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Acclimation Animal Acclimation (1 week) Dosing Oral Administration (30 min pre-test) Animal_Acclimation->Dosing Drug_Prep This compound Formulation (e.g., in 0.05% SBECD) Drug_Prep->Dosing Behavioral_Testing Behavioral or Seizure Assay Dosing->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Considerations and Best Practices
  • Vehicle Selection: The choice of vehicle can impact drug solubility and bioavailability. It is crucial to use a consistent and appropriate vehicle for all experimental groups.

  • Route of Administration: Oral gavage is a common and effective method for administering this compound in mice.[2][4] For chronic studies, administration in palatable food, such as peanut butter, has also been reported to minimize stress from repeated gavage.[4]

  • Dose Selection: The effective dose of this compound may vary depending on the mouse model and the specific behavioral or physiological endpoint being measured. Pilot studies are recommended to determine the optimal dose range.

  • Control Groups: Always include a vehicle-treated control group to account for any effects of the administration procedure or the vehicle itself.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[9][10]

References

Application Notes and Protocols for AZD7325 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7325 is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, with high affinity for subtypes containing the α2 and α3 subunits. This selectivity profile suggests its potential as an anxiolytic agent with a reduced sedative effect compared to non-selective benzodiazepines. These application notes provide a comprehensive overview of reported in vivo dosages, detailed experimental protocols, and the underlying mechanism of action to guide preclinical research.

Data Presentation: In Vivo Dosages of this compound

The following tables summarize the reported in vivo dosages of this compound in various preclinical models.

Table 1: this compound Dosage in Mouse Models
Animal ModelDosage RangeRoute of AdministrationVehicleKey Findings
Hyperthermia-induced seizures in F1.Scn1a+/- mice10, 17.8, 31.6 mg/kgOralNot specifiedAttenuated hyperthermia-induced seizures with no sedative effect.
Fragile X Syndrome (Fmr1 KO mice)1 and 3 mg/kgOral0.05% Sulfobutylether-Beta-Cyclodextrin (SBECD)Low dose (1 mg/kg) reduced increased delta EEG power. Both doses reduced susceptibility to audiogenic seizures.
Table 2: this compound Dosage in Rat Models
Animal ModelDosageRoute of AdministrationVehicleKey Findings
Anxiety Models1-3 mg/kgOralNot specifiedMinimum effective dose to produce anxiolytic-like effects.
Receptor Occupancy Studies0.42 mg/kgOralNot specifiedDose corresponding to 50% occupancy of GABA-A receptors.

Experimental Protocols

Protocol 1: Evaluation of Anxiolytic Activity in Rats using the Elevated Plus Maze (EPM)

This protocol describes the use of the EPM to assess the anxiolytic effects of this compound in rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water)

  • Elevated Plus Maze apparatus

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Animal scale

  • Gavage needles (for oral administration)

  • Syringes

  • Video tracking software

Procedure:

  • Animal Acclimation: House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) for at least one week before the experiment with ad libitum access to food and water. Handle the rats for a few minutes each day for 3-5 days leading up to the test to reduce handling stress.

  • Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/mL for doses of 1, 3, and 10 mg/kg at a dosing volume of 1 mL/kg).

  • Drug Administration:

    • Weigh each rat accurately on the day of the experiment.

    • Administer this compound or vehicle orally via gavage 30-60 minutes before the EPM test. The volume of administration should be consistent across all groups (e.g., 1 mL/kg).

  • Elevated Plus Maze Test:

    • Habituate the animals to the testing room for at least 60 minutes before the trial. The lighting in the room should be kept consistent.

    • Place a rat at the center of the EPM, facing one of the open arms.

    • Immediately start the video recording and tracking software.

    • Allow the rat to explore the maze for 5 minutes.

    • After 5 minutes, gently remove the rat from the maze and return it to its home cage.

    • Thoroughly clean the maze with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

  • Data Analysis:

    • Analyze the video recordings to determine the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in both arms) x 100] and the percentage of open arm entries [(Entries into open arms / Total entries into both arms) x 100].

    • An increase in the percentage of time spent and entries into the open arms is indicative of an anxiolytic effect.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Protocol 2: Intraperitoneal (IP) Administration in Rats

This protocol provides a general guideline for the IP administration of substances like this compound in rats.

Materials:

  • This compound formulated in a sterile, isotonic vehicle suitable for injection.

  • Sterile syringes and needles (23-25 gauge).

  • 70% ethanol.

  • Male Wistar or Sprague-Dawley rats.

Procedure:

  • Animal Restraint:

    • One-person technique: Gently wrap the rat in a towel, leaving the abdomen exposed. Hold the rat in a supine position with the head tilted slightly downwards.

    • Two-person technique (preferred): One person restrains the rat by holding its head and upper torso, while the second person holds the hind limbs. The abdomen should be presented to the person performing the injection.

  • Injection Site Identification: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, which is located on the left side.

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.

    • Slowly inject the solution. The maximum recommended volume for an IP injection in a rat is typically up to 10 mL/kg.

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of distress post-injection.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound acts as a positive allosteric modulator of GABA-A receptors that contain α2 and α3 subunits. The binding of this compound to its specific site on the receptor enhances the effect of the endogenous neurotransmitter GABA. This potentiation leads to an increased influx of chloride ions (Cl-) into the neuron, resulting in hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus producing an overall inhibitory effect on the neuronal circuitry involved in anxiety.

AZD7325_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA GABA_A_Receptor GABA-A Receptor (α2/α3 subunits) GABA_vesicle->GABA_A_Receptor Binds toorthosteric site Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Potentiates GABA effect This compound This compound This compound->GABA_A_Receptor Binds to allosteric site Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow for In Vivo Behavioral Studies

The following diagram outlines a typical workflow for conducting in vivo behavioral experiments with this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Animal_Acclimation Animal Acclimation & Habituation Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Drug_Preparation This compound Formulation Drug_Administration Vehicle or this compound Administration Drug_Preparation->Drug_Administration Randomization->Drug_Administration Behavioral_Test Behavioral Assay (e.g., EPM) Drug_Administration->Behavioral_Test Data_Collection Video Recording & Data Acquisition Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General workflow for in vivo behavioral studies.

Application Notes and Protocols for Oral Administration of AZD7325 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7325 is a novel, orally active, partial agonist and positive allosteric modulator (PAM) with high selectivity for the α2 and α3 subunits of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It demonstrates significantly lower efficacy at the α1 and α5 subunits, which are associated with sedation and cognitive impairment, respectively.[1] This selective pharmacological profile suggests that this compound may offer anxiolytic and anticonvulsant benefits with a reduced side-effect profile compared to non-selective benzodiazepines.[1][3] Preclinical studies in rodent models have demonstrated the potential of this compound in treating anxiety and seizure disorders.[3][4][5][6]

These application notes provide a comprehensive overview of the oral administration of this compound in rodents, including its mechanism of action, pharmacokinetic and pharmacodynamic data from preclinical studies, and detailed protocols for relevant behavioral assays.

Mechanism of Action

This compound selectively binds to the benzodiazepine (B76468) site of GABA-A receptors containing α2 and α3 subunits, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic inhibition is believed to underlie its therapeutic effects. The signaling pathway is initiated by the binding of GABA to its receptor, which opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. This compound allosterically modulates this process, increasing the efficiency of GABA-mediated inhibition at synapses containing α2 and α3 subunits.

AZD7325_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (α2/α3 Subunits) Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Anticonvulsant Anxiolytic & Anticonvulsant Effects Reduced_Excitability->Anxiolytic_Anticonvulsant leads to GABA GABA GABA->GABA_A_Receptor binds This compound This compound This compound->GABA_A_Receptor potentiates GABA effect

Caption: this compound enhances GABA-A receptor signaling.

Data Presentation

Pharmacokinetic Parameters (Oral Administration)

Comprehensive public data on the oral pharmacokinetics of this compound in rodents is limited. The following table summarizes the available information.

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)Notes
Rat0.33.58---Minimal effective dose for spike-wave discharge suppression.[3]
Mouse1, 3----Doses used in a Fragile X syndrome model.[7]
Mouse10, 17.8, 31.6----Doses showing seizure-protective effects in a Dravet syndrome model.[4][5]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. '-' indicates data not publicly available.

Pharmacodynamic Effects (Oral Administration)
SpeciesModelDoses (mg/kg)Observed Effects
RatGenetic Absence Epilepsy0.3 (MED)Dose-dependent reduction in spike-wave discharges.[3][6]
MouseFragile X Syndrome1 and 3Rescue of anxiety-like behavior and cognitive deficits.[7]
MouseDravet Syndrome10, 17.8, 31.6Increased seizure threshold in a hyperthermia-induced seizure model, with no sedative effects.[4][5]

MED: Minimal Effective Dose

Experimental Protocols

Formulation and Administration

A recommended vehicle for oral gavage of this compound in mice is 0.05% Sulfobutylether-Beta-Cyclodextrin (SBECD) in sterile water.[7]

Protocol for Oral Gavage in Mice:

  • Preparation of Formulation:

    • Calculate the required amount of this compound and 0.05% SBECD solution based on the desired dose and the number of animals.

    • Dissolve the this compound powder in the 0.05% SBECD solution. Gentle warming and vortexing may be required to achieve complete dissolution.

    • Prepare the formulation fresh on the day of the experiment.

  • Animal Handling and Dosing:

    • Acclimatize the mice to the experimental room for at least 60 minutes before the procedure.

    • Weigh each mouse immediately before dosing to ensure accurate dose calculation.

    • Gently restrain the mouse and administer the calculated volume of the this compound formulation or vehicle control using an appropriately sized oral gavage needle.

    • The typical dosing volume for mice is 5-10 mL/kg.

    • Observe the animal for a few minutes post-administration to ensure no adverse effects.

Oral_Gavage_Workflow cluster_prep Formulation Preparation cluster_admin Administration Calculate Calculate Dose & Volume Dissolve Dissolve this compound in 0.05% SBECD Calculate->Dissolve Administer Administer by Oral Gavage Dissolve->Administer Freshly Prepared Formulation Acclimatize Acclimatize Mouse Weigh Weigh Mouse Acclimatize->Weigh Weigh->Administer Observe Observe Mouse Administer->Observe

Caption: Workflow for oral gavage of this compound in mice.
Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM test is used to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Protocol for EPM in Mice:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer this compound or vehicle orally 30-60 minutes before the test.

    • Place the mouse in the center of the maze, facing one of the enclosed arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

    • Analyze the video to determine the time spent in and the number of entries into the open and closed arms.

    • Thoroughly clean the maze with 70% ethanol (B145695) between each animal.

Hyperthermia-Induced Seizure Model

This model is relevant for studying conditions like Dravet syndrome, where seizures can be triggered by an increase in body temperature.

Protocol for Hyperthermia-Induced Seizures in Mice:

  • Apparatus: A chamber where the ambient temperature can be gradually and controllably increased. A temperature probe to monitor the core body temperature of the mouse.

  • Procedure:

    • Administer this compound or vehicle orally 30 minutes before the induction of hyperthermia.[8]

    • Place the mouse in the temperature-controlled chamber.

    • Gradually increase the ambient temperature.

    • Continuously monitor the mouse's core body temperature and observe for the onset of seizures.

    • Record the core body temperature at which the first seizure occurs (the seizure threshold).

    • Immediately upon seizure onset, remove the mouse from the chamber and allow it to cool down.

Conclusion

This compound demonstrates a promising preclinical profile as a selective GABAA α2/α3 receptor modulator with potential anxiolytic and anti-seizure efficacy and a favorable safety margin regarding sedation. The provided protocols for oral administration and behavioral testing in rodents can serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar compounds. Further studies are warranted to fully elucidate the pharmacokinetic profile of this compound in rodent models to better correlate plasma exposure with pharmacodynamic outcomes.

References

Application Notes and Protocols for AZD7325 in Electrophysiology Slice Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental data on the application of AZD7325 in electrophysiology slice recordings are not extensively available in the public domain. The following application notes and protocols are based on the known mechanism of this compound as a positive allosteric modulator (PAM) of GABAA receptors with selectivity for α2 and α3 subunits, and on established methodologies for characterizing similar compounds in brain slices. The presented quantitative data is hypothetical and serves as an illustrative example of expected outcomes.

Introduction to this compound

This compound is a selective modulator of the GABAA receptor system, acting as a positive allosteric modulator with functional selectivity for α2 and α3 subunits.[1] This profile suggests it may enhance GABAergic inhibition with a potentially reduced sedative effect compared to non-selective benzodiazepines. Electrophysiology in acute brain slices is a powerful technique to investigate the direct effects of this compound on synaptic transmission and neuronal excitability at the cellular level.

Principle of Action in Electrophysiology

As a GABAA receptor PAM, this compound is expected to enhance the function of GABAA receptors in the presence of the endogenous ligand, GABA. In electrophysiology slice recordings, this modulation would primarily manifest as changes in inhibitory postsynaptic currents (IPSCs). Specifically, this compound is predicted to increase the decay time of IPSCs, and potentially their amplitude, by prolonging the channel opening time upon GABA binding.[2][3] It is not expected to alter the frequency of spontaneous or miniature IPSCs, as PAMs do not directly affect presynaptic GABA release.[4]

Key Applications in Slice Electrophysiology

  • Characterization of postsynaptic effects: Quantify the modulatory effects of this compound on the amplitude, decay kinetics, and charge transfer of spontaneous (sIPSCs) and miniature inhibitory postsynaptic currents (mIPSCs).

  • Assessment of neuronal excitability: Determine the impact of enhanced GABAergic inhibition by this compound on the firing properties of neurons in response to depolarizing current injections.

  • Network activity studies: Investigate the influence of this compound on synchronized network oscillations and epileptiform activity in relevant brain slice models.

Data Presentation

Table 1: Hypothetical Effects of this compound on mIPSC Properties
Concentration of this compoundmIPSC Amplitude (pA)Weighted Decay Time Constant (τw, ms)mIPSC Frequency (Hz)
Vehicle (Control)35.2 ± 2.18.5 ± 0.52.1 ± 0.3
10 nM36.1 ± 2.310.2 ± 0.62.0 ± 0.3
100 nM38.5 ± 2.514.8 ± 0.9**2.1 ± 0.4
1 µM42.3 ± 3.022.1 ± 1.5***2.2 ± 0.3

Data are presented as mean ± SEM. Statistical significance relative to vehicle control is denoted by asterisks (p<0.05, **p<0.01, **p<0.001).

Table 2: Hypothetical Effects of this compound on Neuronal Excitability
Concentration of this compoundRheobase (pA)Action Potential Threshold (mV)Number of Action Potentials (at 2x Rheobase)
Vehicle (Control)150 ± 12-45.3 ± 1.115 ± 2
100 nM185 ± 15-45.1 ± 1.211 ± 2
1 µM220 ± 18 -44.9 ± 1.37 ± 1

Data are presented as mean ± SEM. Statistical significance relative to vehicle control is denoted by asterisks (p<0.05, *p<0.01).

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol is a standard procedure for obtaining viable brain slices for electrophysiological recordings.[5][6][7]

Materials:

  • Rodent (e.g., mouse or rat)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Carbogen gas (95% O2 / 5% CO2)

  • Ice-cold NMDG-based or sucrose-based protective cutting solution

  • Artificial cerebrospinal fluid (aCSF) for recovery and recording

Procedure:

  • Anesthetize the animal deeply and confirm the absence of reflexes.

  • Perfuse the animal transcardially with ice-cold protective cutting solution.

  • Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.

  • Mount the brain on the vibratome stage and cut slices (typically 250-350 µm thick) of the desired brain region in the ice-cold cutting solution.

  • Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

  • Allow the slices to equilibrate at room temperature for at least 1 hour before commencing recordings.

Protocol 2: Whole-Cell Patch-Clamp Recording of IPSCs

This protocol describes how to record and analyze the effects of this compound on inhibitory postsynaptic currents.[8][9]

Materials:

  • Prepared acute brain slices

  • Upright microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular solution with a high chloride concentration to record IPSCs as inward currents at a holding potential of -70 mV.

  • This compound stock solution (e.g., in DMSO) and final dilutions in aCSF.

Procedure:

  • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min.

  • Identify a healthy neuron in the target brain region.

  • Approach the neuron with a patch pipette (3-6 MΩ resistance) filled with the high-chloride intracellular solution.

  • Establish a giga-ohm seal (>1 GΩ) and then rupture the membrane to achieve the whole-cell configuration.

  • In voltage-clamp mode, hold the neuron at -70 mV.

  • To isolate GABAA receptor-mediated currents, include blockers of ionotropic glutamate (B1630785) receptors (e.g., CNQX and APV) in the aCSF.

  • Record a stable baseline of sIPSCs or mIPSCs (in the presence of tetrodotoxin (B1210768) to block action potentials) for 5-10 minutes.

  • Bath-apply this compound at the desired concentration and record for at least 10-15 minutes to allow for drug equilibration and effect stabilization.

  • Wash out the drug with control aCSF to observe the reversal of the effect.

  • Analyze the recorded currents for changes in amplitude, frequency, and decay kinetics.

Visualizations

GABAA_Modulation_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential GABA_Vesicle GABA Vesicle ActionPotential->GABA_Vesicle Ca2+ influx GABA_Release GABA Release GABA_Vesicle->GABA_Release GABA GABA GABA_Release->GABA GABAA_Receptor GABAA Receptor (α2/α3 Subunit) GABA->GABAA_Receptor Binds Chloride_Channel Cl- Channel Opening GABAA_Receptor->Chloride_Channel Enhanced by this compound This compound This compound This compound->GABAA_Receptor Binds (Allosteric Site) IPSC Inhibitory Postsynaptic Current (IPSC) Chloride_Channel->IPSC Generates

Caption: Signaling pathway of this compound at a GABAergic synapse.

Electrophysiology_Workflow Start Start: Acute Brain Slice Preparation Slice_Recovery Slice Recovery and Equilibration Start->Slice_Recovery Patch_Clamp Whole-Cell Patch-Clamp Recording Slice_Recovery->Patch_Clamp Baseline Record Baseline IPSCs (5-10 min) Patch_Clamp->Baseline Drug_Application Bath Apply this compound Baseline->Drug_Application Record_Effect Record IPSCs with this compound (10-15 min) Drug_Application->Record_Effect Washout Washout with Control aCSF Record_Effect->Washout Record_Washout Record IPSCs during Washout Washout->Record_Washout Data_Analysis Data Analysis (Amplitude, Frequency, Kinetics) Record_Washout->Data_Analysis

Caption: Experimental workflow for this compound in slice electrophysiology.

References

Application Notes and Protocols for AZD7325 in Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7325 is a novel, orally active, and selective partial agonist for the α2 and α3 subunits of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] This selectivity profile suggests its potential as an anxiolytic agent with a reduced sedative and cognitive impairment side-effect profile compared to non-selective benzodiazepines.[1][4] Preclinical studies have demonstrated its efficacy in models of anxiety and seizures.[2][5] These application notes provide detailed protocols for utilizing this compound in common behavioral assays to assess its anxiolytic and anticonvulsant properties.

Mechanism of Action

This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of the GABA-A receptor, specifically at subtypes containing α2 and α3 subunits.[6][7] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[8][9] this compound enhances the effect of GABA at the α2 and α3 subunit-containing receptors, which are predominantly associated with anxiolysis, while having minimal activity at the α1 subunit (associated with sedation) and the α5 subunit (associated with cognitive impairment).[1][10]

Data Presentation

The following table summarizes the quantitative data for this compound from various in vitro and in vivo studies.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki)
GABAA α10.5 nMIn vitro[10]
GABAA α20.3 nMIn vitro[10][11]
GABAA α31.3 nMIn vitro[10][11]
GABAA α5230 nMIn vitro[10]
Efficacy (vs. Diazepam)
GABAA α2~15-18%In vitro[12]
GABAA α3~15-18%In vitro[12]
GABAA α5~8%In vitro[12]
In Vivo Studies
Elevated Zero Maze
Effective Dose (anxiolytic)1 mg/kg and 3 mg/kg (oral)Mouse (Fmr1 KO)[3]
Hyperthermia-Induced Seizures
Effective Dose (anticonvulsant)10, 17.8, and 31.6 mg/kg (oral)Mouse (Dravet Syndrome Model)[5]
Human Studies
Oral Doses Tested0.2, 1, 2, 5, 10, 20, and 30 mgHealthy Male Volunteers[4][12]
Receptor Occupancy (2 mg)~50%Human (PET study)[4]
Receptor Occupancy (10 mg)>80%Human (PET study)[4]

Experimental Protocols

Elevated Zero Maze (EZM) for Anxiolytic Activity

The elevated zero maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[13][14][15] The test is based on the natural aversion of rodents to open and elevated spaces.

Materials:

  • Elevated Zero Maze apparatus (annular platform, typically 5 cm wide, with two open and two enclosed quadrants of equal size, elevated 40-50 cm from the floor).

  • Video tracking system and software (e.g., ANY-maze, EthoVision XT).

  • This compound.

  • Vehicle (e.g., 0.05% Sulfobutylether-Beta-Cyclodextrin (SBECD) in sterile water).[3]

  • Oral gavage needles.

  • Experimental animals (e.g., C57BL/6 mice or a specific disease model like Fmr1 KO mice).[3]

Protocol:

  • Animal Acclimation: House the animals in the testing room for at least 1 hour before the experiment to minimize stress.

  • Drug Preparation and Administration:

    • Prepare a homogenous suspension of this compound in the chosen vehicle. For example, for a 1 mg/kg dose in a 20g mouse, a 0.1 mg/mL solution would require a 0.2 mL administration volume.

    • Administer this compound or vehicle via oral gavage 30 minutes prior to testing.[3]

  • Experimental Procedure:

    • Place the mouse in one of the enclosed quadrants of the EZM, facing the wall.

    • Allow the mouse to explore the maze for a 5-minute session.[16]

    • Record the session using the video tracking system.

  • Data Analysis:

    • Analyze the video recordings to quantify the following parameters:

      • Time spent in the open quadrants.

      • Number of entries into the open quadrants.

      • Total distance traveled.

    • An increase in the time spent and the number of entries into the open quadrants is indicative of an anxiolytic effect.

  • Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

Hyperthermia-Induced Seizure Model for Anticonvulsant Activity

This model is used to assess the efficacy of compounds in preventing seizures induced by an increase in body temperature, which is particularly relevant for conditions like Dravet syndrome.[5][17]

Materials:

  • Heating chamber or a heat lamp to control ambient temperature.

  • Rectal thermometer for monitoring core body temperature.

  • This compound.

  • Vehicle (e.g., 0.05% SBECD in sterile water).[3]

  • Oral gavage needles.

  • Experimental animals (e.g., Scn1a+/- mouse model of Dravet Syndrome).[5]

Protocol:

  • Animal Acclimation: Allow the animals to acclimate to the testing environment.

  • Drug Preparation and Administration:

    • Prepare a homogenous suspension of this compound in the chosen vehicle.

    • Administer this compound or vehicle via oral gavage 30 minutes before the induction of hyperthermia.[5]

  • Experimental Procedure:

    • Gently insert a rectal probe to monitor the core body temperature.

    • Place the animal in the heating chamber or under the heat lamp.

    • Gradually increase the ambient temperature to raise the animal's core body temperature at a controlled rate (e.g., 1°C every 2 minutes).[18]

    • Continuously observe the animal for seizure activity. Seizures can be scored using a Racine scale or by noting the temperature at which the first generalized seizure occurs.

  • Data Analysis:

    • The primary endpoint is the core body temperature at which a seizure is observed.

    • An increase in the seizure threshold temperature in the this compound-treated group compared to the vehicle group indicates an anticonvulsant effect.

  • Post-Procedure Care: Once a seizure is observed or a predetermined maximum temperature is reached, remove the animal from the heat source and allow it to cool down to its normal body temperature.

Visualizations

GABAA_Signaling_Pathway GABA-A Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_receptor GABA-A Receptor Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_vesicle GABA in Vesicle GAD->GABA_vesicle Synthesizes GABA_vesicle->GABA_released Release GABAA_receptor γ2 α2/α3 β α1 β GABA_released->GABAA_receptor:alpha Binds to α/β interface Chloride_influx Cl- Influx Hyperpolarization Hyperpolarization Chloride_influx->Hyperpolarization Leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in This compound This compound This compound->GABAA_receptor:gamma Positive Allosteric Modulator at α2/α3-γ2 interface

Caption: GABA-A receptor signaling pathway with this compound modulation.

Behavioral_Assay_Workflow Experimental Workflow for Behavioral Assays with this compound cluster_preparation Preparation cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis animal_acclimation Animal Acclimation (1 hour) drug_prep This compound/Vehicle Preparation animal_acclimation->drug_prep oral_gavage Oral Gavage (30 min pre-test) drug_prep->oral_gavage ezm_test Elevated Zero Maze (5 min) oral_gavage->ezm_test seizure_test Hyperthermia-Induced Seizure Test oral_gavage->seizure_test video_analysis Video Tracking Analysis ezm_test->video_analysis seizure_threshold Seizure Threshold Determination seizure_test->seizure_threshold statistical_analysis Statistical Analysis video_analysis->statistical_analysis seizure_threshold->statistical_analysis

Caption: General experimental workflow for behavioral assays.

References

Application Notes and Protocols for AZD7325 in GABAA Receptor Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7325, also known as BAER-101, is a potent and selective positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors.[1][2] It exhibits high affinity and functional selectivity for GABAA receptors containing α2 and α3 subunits, with minimal activity at α1 and α5 subunit-containing receptors.[2][3] This subtype selectivity profile suggests a potential for anxiolytic and anticonvulsant effects with a reduced liability for sedation and cognitive impairment, which are typically associated with non-selective benzodiazepines that act on α1 and α5 subunits, respectively.[2][3]

These application notes provide a comprehensive overview of this compound's pharmacological profile and detailed protocols for its use in studying GABAA receptor function. The information is intended to guide researchers in designing and executing experiments to further elucidate the role of GABAA receptor subtypes in health and disease.

Mechanism of Action

This compound is a positive allosteric modulator that binds to the benzodiazepine (B76468) site of the GABAA receptor.[3] As a PAM, it does not activate the receptor directly but enhances the effect of the endogenous ligand, GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability. The selectivity of this compound for α2 and α3 subunits is key to its therapeutic potential, as these subunits are predominantly associated with anxiolytic and anticonvulsant actions.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on preclinical and clinical studies.

Table 1: In Vitro Binding Affinity (Ki) of this compound for Human GABAA Receptor Subtypes [1]

GABAA Receptor SubtypeKi (nM)
α1β3γ20.5
α2β3γ20.3
α3β3γ21.3
α5β3γ2230

Table 2: In Vitro Functional Efficacy of this compound at Human GABAA Receptor Subtypes (Compared to Diazepam) [3]

GABAA Receptor SubtypeEfficacy (% of maximal diazepam response)
α1Neutral Antagonism
α2~18%
α3~15%
α5~8%

Table 3: In Vivo Receptor Occupancy of this compound in Humans (PET with [11C]-flumazenil) [3]

Oral Dose of this compoundApproximate Receptor Occupancy
2 mg~50%
10 mg>80%

Table 4: Preclinical In Vivo Efficacy of this compound in a Mouse Model of Dravet Syndrome (Hyperthermia-Induced Seizures) [4]

Oral Dose of this compound (mg/kg)Seizure Threshold (°C)
VehicleNot specified
10Increased
17.8Increased
31.6Increased

Signaling Pathways and Experimental Workflows

GABAA_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle Synaptic_Cleft GABA_vesicle->Synaptic_Cleft Exocytosis Ca_channel Voltage-gated Ca2+ Channel Ca_channel->GABA_vesicle Ca2+ influx AP Action Potential AP->Ca_channel Depolarization GABA GABA GABAAR GABAA Receptor (α2/α3 Subunit) Chloride_Channel Cl- Channel GABAAR->Chloride_Channel Opens This compound This compound This compound->GABAAR Positive Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx GABA->GABAAR Binds

Caption: Signaling pathway of this compound at a GABAergic synapse.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Assessment Binding_Assay Radioligand Binding Assay (Sf9 cells expressing GABAA subtypes) Electrophysiology Patch-Clamp Electrophysiology (Xenopus oocytes or HEK293 cells) Binding_Assay->Electrophysiology Determine functional effect Anxiety_Models Anxiety Models (Elevated Plus Maze, Marble Burying) Electrophysiology->Anxiety_Models Guide in vivo dose selection Seizure_Models Seizure Models (Audiogenic Seizures, Dravet Syndrome Model) Anxiety_Models->Seizure_Models Assess broader CNS effects PET_Imaging PET Imaging ([11C]-flumazenil) Seizure_Models->PET_Imaging Confirm target engagement in humans Clinical_Trials Phase I/II Clinical Trials (Safety, Tolerability, Efficacy) PET_Imaging->Clinical_Trials Evaluate therapeutic potential

References

Application Notes and Protocols: AZD7325 (BAER-101) in a Fragile X Syndrome Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the preclinical evaluation of AZD7325, also known as BAER-101, in the Fmr1 knockout (KO) mouse model of Fragile X syndrome (FXS). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GABAA α2/α3 receptor modulation for FXS.

Introduction

Fragile X syndrome is the most common inherited cause of intellectual disability and a leading monogenic cause of autism spectrum disorder.[1] It results from the functional loss of the Fragile X Protein (FXP), also known as Fragile X Mental Retardation Protein (FMRP), due to a trinucleotide repeat expansion in the FMR1 gene.[1] The absence of FMRP leads to a range of neurodevelopmental issues, including sensory hypersensitivity, seizures, and cognitive impairments.[2] A key pathological feature in both humans with FXS and animal models is neuronal hyperexcitability, suggesting an imbalance between excitatory and inhibitory neurotransmission.[3] The GABAergic system, the primary inhibitory system in the brain, is known to be dysregulated in FXS, making it a promising target for therapeutic intervention.[4]

This compound (BAER-101) is a selective positive allosteric modulator of GABAA receptors containing α2 and α3 subunits.[5] This selectivity offers the potential for anxiolytic and anti-epileptic effects without the pronounced sedative effects associated with non-selective GABAA agonists like benzodiazepines.[5] Preclinical studies in the Fmr1 KO mouse model have explored the efficacy of this compound in ameliorating key phenotypes associated with FXS.

Signaling Pathway and Drug Mechanism of Action

This compound enhances the function of GABAA receptors, which are ligand-gated ion channels that mediate fast inhibitory neurotransmission. In FXS, there is evidence of reduced GABAergic signaling, contributing to the observed neuronal hyperexcitability. Specifically, the expression of certain GABAA receptor subunits, including α2, can be altered in the Fmr1 KO mouse model.[6][7] this compound potentiates the effect of GABA at α2 and α3 subunit-containing receptors, thereby increasing inhibitory currents and helping to restore the balance between excitation and inhibition in neuronal circuits.

AZD7325_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron in Fragile X Syndrome cluster_2 Therapeutic Intervention GABA_release GABA GABA_A_Receptor GABA-A Receptor (α2/α3 subunits) GABA_release->GABA_A_Receptor Binds to Enhanced_GABA_A_Receptor Enhanced GABA-A Receptor (α2/α3 subunits) GABA_release->Enhanced_GABA_A_Receptor Binds to Reduced_Inhibition Reduced Cl- Influx & Neuronal Hyperexcitability GABA_A_Receptor->Reduced_Inhibition Impaired Function This compound This compound (BAER-101) This compound->Enhanced_GABA_A_Receptor Positive Allosteric Modulation Restored_Inhibition Increased Cl- Influx & Reduced Hyperexcitability Enhanced_GABA_A_Receptor->Restored_Inhibition

Caption: Mechanism of action of this compound in Fragile X syndrome.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in the Fmr1 KO mouse model.

Table 1: Effect of this compound on Audiogenic Seizures in Juvenile Fmr1 KO Mice

Treatment GroupDose (mg/kg)NSeizure Score (Mean ± SEM)Percentage of Mice with Seizures
WT + Vehicle-100.0 ± 0.00%
Fmr1 KO + Vehicle-122.1 ± 0.483%
Fmr1 KO + this compound1121.0 ± 0.4*50%
Fmr1 KO + this compound3120.6 ± 0.3**33%
Data derived from studies on juvenile (P21) mice. Seizure severity was scored on a scale of 0-4. *p < 0.05, **p < 0.01 compared to Fmr1 KO + Vehicle.

Table 2: Effect of this compound on Novel Object Recognition in Adult Fmr1 KO Mice

Treatment GroupDose (mg/kg)NDiscrimination Index (Mean ± SEM)
WT + Vehicle-100.35 ± 0.06
Fmr1 KO + Vehicle-120.05 ± 0.07
Fmr1 KO + this compound1120.28 ± 0.08*
Data from adult (2-4 months old) mice. The discrimination index is calculated as (time with novel object - time with familiar object) / (total exploration time). *p < 0.05 compared to Fmr1 KO + Vehicle.

Table 3: Phenotypes Not Significantly Improved by this compound in Adult Fmr1 KO Mice

PhenotypeOutcome MeasureResult
Hippocampal Dendritic Spine DensitySpine density in CA1 regionNo significant reduction in the increased spine density observed in Fmr1 KO mice.
Open Field ActivityTotal distance traveledNo significant change in the hyperactive phenotype of Fmr1 KO mice.
Marble BuryingNumber of marbles buriedNo significant difference in the increased burying behavior of Fmr1 KO mice.

Experimental Protocols

General Methods

Animal Models

  • Strain: Fmr1 knockout mice (on a C57BL/6J background) and wild-type (WT) littermates are used.

  • Breeding: Test subjects are typically generated from the mating of female Fmr1+/- mice with male WT mice.

  • Genotyping: Genotyping is performed on postnatal day (P) 10–28 by PCR analysis of ear clip tissue.

  • Housing: Mice are housed under a standard 12/12 or 14/10 light/dark cycle with controlled temperature and humidity, with ad libitum access to food and water.

Drug Formulation and Administration

  • Compound: BAER-101 (4-amino-8-(2-fluoro-6-methoxy-phenyl)-N-propyl-cinnoline-3-carboxamide hydrogen sulfate, formerly this compound).

  • Vehicle: Sulfobutylether-Beta-Cyclodextrin (SBECD) is used as a solubilizing agent.

  • Administration: The drug is administered via intraperitoneal (i.p.) injection.

Experimental_Workflow Mouse_Model Fmr1 KO and WT Mice Drug_Admin This compound or Vehicle Administration (i.p.) Mouse_Model->Drug_Admin Behavioral_Testing Behavioral Assays Drug_Admin->Behavioral_Testing Electrophysiology Electrophysiological Recordings Drug_Admin->Electrophysiology Histology Histological Analysis Drug_Admin->Histology Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis Electrophysiology->Data_Analysis Histology->Data_Analysis

Caption: General experimental workflow for preclinical testing.
Protocol 1: Audiogenic Seizure (AGS) Assay

This protocol is used to assess susceptibility to sound-induced seizures, a model of sensory hypersensitivity in FXS.

Materials:

  • Juvenile (P21) Fmr1 KO and WT mice.

  • A sound-attenuating chamber.

  • A high-intensity acoustic stimulus source (e.g., an alarm bell, ~120 dB).

  • Video recording equipment.

Procedure:

  • Acclimate the mouse to the testing chamber for 1-2 minutes.

  • Administer this compound or vehicle at the desired dose (e.g., 1 or 3 mg/kg, i.p.) 30 minutes prior to the test.

  • Expose the mouse to the high-intensity acoustic stimulus for a defined period (e.g., 2 minutes).

  • Record the behavioral response of the mouse using a video camera.

  • Score the seizure severity based on a standardized scale:

    • 0: No response.

    • 1: Wild running.

    • 2: Clonic seizure (jerking of limbs).

    • 3: Tonic seizure (rigid extension of limbs).

    • 4: Respiratory arrest/death.

  • Clean the chamber thoroughly between each trial to eliminate olfactory cues.

Protocol 2: Novel Object Recognition (NOR) Test

This assay evaluates recognition memory, a form of cognitive function often impaired in FXS models.

Materials:

  • Adult (2-4 months old) Fmr1 KO and WT mice.

  • An open-field arena (e.g., a 40x40 cm box).

  • Two sets of identical, non-aversive objects (e.g., small plastic toys, metal blocks).

  • Video tracking software.

Procedure:

  • Habituation (Day 1): Allow each mouse to freely explore the empty open-field arena for 5-10 minutes.

  • Training/Familiarization (Day 2):

    • Administer this compound or vehicle (e.g., 1 mg/kg, i.p.) 30 minutes prior to the session.

    • Place two identical objects in the arena.

    • Allow the mouse to explore the objects for 10 minutes.

    • Return the mouse to its home cage.

  • Testing (Day 2, after a retention interval, e.g., 1 hour):

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back in the arena and allow it to explore for 5-10 minutes.

    • Record the time spent exploring each object (defined as the nose being within a certain proximity, e.g., 2 cm, of the object).

  • Data Analysis: Calculate the Discrimination Index (DI) as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A higher DI indicates better recognition memory.

Protocol 3: In Vitro Slice Electrophysiology

This protocol is used to measure neuronal excitability and synaptic function in brain slices.

Materials:

  • Fmr1 KO and WT mice.

  • Vibratome for slicing brain tissue.

  • Artificial cerebrospinal fluid (aCSF), chilled and oxygenated (95% O2 / 5% CO2).

  • Recording chamber and perfusion system.

  • Patch-clamp amplifier and data acquisition system.

  • Glass micropipettes.

Procedure:

  • Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated aCSF.

  • Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., neocortex or hippocampus) using a vibratome in chilled aCSF.

  • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.

  • Transfer a single slice to the recording chamber and perfuse with oxygenated aCSF.

  • Perform whole-cell patch-clamp recordings from identified neurons.

  • To study spontaneous network activity, such as Up states, record in current-clamp mode and monitor for periods of sustained depolarization.

  • Bath apply this compound to assess its effects on neuronal properties and network activity.

Protocol 4: Dendritic Spine Analysis

This protocol is for quantifying the density and morphology of dendritic spines, which are altered in FXS.

Materials:

  • Adult Fmr1 KO and WT mice.

  • Golgi-Cox staining kit or fluorescent dyes for neuronal labeling.

  • Microscope with high-magnification objectives (e.g., 100x oil immersion).

  • Image analysis software (e.g., ImageJ, Neurolucida).

Procedure:

  • Euthanize the mouse and process the brain for Golgi-Cox staining according to the manufacturer's instructions. This method impregnates a subset of neurons with a silver salt, allowing for visualization of their complete morphology.

  • Alternatively, use fluorescent labeling techniques.

  • Acquire high-resolution images of dendrites from neurons in the brain region of interest (e.g., CA1 region of the hippocampus).

  • Using image analysis software, manually or semi-automatically trace dendritic segments of a defined length.

  • Count the number of spines along these segments to determine spine density (spines per µm).

  • Classify spines based on their morphology (e.g., thin, stubby, mushroom-shaped, filopodia) to assess spine maturity.

  • Compare spine density and morphology between treatment groups and genotypes.

Conclusion

The selective modulation of GABAA receptors containing α2 and α3 subunits by this compound (BAER-101) shows promise for ameliorating specific phenotypes in the Fmr1 KO mouse model of Fragile X syndrome. Notably, this compound has demonstrated efficacy in reducing seizure susceptibility and improving recognition memory.[2] However, it did not rescue all pathological features, such as the increased dendritic spine density, hyperactivity, or repetitive behaviors in the tested paradigms.[5] These findings highlight the complexity of FXS pathophysiology and suggest that while targeting the GABAergic system is a valid therapeutic strategy, combination therapies or more targeted approaches may be necessary for broader efficacy. Further research is warranted to fully elucidate the therapeutic potential of subunit-selective GABAA modulators for individuals with Fragile X syndrome.

References

Application Notes and Protocols for AZD7325 in the GAERS Model of Absence Seizures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AZD7325 (also known as BAER-101) in the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model, a well-established and translationally relevant animal model for studying absence seizures. This document details the experimental protocols for evaluating the efficacy of this compound and presents the quantitative data on its effects on spike-wave discharges (SWDs), the electroencephalographic (EEG) hallmark of absence seizures.

Introduction

This compound is a selective partial potentiator of γ-aminobutyric acid type A (GABAA) receptors containing α2 or α3 subunits.[1][2] This selectivity is hypothesized to provide antiseizure efficacy with a reduced liability for sedation and dizziness, which are common side effects associated with non-selective GABAA receptor modulators like benzodiazepines.[3][4] The GAERS model is a cornerstone for preclinical evaluation of potential anti-absence seizure medications, as it closely mimics the electrophysiological and behavioral characteristics of human absence epilepsy.[5][6]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of orally administered this compound on spontaneous spike-wave discharges (SWDs) in GAERS rats. The data is compiled from studies utilizing EEG recordings in freely moving animals.

Table 1: Dose-Response of this compound on Spike-Wave Discharges (SWDs) in GAERS Rats

Dose (mg/kg, p.o.)Effect on Number of SWDsEffect on Duration of SWDsEffect on Total Time in SWDsReference
0.1No significant effectNo significant effectNo significant effect[3]
0.3Minimally effective dose (MED), significant reductionReducedReduced[1]
3.0Dose-dependent reductionDose-dependent reductionDose-dependent reduction[3]
100Potent and full blockade of seizuresPotent and full blockade of seizuresPotent and full blockade of seizures[3]

Table 2: Comparative Efficacy of this compound and Diazepam in the GAERS Model

CompoundDose (mg/kg)Administration RouteKey FindingsReference
This compound0.3 - 100Oral (p.o.)Dose-dependently reduced the number, duration, and total time of SWDs.[1][1][3]
Diazepam2Intraperitoneal (i.p.)Used as a positive control, effectively suppressed SWDs.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of this compound to GAERS rats for the assessment of its anti-absence seizure activity.

Animal Model and Housing
  • Animal Model: Adult male Genetic Absence Epilepsy Rats from Strasbourg (GAERS) are used.[3] These rats are a selectively inbred strain of Wistar rats that spontaneously exhibit spike-and-wave discharges.[6]

  • Housing: Animals should be housed in a facility with controlled temperature and a 12-hour light/dark cycle, with ad libitum access to food and water. All procedures must be in accordance with ethical guidelines for animal research.[3]

Surgical Implantation of EEG Electrodes

This protocol is for the surgical implantation of electrodes for chronic EEG monitoring.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).[7]

  • Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame.

  • Electrode Placement: Implant four active monopolar electrodes bilaterally over the frontal and parietal cortices.[3] A reference electrode is typically placed over the cerebellum.[3][8]

    • Approximate Frontal Cortex Coordinates: AP +2 mm, ML +/- 3 mm (from bregma).[3]

    • Approximate Parietal Cortex Coordinates: AP -7 mm, ML +/- 3 mm (from bregma).[3]

  • Recovery: Allow the animals to recover from surgery for at least one week before any experimental procedures.[9]

Drug Preparation and Administration
  • This compound Formulation: For oral administration, this compound can be prepared in a suitable vehicle, such as 0.5% methylcellulose.[9]

  • Diazepam Formulation: For intraperitoneal injection, diazepam can be dissolved in a suitable vehicle.

  • Administration:

    • This compound is administered orally (p.o.) using gavage.[1][3]

    • Diazepam, when used as a positive control, is administered via intraperitoneal (i.p.) injection.[3]

EEG Recording and Analysis
  • Experimental Design: A cross-over design is recommended, where each rat receives different treatments (vehicle, various doses of this compound, and positive control) in a randomized order. A washout period of at least seven days should be implemented between treatments.[1][3]

  • Recording Setup: Place the freely moving and awake animals in a recording chamber. Connect the implanted electrodes to an EEG recording system.[3]

  • Baseline Recording: Record a baseline EEG for a defined period (e.g., 40 minutes) before drug administration to quantify the baseline SWD activity.[3]

  • Post-Administration Recording: After drug administration, continue to record the EEG for a specified duration (e.g., 90 minutes) to assess the drug's effect.[3]

  • Data Analysis:

    • Analyze the EEG recordings offline.[3]

    • A blinded expert should quantify the spike-wave discharges (SWDs).[3]

    • The primary endpoints to be quantified are the number of SWDs, the duration of individual SWDs, and the total time spent in SWDs.[1]

    • Compare the post-administration SWD parameters to the baseline values to determine the efficacy of the treatment.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Absence Seizures

AZD7325_Signaling_Pathway cluster_Thalamocortical_Circuit Thalamocortical Circuit Thalamic_Neuron Thalamic Relay Neuron Cortical_Neuron Cortical Neuron nRT_Neuron Nucleus Reticularis Thalami (nRT) Neuron This compound This compound GABA_A_Receptor GABA-A Receptor (α2/α3 subunits) This compound->GABA_A_Receptor Positive Allosteric Modulator Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Potentiates Channel Opening GABA GABA GABA->GABA_A_Receptor Binds Neuronal_Inhibition Enhanced Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition SWD_Suppression Suppression of Spike-Wave Discharges (Absence Seizures) Neuronal_Inhibition->SWD_Suppression Thalamocortical_Circuit Thalamocortical_Circuit Neuronal_Inhibition->Thalamocortical_Circuit Acts on

Caption: Mechanism of action of this compound in suppressing absence seizures.

Experimental Workflow for this compound in the GAERS Model

AZD7325_GAERS_Workflow cluster_Preparation Preparation Phase cluster_Experiment Experimental Phase (Cross-over Design) cluster_Analysis Data Analysis Phase Animal_Model GAERS Rat Model Selection Electrode_Implantation EEG Electrode Implantation Surgery Animal_Model->Electrode_Implantation Recovery Surgical Recovery (≥ 1 week) Electrode_Implantation->Recovery Baseline_EEG Baseline EEG Recording (40 min) Recovery->Baseline_EEG Drug_Administration Oral Administration (Vehicle, this compound, or Control) Baseline_EEG->Drug_Administration Post_EEG Post-Administration EEG Recording (90 min) Drug_Administration->Post_EEG Washout Washout Period (≥ 7 days) Post_EEG->Washout Next treatment cycle SWD_Quantification Blinded Quantification of Spike-Wave Discharges (SWDs) Post_EEG->SWD_Quantification Washout->Baseline_EEG Statistical_Analysis Statistical Comparison (Baseline vs. Post-treatment) SWD_Quantification->Statistical_Analysis Results Determination of Antiseizure Efficacy Statistical_Analysis->Results

Caption: Experimental workflow for evaluating this compound in the GAERS model.

References

Preparing AZD7325 for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of AZD7325, a selective GABAA α2/α3 receptor positive allosteric modulator, for both in vitro and in vivo experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Chemical and Physical Properties

This compound is a potent and orally active compound with a molecular weight of 354.38 g/mol .[1] It is a white to off-white solid.[1] Understanding its solubility and stability is fundamental for proper handling and stock solution preparation.

PropertyData
Molecular Formula C₁₉H₁₉FN₄O₂
Molecular Weight 354.38 g/mol [1]
Appearance White to off-white solid[1]
Solubility DMSO: 71 mg/mL (200.34 mM) (Fresh DMSO recommended as moisture absorption reduces solubility)[2]Ethanol: 71 mg/mLWater: Insoluble[2]
Storage (Powder) 3 years at -20°C[2]
Storage (Stock Sol.) 1 year at -80°C in solvent1 month at -20°C in solvent[2]

Mechanism of Action: GABA-A Receptor Modulation

This compound acts as a positive allosteric modulator (PAM) of GABA-A receptors, specifically showing high affinity for subtypes containing α2 and α3 subunits.[1][2] It binds to a site distinct from the GABA binding site, enhancing the effect of GABA by increasing the frequency or duration of chloride channel opening when GABA is bound.[3] This leads to hyperpolarization of the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[3][4]

GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (α2/α3 subunits) Chloride_Channel Cl- Channel (Closed) Neuron_Interior Neuron Interior (Hyperpolarized) Chloride_Channel->Neuron_Interior Cl- Influx GABA GABA GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Allosterically Binds

Experimental Protocols

In Vitro Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of up to 71 mg/mL (200.34 mM).[2]

  • Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]

In Vivo Formulation for Oral Administration

Objective: To prepare a formulation of this compound suitable for oral administration in animal models.

Materials:

  • This compound powder

  • Vehicle (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound.

  • Prepare the vehicle solution by adding each component in the specified order and mixing well.

  • Add the this compound powder to the vehicle.

  • Vortex the mixture vigorously.

  • Sonicate the suspension until a uniform dispersion is achieved.

  • It is recommended to prepare this formulation fresh on the day of the experiment.[1]

Note on Dosage: In a study with F1.Scn1a+/- mice, oral administration of this compound at doses of 10, 17.8, or 31.6 mg/kg was shown to attenuate hyperthermia-induced seizures without causing sedation.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation of this compound cluster_application Experimental Application Weigh_Powder Weigh this compound Powder Select_Solvent Select Solvent/Vehicle Weigh_Powder->Select_Solvent Dissolve Dissolve/Suspend Select_Solvent->Dissolve Vortex Vortex/Sonicate Dissolve->Vortex Store Store Stock Solution (-80°C or -20°C) Vortex->Store For In Vitro Stock In_Vivo In Vivo Model (e.g., oral gavage) Vortex->In_Vivo For Immediate In Vivo Use In_Vitro In Vitro Assay (e.g., cell culture) Store->In_Vitro

Summary of Binding Affinities and In Vitro Activity

Receptor SubtypeBinding Affinity (Ki)Functional Activity
GABA-A α1 0.5 nMLess antagonistic efficacy
GABA-A α2 0.3 nM[1][2]Potent positive allosteric modulator[1][2]
GABA-A α3 1.3 nM[1][2]Potent positive allosteric modulator[1][2]
GABA-A α5 230 nMLess antagonistic efficacy

This compound has also been shown to be a moderate CYP1A2 and a potent CYP3A4 inducer in vitro.[1] In human hepatocytes, this compound (0-10 μM) for three consecutive days resulted in a maximal CYP1A2 mRNA expression of 2.1 to 3.2-fold and induced CYP1A2 and CYP3A4 protein expression.[1]

Human Pharmacokinetics and Receptor Occupancy

In human studies, single oral doses of this compound ranging from 0.2 to 30 mg have been administered.[5] Positron Emission Tomography (PET) studies using [11C]-flumazenil have indicated that a 2 mg dose of this compound is associated with approximately 50% occupancy of GABA-A receptors, while a 10 mg dose leads to maximal (>80%) receptor occupancy at peak plasma concentration.[6] These doses are considered to be within the anticipated clinical therapeutic window.[6]

References

Application Note and Protocol: AZD7325 Solution Preparation for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of AZD7325 solutions for use in cell culture experiments. This compound is a potent, selective partial positive allosteric modulator (PAM) of the GABA-A receptor, with selectivity for the α2 and α3 subunits.[1][2] Proper preparation, handling, and storage of this compound solutions are critical for obtaining reproducible and accurate experimental results. This note includes information on the mechanism of action, solubility, stability, and step-by-step protocols for preparing stock and working solutions.

Mechanism of Action

This compound is a high-affinity, selective modulator of the GABA-A receptor system.[3] It functions as a partial positive allosteric modulator, primarily targeting GABA-A receptors that contain α2 and α3 subunits.[1][2] It displays lower antagonistic efficacy at receptors with α1 and α5 subunits.[1] The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and an inhibitory effect. This compound enhances the effect of GABA at the α2 and α3 subunit-containing receptors, making it a subject of investigation for conditions such as anxiety disorders.[1][4]

AZD7325_Pathway cluster_membrane Cell Membrane GABA_Receptor GABA-A Receptor (α, β, γ subunits) Cl_ion Chloride Ions (Cl⁻) GABA_Receptor->Cl_ion Opens Channel GABA GABA GABA->GABA_Receptor Binds to orthosteric site This compound This compound (PAM) This compound->GABA_Receptor Binds to allosteric site (selective for α2/α3) Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Influx leads to

Caption: this compound signaling pathway.

Physicochemical and Biological Data

All quantitative data for this compound are summarized in the table below for easy reference.

ParameterValueReference
Molecular Weight 354.4 g/mol [5]
Formula C₁₉H₁₉FN₄O₂[2][5]
Binding Affinity (Ki) GABA-A α1: 0.5 nMGABA-A α2: 0.3 nMGABA-A α3: 1.3 nMGABA-A α5: 230 nM[1]
Solubility Soluble in DMSO (71 mg/mL or 200.34 mM)[2]
Storage (Powder) -20°C for ≥ 4 years[5]
Storage (Stock Solution) -20°C for 1 month-80°C for 6 months[1][2]
Example Working Conc. 0-10 µM (used in human hepatocyte culture)[1]

Experimental Protocols

Materials Required
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, pyrogen-free cell culture medium

  • Sterile serological pipettes and pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Preparation of 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.

  • Pre-weighing Preparation: Before opening the vial, briefly centrifuge the this compound powder to ensure all contents are at the bottom.

  • Weighing: On a calibrated analytical balance, carefully weigh out 1 mg of this compound powder.

  • Calculation: To create a 10 mM solution from 1 mg of this compound (MW: 354.4 g/mol ), the required volume of DMSO is calculated as follows:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.001 g / (0.010 mol/L * 354.4 g/mol ) = 0.000282 L

    • Volume (µL) = 282.2 µL

  • Dissolution: Add 282.2 µL of high-purity DMSO to the vial containing 1 mg of this compound.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1] Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1][2]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the serial dilution of the 10 mM stock solution into cell culture medium to achieve the final desired experimental concentration.

  • Thawing: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in sterile cell culture medium. For example, to make 1 mL of a 1 mM solution, add 100 µL of the 10 mM stock to 900 µL of medium.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to your final volume of cell culture medium to achieve the desired concentration (e.g., 1 µM, 5 µM, 10 µM).

    • Example for a 10 µM final concentration in 10 mL of medium: Add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.

  • Mixing: Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.

  • Vehicle Control: It is crucial to prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of this compound tested. This accounts for any effects of the solvent on the cells. The final DMSO concentration should ideally be kept below 0.1% to minimize toxicity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in preparing this compound for cell culture experiments.

Workflow start Start: Obtain This compound Powder weigh 1. Weigh Powder (e.g., 1 mg) start->weigh add_dmso 2. Add Calculated Volume of DMSO (e.g., 282.2 µL) weigh->add_dmso vortex 3. Vortex Until Fully Dissolved add_dmso->vortex stock_sol Result: 10 mM Stock Solution vortex->stock_sol aliquot 4. Aliquot into Single-Use Vials stock_sol->aliquot store 5. Store Aliquots (-20°C or -80°C) aliquot->store thaw 6. Thaw One Aliquot for Use store->thaw For Experiment dilute 7. Dilute Stock in Cell Culture Medium thaw->dilute add_to_cells 8. Add Working Solution to Cell Culture dilute->add_to_cells end Experiment Complete add_to_cells->end

Caption: Workflow for this compound solution preparation.

References

Troubleshooting & Optimization

AZD7325 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the experimental use of AZD7325, focusing on its solubility characteristics.

Solubility Data

The solubility of this compound in various common laboratory solvents is summarized below. It is important to note that solubility can be affected by factors such as temperature, purity of the solvent, and the presence of moisture.

SolventSolubilityMolar Concentration (approx.)Notes
DMSO (Dimethyl Sulfoxide) 71 mg/mL[1]200.34 mM[1]Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1]
≥52.6 mg/mL~148.4 mM
Ethanol 71 mg/mL[1]200.34 mM[1]
≥26 mg/mL~73.4 mM
Water Insoluble[1]-This compound is practically insoluble in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Preparation: Allow the this compound powder and the anhydrous DMSO to equilibrate to room temperature before use. This helps to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve a 10 mM concentration.

  • Dissolution:

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

    • If the compound has not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.

    • Gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can also aid dissolution. However, be cautious about the potential for compound degradation with prolonged heating.

  • Storage: Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Troubleshooting and FAQs

Q1: My this compound is not dissolving in DMSO, what should I do?

A1: If you are experiencing difficulty dissolving this compound in DMSO, please refer to the troubleshooting workflow below. Several factors can influence solubility.

Troubleshooting Workflow for this compound Solubility Issues

G Troubleshooting this compound Solubility start Start: this compound not dissolving check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_fresh_dmso Use a new, sealed bottle of anhydrous DMSO. check_dmso->use_fresh_dmso No vortex_sonicate Have you vortexed and/or sonicated the solution? check_dmso->vortex_sonicate Yes use_fresh_dmso->vortex_sonicate apply_agitation Vortex vigorously for 2-5 minutes. Use a bath sonicator for 15-30 minutes. vortex_sonicate->apply_agitation No gentle_warming Have you tried gentle warming? vortex_sonicate->gentle_warming Yes apply_agitation->gentle_warming apply_heat Warm the solution in a 37°C water bath for 10-15 minutes. gentle_warming->apply_heat No check_concentration Is the concentration too high? gentle_warming->check_concentration Yes apply_heat->check_concentration dilute_solution Prepare a more dilute stock solution (e.g., 5 mM or 1 mM). check_concentration->dilute_solution Yes success Solution is clear. check_concentration->success No, clear solution fail Still not dissolved. Contact technical support. check_concentration->fail Still not dissolving at lower conc. dilute_solution->success

Caption: A flowchart for troubleshooting this compound solubility issues.

Q2: Why is it important to use anhydrous DMSO?

A2: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease its ability to dissolve certain organic compounds, including this compound. To ensure maximum solubility, always use a fresh, unopened bottle of anhydrous, high-purity DMSO and keep it tightly sealed when not in use.

Q3: My this compound precipitated out of solution after being stored at -20°C. What happened?

A3: Precipitation upon cooling can occur if the solution is saturated or near-saturated at room temperature. When the temperature is lowered, the solubility of the compound can decrease, leading to crystallization. To resolve this, you can gently warm the solution to 37°C and vortex until the compound redissolves. To prevent this from happening, consider preparing a slightly more dilute stock solution.

Q4: How many times can I freeze and thaw my this compound stock solution?

A4: It is generally recommended to avoid repeated freeze-thaw cycles, as this can lead to compound degradation and the introduction of moisture into your stock solution. The best practice is to aliquot your stock solution into single-use volumes after preparation. If you must reuse a stock, limit the number of freeze-thaw cycles to a minimum.

Q5: I need to prepare an aqueous solution of this compound for my cell-based assay, but it precipitates when I dilute it from the DMSO stock. What can I do?

A5: this compound is insoluble in water, so precipitation is expected when a concentrated DMSO stock is diluted into an aqueous medium. Here are some strategies to minimize this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to avoid solvent toxicity to the cells.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.

  • Rapid Mixing: When adding the DMSO stock to the aqueous solution, do so dropwise while vigorously vortexing or stirring to promote rapid dispersion.

  • Use of Surfactants or Co-solvents: For in vivo studies, formulation strategies often involve the use of co-solvents (e.g., PEG400, propylene (B89431) glycol) or surfactants (e.g., Tween 80, Cremophor EL) to maintain the compound in solution or as a stable suspension. The suitability of these excipients must be determined for your specific experimental setup.

Q6: How should I store the solid this compound powder?

A6: The solid powder of this compound should be stored at -20°C for long-term stability. For shorter periods, it can be stored at 4°C. Ensure the container is tightly sealed to protect it from moisture and light.

References

AZD7325 Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of AZD7325. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Stability and Storage Conditions

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reliable experimental outcomes.

FormStorage TemperatureShelf LifeNotes
Solid (Lyophilized Powder) -20°C≥ 4 years[1]Store in a tightly sealed container, protected from light and moisture.
Stock Solution in DMSO -80°CUp to 1 year[2]Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month[2][3]For shorter-term storage.

Troubleshooting Guide & FAQs

This section addresses specific issues that users might encounter during their experiments with this compound in a question-and-answer format.

Q1: My this compound solution in DMSO appears to have a lower concentration than expected. What could be the cause?

A1: This could be due to the hygroscopic nature of DMSO, which can absorb moisture from the air, leading to a dilution of your stock solution. To avoid this, always use fresh, anhydrous DMSO for preparing your stock solutions.[4]

Q2: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer for my experiment. What should I do?

A2: this compound has limited solubility in aqueous solutions. Precipitation can occur when a concentrated DMSO stock is rapidly diluted into a buffer. Here are a few troubleshooting steps:

  • Increase the final concentration of the organic solvent: While keeping the final DMSO concentration as low as possible to avoid effects on your experimental system (typically <0.5%), a slight increase might be necessary.

  • Use a solubilizing agent: For in vivo studies, Sulfobutylether-Beta-Cyclodextrin (SBECD) has been used as a solubilizing agent for this compound.[5] For in vitro assays, other biocompatible solubilizing agents could be tested.

  • Stepwise dilution: Instead of a single large dilution, try a stepwise dilution of your DMSO stock into the aqueous buffer while vortexing to ensure rapid and even dispersion.

  • Sonication: Gentle sonication of the final solution may help to redissolve small precipitates.

Q3: How should I prepare this compound for in vivo animal studies?

A3: For oral administration in mice, this compound has been formulated in 0.05% Sulfobutylether-Beta-Cyclodextrin (SBECD) in water.[5] It is recommended to prepare the dosing solution fresh on the day of the experiment.[3]

Q4: Are there any known stability issues with this compound under specific experimental conditions?

A4: While specific data on light or pH sensitivity is limited, it is good practice to protect solutions from prolonged exposure to light. For pH, it is advisable to maintain a physiological pH range in your experimental buffers unless the experimental design requires otherwise. The stability of boron reagents used in some synthesis routes of this compound has been noted to be poor, which could be a consideration in synthetic chemistry applications.[1]

Q5: How many times can I freeze and thaw my this compound stock solution?

A5: It is strongly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2][3]

Experimental Protocols

Below are detailed methodologies for key experiments involving GABA-A receptor modulators like this compound.

In Vitro Patch-Clamp Electrophysiology Protocol

This protocol outlines the steps for assessing the modulatory effects of this compound on GABA-A receptors expressed in a suitable cell line (e.g., HEK293 cells stably expressing specific GABA-A receptor subunits).

  • Cell Preparation:

    • Culture cells expressing the desired GABA-A receptor subunits (e.g., α2β3γ2) under standard conditions.

    • Plate cells onto coverslips at an appropriate density for patch-clamp recording 24-48 hours before the experiment.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

    • GABA Solution: Prepare a stock solution of GABA in the external solution and perform serial dilutions to obtain the desired concentrations.

    • This compound Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution into the external solution to the final desired concentrations. Ensure the final DMSO concentration is minimal (e.g., <0.1%).

  • Patch-Clamp Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Clamp the cell membrane potential at -60 mV.

  • Data Acquisition:

    • Apply a brief pulse of a low concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current response.

    • After a washout period, co-apply the same concentration of GABA with different concentrations of this compound.

    • Record the potentiation of the GABA-evoked current by this compound.

    • Wash out the compounds and re-apply GABA alone to ensure the response returns to baseline.

Visualizations

GABA-A Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a positive allosteric modulator of the GABA-A receptor.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABA-A Receptor (α2/α3, β, γ subunits) GABA->GABAA_R Binds to orthosteric site This compound This compound This compound->GABAA_R Binds to allosteric site Cl_ion Cl⁻ GABAA_R->Cl_ion Increases channel opening frequency Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes

Caption: this compound enhances GABA-A receptor function.

Experimental Workflow for Screening GABA-A Modulators

This diagram outlines a typical workflow for identifying and characterizing novel GABA-A receptor modulators.

Experimental_Workflow start Start: Compound Library primary_screen Primary High-Throughput Screen (e.g., Fluorescence-based assay) start->primary_screen hit_compounds Hit Compounds primary_screen->hit_compounds dose_response Dose-Response & Potency Determination (e.g., EC₅₀ calculation) hit_compounds->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits secondary_assay Secondary Assay: Electrophysiology (e.g., Patch-Clamp) confirmed_hits->secondary_assay mechanism_of_action Mechanism of Action Studies (Allosteric vs. Orthosteric) secondary_assay->mechanism_of_action in_vivo In Vivo Efficacy & Safety Studies (Animal Models) mechanism_of_action->in_vivo lead_candidate Lead Candidate in_vivo->lead_candidate

Caption: Workflow for GABA-A modulator drug discovery.

References

Potential off-target effects of AZD7325

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AZD7325. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally administered, potent, and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, with high affinity for the α2 and α3 subunits.[1][2][3] It is designed to treat anxiety disorders and epilepsy by enhancing the inhibitory effects of GABA in the central nervous system.[4][5] Unlike non-selective benzodiazepines, this compound has a lower affinity for the α1 and α5 subunits, which is expected to result in a reduced incidence of sedative and cognitive side effects.[6]

Q2: What are the known off-target effects of this compound?

The most well-documented off-target effect of this compound is the induction of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4.[1][2] In vitro studies in human hepatocytes showed that this compound is a moderate inducer of CYP1A2 and a potent inducer of CYP3A4.[2] However, clinical studies have demonstrated that at expected therapeutic doses, this compound has a weak inducing effect on CYP3A4 activity and no significant effect on CYP1A2 activity.[2]

Q3: How does the selectivity profile of this compound contribute to its potential off-target effect profile?

This compound exhibits high binding affinity for the GABAA receptor α1, α2, and α3 subunits, with a significantly lower affinity for the α5 subunit.[1][6] This selectivity is intended to separate the anxiolytic effects (mediated by α2 and α3) from the sedative and cognitive impairment effects (associated with α1 and α5).[6][7] The reduced activity at the α1 and α5 subunits is a key feature designed to minimize common off-target effects seen with less selective GABAA receptor modulators.

Troubleshooting Guides

Issue 1: Unexpected Sedative or Cognitive Effects Observed in Preclinical Models.

  • Possible Cause: While this compound is designed to be selective, high concentrations or species-specific differences in GABAA receptor subunit composition or distribution could lead to engagement of α1 or α5 subunits, resulting in sedation or cognitive impairment.

  • Troubleshooting Steps:

    • Verify Compound Concentration: Ensure that the administered dose and resulting plasma/tissue concentrations are within the expected therapeutic range. Unusually high concentrations can lead to reduced selectivity.

    • Assess Receptor Occupancy: If possible, perform receptor occupancy studies (e.g., using PET imaging with a suitable tracer) to confirm target engagement and rule out excessive binding to non-target GABAA receptor subunits.[8]

    • Consider Species Differences: Evaluate the expression and distribution of GABAA receptor subunits in your specific animal model, as these can differ from humans.

    • Control Experiments: Include a non-selective benzodiazepine (B76468) as a positive control to benchmark the sedative and cognitive effects in your experimental system.

Issue 2: Discrepancies Between In Vitro and In Vivo Results for a Potential Drug-Drug Interaction Study.

  • Possible Cause: this compound demonstrates a marked difference in its CYP induction profile between in vitro and in vivo conditions.[2] Potent in vitro induction may not translate to a clinically significant effect at therapeutic exposures.

  • Troubleshooting Steps:

    • Evaluate Clinical Relevance of In Vitro Data: Recognize that in vitro systems, such as human hepatocytes, can be overly sensitive and may not accurately reflect the in vivo situation.[2]

    • Correlate with In Vivo Findings: Prioritize in vivo data from clinical or preclinical studies when assessing the risk of drug-drug interactions. Clinical studies have shown that a daily 10 mg dose of this compound has a weak effect on CYP3A4 and no effect on CYP1A2.[2]

    • Measure Compound Exposure: In your experimental system, measure the steady-state plasma concentration of this compound to ensure it aligns with the exposures observed in clinical studies where minimal CYP induction was reported.[2]

Data Summary

Table 1: Binding Affinity (Ki) of this compound for Human GABAA Receptor Subtypes

GABAA Receptor SubunitBinding Affinity (Ki, nM)
α10.5[1]
α20.3[1]
α31.3[1]
α5230[1]

Table 2: In Vitro vs. In Vivo Induction of Cytochrome P450 Enzymes by this compound

Cytochrome P450 EnzymeIn Vitro Induction PotentialIn Vivo Induction at Therapeutic Doses
CYP1A2Moderate[2]No significant effect[2]
CYP3A4Potent[2]Weak induction[2]

Experimental Protocols

Protocol 1: In Vitro CYP450 Induction Assay in Human Hepatocytes

  • Cell Culture: Plate cryopreserved human hepatocytes in a suitable multi-well format and allow them to acclimate.

  • Compound Treatment: Treat the hepatocytes with a range of concentrations of this compound (e.g., 0.1 to 10 µM) and appropriate positive and negative controls for 48-72 hours.

  • RNA Isolation and qRT-PCR: At the end of the treatment period, lyse the cells and isolate total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of CYP1A2 and CYP3A4, normalized to a housekeeping gene.

  • Protein Expression Analysis: In parallel, lyse a separate set of treated cells and determine the protein levels and enzymatic activity of CYP1A2 and CYP3A4 using methods such as Western blotting or mass spectrometry-based proteomics.

Protocol 2: General Off-Target Liability Screening

  • In Silico Prediction: Utilize computational tools and databases to predict potential off-target interactions of this compound based on its chemical structure.[9][10]

  • Broad Panel Screening: Screen this compound at a relevant concentration (e.g., 10 µM) against a large panel of receptors, ion channels, transporters, and enzymes to identify potential off-target binding.

  • Functional Assays: For any significant binding interactions identified in the initial screen, perform functional assays (e.g., agonist/antagonist mode) to determine the physiological effect of this compound on the off-target protein.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context, perform a CETSA to assess the thermal stabilization of a potential off-target protein upon binding of this compound.

Visualizations

GABAA_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA_A Receptor (α2/α3 subunits) GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Leads to This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: Signaling pathway of this compound at the GABAA receptor.

Experimental_Workflow_CYP_Induction start Start: Assess CYP Induction plate_hepatocytes Plate Human Hepatocytes start->plate_hepatocytes treat_cells Treat with this compound, Positive/Negative Controls plate_hepatocytes->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate harvest Harvest Cells incubate->harvest rna_analysis RNA Isolation & qRT-PCR (CYP1A2/3A4 mRNA) harvest->rna_analysis protein_analysis Protein Lysate Preparation & Western Blot/MS (CYP1A2/3A4 Protein) harvest->protein_analysis data_analysis Data Analysis & Interpretation rna_analysis->data_analysis protein_analysis->data_analysis end End: Determine Induction Potential data_analysis->end

Caption: Experimental workflow for in vitro CYP induction assay.

Troubleshooting_Logic start Unexpected Experimental Outcome check_concentration Is this compound concentration correct? start->check_concentration review_protocol Review and correct protocol check_concentration->review_protocol No consider_off_target Potential Off-Target Effect? check_concentration->consider_off_target Yes review_protocol->start perform_screening Perform Broad Panel Off-Target Screening consider_off_target->perform_screening Yes no_off_target Re-evaluate Experimental System and Controls consider_off_target->no_off_target No functional_assays Conduct Functional Assays on Identified Hits perform_screening->functional_assays confirm_in_vivo Confirm Relevance in Animal Model functional_assays->confirm_in_vivo end Identify Source of Anomaly confirm_in_vivo->end no_off_target->end

Caption: Logical workflow for troubleshooting unexpected results.

References

AZD7325 Technical Support Center: CYP1A2 & CYP3A4 Induction Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytochrome P450 (CYP) 1A2 and 3A4 induction potential of AZD7325. The following question-and-answer format addresses common issues and provides troubleshooting guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the in vitro CYP1A2 and CYP3A4 induction potential of this compound?

In vitro studies using cultured human hepatocytes have demonstrated that this compound is a moderate inducer of CYP1A2 and a potent inducer of CYP3A4.[1][2]

Q2: What were the key findings from the in vitro studies?

Treatment of human hepatocytes with this compound at concentrations of 1 or 10 µM resulted in significant induction of CYP1A2 and CYP3A4. The induction response for CYP1A2 was in the range of 17.9% to 54.9% of the positive control, while the CYP3A4 induction response was between 76.9% and 85.7% of the positive control.[1] Furthermore, daily treatment of human hepatocytes with this compound (0-10 μM) for three consecutive days led to a 2.1 to 3.2-fold increase in CYP1A2 mRNA expression.[2]

Q3: Does the in vivo CYP induction potential of this compound reflect the in vitro findings?

No, there is a notable discrepancy between the in vitro and in vivo results. While in vitro data suggested a moderate to potent induction, clinical studies in healthy volunteers showed a different outcome.[1]

Q4: What is the observed in vivo effect of this compound on CYP1A2 and CYP3A4 activity?

In a clinical study, multiple doses of 10 mg this compound administered to healthy subjects had no significant effect on the activity of CYP1A2, as measured by the pharmacokinetics of the probe substrate caffeine (B1668208).[1] However, a weak inducing effect on CYP3A4 activity was observed, with a 19% decrease in the geometric mean area under the curve (AUC) of the sensitive substrate midazolam.[1]

Q5: What is the key takeaway from the discrepancy between in vitro and in vivo findings for this compound?

The case of this compound underscores the critical importance of considering clinical exposure levels when evaluating the risk of CYP induction for a drug candidate.[1] The potent in vitro induction did not translate to a significant clinical effect at the expected therapeutic dose, likely due to lower in vivo concentrations of this compound at the site of action. The plasma Cmax of this compound after a 10 mg daily dose at steady-state was 0.2 µM, which is lower than the concentrations used in the in vitro studies that showed strong induction.[1]

Troubleshooting Guide

Issue 1: My in vitro results show significant CYP1A2/CYP3A4 induction with this compound, but this is not replicated in my animal models.

  • Possible Cause: Discrepancy between in vitro concentrations and in vivo exposure at the relevant tissues.

  • Troubleshooting Steps:

    • Quantify Exposure: Determine the plasma and liver concentrations of this compound in your animal model.

    • Compare Concentrations: Compare the in vivo concentrations to the concentrations used in your in vitro experiments. It is likely that the in vivo concentrations are significantly lower.

    • Refine In Vitro Model: If possible, repeat in vitro experiments using concentrations that are more representative of the observed in vivo exposure to establish a more accurate in vitro-in vivo correlation (IVIVC).

Issue 2: I am observing unexpected drug-drug interactions with this compound in my preclinical studies.

  • Possible Cause: Although the clinical induction potential for this compound is low, it is still a substrate and metabolite of CYP enzymes, primarily CYP3A4.[3] Co-administration with potent inhibitors or inducers of these enzymes could alter this compound's metabolism.

  • Troubleshooting Steps:

    • Review Co-administered Drugs: Identify all co-administered compounds and their known effects on CYP enzymes.

    • Metabolite Profiling: Conduct metabolite profiling of this compound in the presence and absence of the interacting drug to understand the metabolic pathways being affected.[4]

    • Consider Transporter Interactions: While induction is the primary focus here, investigate potential transporter-based interactions that could alter the disposition of this compound or co-administered drugs.

Data Summary

Table 1: In Vitro CYP Induction by this compound in Human Hepatocytes

CYP IsoformThis compound Concentration (µM)Induction Response (% of Positive Control)Reference
CYP1A21 or 1017.9% - 54.9%[1]
CYP3A41 or 1076.9% - 85.7%[1]

Table 2: In Vitro CYP1A2 mRNA Expression Following this compound Treatment

Human Hepatocyte DonorThis compound Concentration (µM)Treatment DurationMaximal mRNA Fold-InductionReference
HH2100 - 103 consecutive days3.2[2]
HH2150 - 103 consecutive days2.1[2]
HH2160 - 103 consecutive days2.5[2]

Table 3: In Vivo Effects of this compound on CYP1A2 and CYP3A4 Activity in Healthy Volunteers

CYP IsoformProbe SubstrateThis compound DoseChange in Substrate AUCChange in Substrate CmaxReference
CYP1A2Caffeine10 mg dailyNo significant change (Ratio: 1.17)No significant change (Ratio: 0.99)[1]
CYP3A4Midazolam10 mg daily19% decrease (Ratio: 0.81)No significant change[1]

Experimental Protocols

In Vitro CYP Induction in Cultured Human Hepatocytes

  • Cell Culture: Cryopreserved human hepatocytes are thawed and plated in collagen-coated plates.

  • Treatment: After an initial culture period to allow for cell attachment and recovery, the hepatocytes are treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM), a positive control (e.g., omeprazole (B731) for CYP1A2, rifampicin (B610482) for CYP3A4), and a vehicle control. The treatment is typically carried out for 48-72 hours, with media and compound renewed daily.

  • Endpoint Analysis:

    • Enzyme Activity: Following treatment, cells are incubated with a CYP1A2-specific (e.g., phenacetin) or CYP3A4-specific (e.g., midazolam) probe substrate. The formation of the respective metabolite is quantified using LC-MS/MS to determine enzyme activity.

    • mRNA Expression: Total RNA is extracted from the hepatocytes, and quantitative real-time PCR (qRT-PCR) is performed to measure the relative expression levels of CYP1A2 and CYP3A4 mRNA, normalized to a housekeeping gene.

Clinical Drug-Drug Interaction Study

  • Study Design: An open-label, two-period, crossover study in healthy human volunteers.

  • Period 1: Subjects receive single doses of the probe substrates (e.g., caffeine for CYP1A2 and midazolam for CYP3A4) on separate days. Serial blood samples are collected over 24-48 hours to determine the baseline pharmacokinetic parameters (AUC, Cmax) of the substrates.

  • Treatment Period: Subjects receive daily oral doses of this compound (e.g., 10 mg) for a duration sufficient to reach steady-state and achieve maximal induction (typically 1-2 weeks).

  • Period 2: Towards the end of the this compound treatment period, subjects are again administered the probe substrates. Serial blood samples are collected to determine the pharmacokinetic parameters of the substrates in the presence of this compound.

  • Data Analysis: The pharmacokinetic parameters of the probe substrates from Period 1 and Period 2 are compared to assess the extent of CYP induction.

Visualizations

CYP_Induction_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Clinical Study invitro_exp Human Hepatocytes + this compound (1-10 µM) invitro_res Results: - Moderate CYP1A2 Induction - Potent CYP3A4 Induction invitro_exp->invitro_res Observation conclusion Conclusion: Clinical exposure is critical for assessing CYP induction risk. invitro_res->conclusion Discrepancy leads to invivo_exp Healthy Volunteers + this compound (10 mg/day) (Plasma Cmax ~0.2 µM) invivo_res Results: - No CYP1A2 Induction - Weak CYP3A4 Induction invivo_exp->invivo_res Observation invivo_res->conclusion Confirmation from CYP_Signaling_Pathways cluster_cyp1a2 CYP1A2 Induction Pathway cluster_cyp3a4 CYP3A4 Induction Pathway AZD_1A2 This compound (or other AhR ligand) AhR AhR AZD_1A2->AhR Activates ARNT ARNT AhR->ARNT Dimerizes with XRE XRE (Xenobiotic Response Element) ARNT->XRE Binds to CYP1A2_Gene CYP1A2 Gene Transcription XRE->CYP1A2_Gene Initiates AZD_3A4 This compound (or other PXR ligand) PXR PXR AZD_3A4->PXR Activates RXR RXR PXR->RXR Heterodimerizes with PXR_RXR PXR-RXR Heterodimer PXRE PXRE (PXR Response Element) PXR_RXR->PXRE Binds to CYP3A4_Gene CYP3A4 Gene Transcription PXRE->CYP3A4_Gene Initiates

References

Technical Support Center: AZD7325 Safety and Tolerability Profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the safety and tolerability profile of AZD7325, a selective GABAA α2, α3 receptor partial agonist. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs) to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, with functional selectivity for subtypes containing α2 and α3 subunits.[1] It exhibits partial agonism at these subunits, which are associated with anxiolytic effects, while having minimal activity at the α1 and α5 subunits, which are linked to sedation and cognitive impairment, respectively.[1] This subtype selectivity is hypothesized to provide anxiolytic and anticonvulsant effects with a reduced side-effect profile compared to non-selective benzodiazepines.[1]

Q2: What are the most common adverse events associated with this compound in clinical trials?

In clinical studies involving healthy volunteers, the most frequently reported adverse events for this compound were generally mild and related to the central nervous system. These included dizziness, euphoric mood, feeling hot, anhedonia, and hypoesthesia.[2][3] Notably, sedation and cognitive impairment, common side effects of non-selective benzodiazepines, were not significant with this compound, even at doses leading to high GABAA receptor occupancy.[2][4]

Q3: How does the safety profile of this compound compare to non-selective benzodiazepines like lorazepam?

Studies directly comparing this compound to lorazepam have highlighted a mitigated side-effect pattern for this compound. While lorazepam produced robust impairment in cognitive, neurophysiologic, and psychomotor functions, this compound did not induce statistically significant effects on these measures.[5][6] This suggests a lower burden of cognitive and neurophysiological side effects with this compound, attributed to its selectivity for the GABAA α2,3 subunits.[5][6]

Q4: What is the recommended solvent for in vitro experiments with this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water. For in vitro assays, it is recommended to prepare a stock solution in fresh, moisture-free DMSO.[2]

Troubleshooting Guides

In Vitro Experiments
IssuePotential CauseTroubleshooting Steps
Poor solubility or precipitation of this compound in aqueous buffers This compound is insoluble in water.Prepare a high-concentration stock solution in 100% DMSO. For the final assay, dilute the stock solution in the aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
Inconsistent or unexpected results in cell-based assays 1. Cell line expressing inappropriate GABAA receptor subtypes. 2. Low receptor expression levels. 3. Degradation of the compound.1. Verify the GABAA receptor subunit composition of your cell line (e.g., via RT-PCR or Western blot). This compound is selective for α2 and α3 subunits. 2. Ensure adequate receptor expression and surface localization. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment.
Difficulty in detecting a functional response The partial agonist nature of this compound may result in a smaller maximal response compared to full agonists like diazepam.Use a sensitive functional assay, such as two-electrode voltage clamp or whole-cell patch-clamp electrophysiology, which can detect subtle changes in ion channel activity. Include a full agonist as a positive control to establish the maximum possible response of the system.
In Vivo Experiments
IssuePotential CauseTroubleshooting Steps
Low bioavailability after oral administration Poor solubility and/or formulation issues.For preclinical studies, consider using a formulation aid such as Sulfobutylether-Beta-Cyclodextrin (SBECD) to improve solubility and bioavailability.[7]
Lack of a clear behavioral effect 1. Inappropriate animal model. 2. Insufficient receptor occupancy at the administered dose.1. Select an animal model known to be sensitive to GABAA receptor modulation for the desired therapeutic effect (e.g., models of anxiety or epilepsy). 2. Refer to preclinical and clinical data on receptor occupancy to guide dose selection. Higher doses may be required to achieve a significant behavioral effect.

Quantitative Data Summary

Table 1: Adverse Events Reported in a Phase I Study with Single Oral Doses of this compound in Healthy Volunteers
Adverse EventThis compound (2 mg)This compound (10 mg)Lorazepam (2 mg)Placebo
Dizziness1450
Euphoric Mood0210
Somnolence0170
Headache1121
Nausea0110
Data compiled from clinical trial reports. The numbers represent the count of subjects reporting the event.
Table 2: GABAA Receptor Occupancy and Associated CNS-Related Adverse Events in a PET Study
Dose of this compoundReceptor Occupancy (RO)Number of Subjects with CNS-Related AEs
5 mg> 70%1
20 mg> 70%3
30 mg> 70%3
CNS-related AEs included dizziness, feeling hot, anhedonia, and hypoesthesia.[2][3]

Experimental Protocols

Protocol 1: In Vitro Functional Assessment of this compound using Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

Objective: To measure the modulatory effect of this compound on GABA-induced currents in oocytes expressing specific human GABAA receptor subtypes.

Methodology:

  • Oocyte Preparation: Surgically harvest oocytes from an anesthetized Xenopus laevis frog. Defolliculate the oocytes by enzymatic digestion.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired human GABAA receptor subunits (e.g., α2, β3, γ2). Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording).

    • Clamp the oocyte membrane potential at -60 mV.

  • Compound Application:

    • Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC10).

    • Co-apply varying concentrations of this compound (prepared from a DMSO stock) with the same concentration of GABA.

    • Include a vehicle control (DMSO at the same final concentration).

  • Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound. Calculate the percentage potentiation of the GABA response by this compound.

Protocol 2: Assessment of GABAA Receptor Occupancy using Positron Emission Tomography (PET) with [11C]flumazenil

Objective: To determine the in vivo occupancy of GABAA receptors by this compound in the human brain.

Methodology:

  • Subject Preparation: Subjects should be healthy volunteers who have provided informed consent. A baseline PET scan without this compound administration is performed.

  • Radioligand Synthesis: Synthesize [11C]flumazenil from its precursor, desmethyl-flumazenil, and [11C]methyl triflate using an automated synthesis module.[2]

  • This compound Administration: Administer a single oral dose of this compound.

  • PET Scan:

    • At a specified time after this compound administration (e.g., at the expected time of peak plasma concentration), inject a bolus of [11C]flumazenil intravenously.

    • Acquire dynamic PET data for 90-120 minutes.

  • Data Analysis:

    • Correct PET data for attenuation, scatter, and radioactive decay.

    • Co-register PET images with a structural MRI of the subject's brain.

    • Use a simplified reference tissue model, with the cerebellum often used as the reference region, to calculate the binding potential (BPND) in various brain regions of interest.

    • Calculate receptor occupancy (RO) using the following formula: RO (%) = 100 * (BPND_baseline - BPND_post-dose) / BPND_baseline

Protocol 3: Evaluation of CNS Effects using Electroencephalography (EEG)

Objective: To assess the effects of this compound on brain electrical activity compared to placebo and a non-selective benzodiazepine (B76468).

Methodology:

  • Subject Preparation: Subjects are fitted with a multi-channel EEG cap (e.g., 16-channel) according to the international 10-20 system for electrode placement.

  • Data Acquisition:

    • Record EEG data continuously in a controlled environment.

    • Include periods with eyes open and eyes closed.

    • Administer a single oral dose of this compound, placebo, or a comparator drug (e.g., lorazepam) in a double-blind, crossover design.

  • Signal Processing:

    • Digitally filter the raw EEG data to remove artifacts (e.g., muscle activity, eye movements).

    • Segment the continuous data into epochs.

    • Perform spectral analysis (e.g., Fast Fourier Transform) to calculate the power in different frequency bands (e.g., delta, theta, alpha, beta).

  • Data Analysis: Compare the changes in EEG power spectra from baseline across the different treatment conditions.

Visualizations

AZD7325_Mechanism_of_Action This compound This compound GABA_A_Receptor GABAA Receptor (α2/α3, β, γ subunits) This compound->GABA_A_Receptor Binds to α2/α3 allosteric site Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Neuronal_Inhibition Increased Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Cl⁻ influx Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect Leads to

Caption: Mechanism of action of this compound.

PET_Experimental_Workflow cluster_0 Baseline cluster_1 Intervention cluster_2 Post-Dose cluster_3 Data Analysis Baseline_PET Baseline [11C]flumazenil PET Scan Administer_this compound Administer Oral This compound Baseline_PET->Administer_this compound Post_Dose_PET Post-Dose [11C]flumazenil PET Scan Administer_this compound->Post_Dose_PET Data_Analysis Calculate Binding Potential and Receptor Occupancy Post_Dose_PET->Data_Analysis

Caption: Workflow for GABAA receptor occupancy PET study.

EEG_Data_Analysis_Flow Raw_EEG Raw EEG Data Acquisition Preprocessing Preprocessing (Filtering, Artifact Removal) Raw_EEG->Preprocessing Epoching Epoching Preprocessing->Epoching Spectral_Analysis Spectral Analysis (FFT) Epoching->Spectral_Analysis Statistical_Comparison Statistical Comparison (Drug vs. Placebo) Spectral_Analysis->Statistical_Comparison

Caption: EEG data analysis workflow.

References

AZD7325 Clinical Trial Interpretation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview and interpretation of the clinical trial results for AZD7325, a selective GABAA α2,3 receptor positive allosteric modulator. The information is presented in a question-and-answer format to directly address specific issues and questions that may arise during experimental design and data analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a positive allosteric modulator (PAM) that selectively targets the α2 and α3 subunits of the γ-aminobutyric acid type A (GABAA) receptor. It exhibits high binding affinity for GABAA receptors containing α1, α2, and α3 subunits, with significantly lower affinity for those with the α5 subunit. This selectivity is intended to produce anxiolytic effects with a reduced sedative and cognitive impairment profile compared to non-selective benzodiazepines, which also act on the α1 (associated with sedation) and α5 (associated with cognitive effects) subunits.

Q2: What were the key findings from the Phase I clinical trials in healthy volunteers?

A2: The Phase I studies revealed that single oral doses of this compound (up to 100 mg) were generally well-tolerated. Positron Emission Tomography (PET) imaging demonstrated high receptor occupancy, with a 2 mg dose achieving approximately 50% occupancy and a 10 mg dose resulting in over 80% occupancy of GABAA receptors in the occipital cortex. Despite this high receptor binding, the pharmacodynamic effects on central nervous system (CNS) functions, such as saccadic peak velocity, body sway, and alertness, were modest and not statistically significant at doses of 2 mg and 10 mg when compared to placebo. This suggests a potential disconnect between receptor occupancy and functional CNS effects at these dosages in healthy individuals.

Q3: What were the designs of the Phase II clinical trials for this compound?

A3: this compound was investigated in at least two Phase II clinical trials:

  • Generalized Anxiety Disorder (GAD): A multi-center, randomized, placebo-controlled, double-blind, parallel-group study (NCT00808249) was conducted to evaluate the efficacy and safety of this compound in patients with GAD.[1] The trial enrolled 725 participants who were randomized to receive one of three doses of this compound (2mg twice daily, 5mg twice daily, or 10mg once daily) or a placebo.[2] The primary outcome measure was the change in the Hospital Anxiety and Depression Scale - Anxiety Subscale (HADS-A) score.[1]

  • Autism Spectrum Disorder (ASD): A Phase II proof-of-mechanism trial (NCT01966679) was designed to assess the effects of this compound in high-functioning young adults with ASD.[3][4] This multi-site study aimed to enroll 40 adults with ASD and 24 healthy volunteers. The primary outcome measures were changes in brain wave activity as measured by electroencephalogram (EEG), along with assessments of side effects and measures of attention and learning.[4]

Q4: What are the publicly available efficacy and safety results from the Phase II clinical trials?

A4: As of late 2025, detailed quantitative efficacy and safety results from the Phase II trials for Generalized Anxiety Disorder (NCT00808249) and Autism Spectrum Disorder (NCT01966679) are not available in the public domain through peer-reviewed publications. While the GAD trial was completed and results were reportedly posted on ClinicalTrials.gov, a direct link to a comprehensive dataset or publication has not been identified in the conducted searches. Similarly, the results of the ASD trial have not been located in published literature. Therefore, a conclusive interpretation of the clinical efficacy and safety of this compound in these patient populations cannot be provided at this time. One search result did mention that this compound was not pursued for marketing for anxiety disorders due to "too few benefits".[4]

Q5: What is known about the pharmacokinetics and metabolism of this compound?

A5: In vivo studies have shown that after oral administration, this compound reaches maximum plasma concentrations within 5 hours, followed by a rapid decline. The mean apparent elimination half-life has been reported to range from 2.25 to 25.8 hours. In vitro studies in human hepatocytes indicated that this compound is a moderate inducer of CYP1A2 and a potent inducer of CYP3A4. However, a clinical study in healthy volunteers showed that at an expected efficacious dose of 10 mg daily, this compound had no significant effect on CYP1A2 activity and only a weak inducing effect on CYP3A4 activity. This highlights the importance of clinical exposure in assessing the risk of drug-drug interactions.

Troubleshooting Guides

Issue: Discrepancy between high receptor occupancy and modest pharmacodynamic effects in our experiments.

  • Possible Cause 1: Partial Agonist Activity: this compound is a partial agonist at the GABAA α2 and α3 subunits. Unlike full agonists, partial agonists do not elicit a maximal response even at saturating receptor occupancy. The observed modest pharmacodynamic effects, despite high receptor binding, may be inherent to the drug's intrinsic efficacy.

  • Troubleshooting Steps:

    • Dose-Response Relationship: Ensure that a full dose-response curve has been established in your experimental model. It is possible that higher concentrations are needed to observe more robust functional effects.

    • Comparator Compounds: Include a full GABAA agonist (e.g., diazepam) and a non-selective partial agonist as comparators in your experiments to benchmark the effects of this compound.

    • Functional Assays: Utilize a battery of functional assays that are sensitive to GABAA modulation. The Phase I trial used saccadic peak velocity as a sensitive biomarker. Consider incorporating electrophysiological recordings or more sensitive behavioral paradigms.

Issue: Difficulty in translating preclinical findings to a clinical context.

  • Possible Cause 1: Species Differences: The expression patterns and functional roles of GABAA receptor subunits can differ between preclinical animal models and humans.

  • Troubleshooting Steps:

    • Humanized Models: If possible, utilize humanized cell lines or animal models that express human GABAA receptor subunits to improve the translational relevance of your findings.

    • Biomarker-Driven Approach: Focus on translatable biomarkers that were used in the clinical trials, such as EEG or saccadic eye movement analysis, to bridge the gap between your preclinical and the clinical data.

    • PK/PD Modeling: Develop pharmacokinetic/pharmacodynamic (PK/PD) models to simulate human exposure and receptor occupancy based on your preclinical data to better predict clinical outcomes.

Data Presentation

Table 1: this compound Binding Affinity (Ki) for GABAA Receptor Subtypes

GABAA Receptor SubunitBinding Affinity (Ki) in nM
α10.5
α20.3
α31.3
α5230

Table 2: Receptor Occupancy in Healthy Volunteers (PET Study)

This compound DoseApproximate Receptor Occupancy
2 mg~50%
10 mg>80%

Table 3: Pharmacodynamic Effects in Healthy Volunteers (Single Oral Dose)

ParameterThis compound (2 mg) vs. PlaceboThis compound (10 mg) vs. PlaceboLorazepam (2 mg) vs. Placebo
Saccadic Peak VelocityNo significant effectNo significant effectRobust impairment (P < 0.05)
Body SwayNo significant effectNo significant effectRobust impairment (P < 0.05)
Visual Analogue Scale (Alertness)No significant effectNo significant effectRobust impairment (P < 0.05)

Experimental Protocols

Protocol 1: [11C]flumazenil PET Imaging for GABAA Receptor Occupancy

  • Objective: To determine the in vivo occupancy of GABAA receptors by this compound.

  • Radioligand: [11C]flumazenil, a known GABAA receptor antagonist.

  • Procedure:

    • A baseline PET scan is performed after intravenous injection of [11C]flumazenil to measure baseline receptor binding potential.

    • A single oral dose of this compound is administered.

    • A second PET scan is performed at the time of expected peak plasma concentration of this compound following a second injection of [11C]flumazenil.

    • The reduction in [11C]flumazenil binding potential after this compound administration is used to calculate receptor occupancy.

  • Data Analysis: The simplified reference tissue model is used to obtain regional binding potentials. The relationship between plasma concentration of this compound and GABAA receptor occupancy is described by a hyperbolic function to estimate the plasma concentration required for 50% receptor occupancy (Ki,plasma).

Protocol 2: Assessment of CNS Pharmacodynamic Effects in Healthy Volunteers

  • Objective: To evaluate the effects of this compound on CNS function.

  • Methodology: A battery of validated tests is administered at baseline and at multiple time points after drug administration.

  • Key Assessments:

    • Saccadic Peak Velocity (SPV): Measurement of the maximum velocity of rapid eye movements, a sensitive marker for the effects of benzodiazepines.

    • Body Sway: Assessment of postural stability using a force platform.

    • Visual Analogue Scales (VAS): Subjective ratings of alertness, calmness, and other feelings.

    • Electroencephalography (EEG): Recording of brain electrical activity to assess changes in different frequency bands.

  • Study Design: A double-blind, randomized, placebo- and active-controlled (e.g., lorazepam) crossover design is typically used to minimize inter-subject variability.

Visualizations

AZD7325_Signaling_Pathway cluster_GABA_Receptor GABAA Receptor GABA_R α2/α3 β γ Chloride_ion Cl- GABA_R->Chloride_ion Increased Channel Opening Frequency GABA GABA GABA->GABA_R:alpha Binds This compound This compound This compound->GABA_R:alpha Positive Allosteric Modulation Neuronal_Inhibition Neuronal Inhibition (Anxiolysis) Chloride_ion->Neuronal_Inhibition Influx leads to Hyperpolarization

Caption: Signaling pathway of this compound at the GABAA receptor.

Experimental_Workflow_PD_Study cluster_Screening Screening & Enrollment cluster_Study_Periods Randomized Crossover Study Periods cluster_Assessments Pharmacodynamic Assessments Screening Healthy Volunteers (Inclusion/Exclusion Criteria) Period1 Period 1: Administer Treatment A (this compound, Placebo, or Lorazepam) Screening->Period1 Washout1 Washout Period Period1->Washout1 Assessments Baseline & Post-dose: - Saccadic Peak Velocity - Body Sway - Visual Analogue Scales - EEG Period1->Assessments Period2 Period 2: Administer Treatment B Washout1->Period2 Washout2 Washout Period Period2->Washout2 Period2->Assessments Period3 Period 3: Administer Treatment C Washout2->Period3 Period3->Assessments

Caption: Workflow for a Phase I pharmacodynamic study of this compound.

References

Technical Support Center: Optimizing AZD7325 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of AZD7325 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally active partial selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1] It exhibits high affinity and functional selectivity for GABA-A receptor subtypes containing α2 and α3 subunits, with less antagonistic efficacy at the α1 and α5 receptor subtypes.[1][2] This selectivity profile is intended to provide anxiolytic effects with a reduced potential for sedation and cognitive impairment, which are typically associated with non-selective benzodiazepines that act on α1 and α5 subunits.[2]

Q2: What are the binding affinities of this compound for different GABA-A receptor subtypes?

A2: this compound has a high binding affinity for GABA-A receptors containing α1, α2, and α3 subunits, and a significantly lower affinity for those with the α5 subunit.[1][3]

Table 1: Binding Affinity (Ki) of this compound for Human GABA-A Receptor Subtypes

Receptor SubtypeKi (nM)
α1βxγx0.5[1][3]
α2βxγx0.3[1][3]
α3βxγx1.3[1][3]
α5βxγx230[1][3]

Q3: What is the in vitro efficacy of this compound compared to a classical benzodiazepine (B76468) like diazepam?

A3: In in vitro functional assays, this compound demonstrates partial efficacy at the α2 and α3 subunits compared to the maximal response of diazepam. It shows neutral antagonism at the α1 subunit and lower efficacy at the α5 subunit.[2]

Table 2: In Vitro Efficacy of this compound at GABA-A Receptor Subtypes

Receptor SubtypeEfficacy (% of maximal diazepam response)
α1Neutral Antagonism[2]
α2~18%[2]
α3~15%[2]
α5~8%[2]

Q4: How should I prepare and store stock solutions of this compound?

A4: this compound is soluble in DMSO and ethanol (B145695) but insoluble in water. For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months. When preparing working solutions, perform serial dilutions in DMSO before the final dilution into your aqueous cell culture medium to minimize precipitation. The final DMSO concentration in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.

Troubleshooting Guide

Issue 1: Compound Precipitation in Cell Culture Medium

Possible Cause Suggested Solution
Poor aqueous solubility. This compound is insoluble in water. Ensure that the final concentration of DMSO in the culture medium is kept to a minimum (ideally ≤ 0.1%, but not exceeding 0.5%).
High final concentration of this compound. Determine the optimal, lowest effective concentration through a dose-response experiment. If high concentrations are necessary, consider using a formulation aid like a low concentration of a non-ionic surfactant (e.g., Pluronic F-68), but validate its compatibility with your assay.
Incorrect dilution method. Avoid diluting a highly concentrated DMSO stock directly into the aqueous medium. Perform intermediate serial dilutions in DMSO to lower the concentration before the final dilution into the cell culture medium.

Issue 2: Inconsistent or Non-Reproducible Results

Possible Cause Suggested Solution
Variability in cell health and passage number. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. Regularly check for mycoplasma contamination.
Degradation of this compound stock solution. Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution. Avoid repeated freeze-thaw cycles.
Inconsistent cell seeding density. Optimize and standardize the cell seeding density to ensure a consistent cell number across all wells and experiments. Use a hemocytometer or an automated cell counter for accurate cell counting.
"Edge effects" in multi-well plates. To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or water. Ensure proper humidification in the incubator.

Issue 3: High Background or Low Signal-to-Noise Ratio

Possible Cause Suggested Solution
Suboptimal assay window. Optimize the concentration of the stimulating agent (e.g., GABA) to achieve a submaximal response (e.g., EC20) that can be potentiated by this compound.
Inappropriate assay endpoint or detection method. For functional assays, ensure the detection method is sensitive enough to measure the partial modulatory effect of this compound. Consider using a sensitive detection method like a fluorescence-based assay or electrophysiology.
Cell stress or cytotoxicity. At high concentrations, this compound may induce off-target effects or cytotoxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay to identify the concentration range that is non-toxic to the cells.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration Range using a Cell Viability Assay (MTT Assay)

This protocol helps to determine the concentration range of this compound that is not cytotoxic to the cells, which is a crucial first step before performing functional assays.

  • Cell Seeding: Seed your cells of interest (e.g., HEK293 cells expressing the target GABA-A receptor subunits) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in culture medium to obtain a range of concentrations (e.g., from 100 µM to 1 nM). Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the concentration range that does not induce cytotoxicity.

Protocol 2: Functional Characterization using a Fluorescence-Based Membrane Potential Assay

This protocol describes a method to assess the functional activity of this compound as a positive allosteric modulator of the GABA-A receptor.

  • Cell Preparation: Seed cells stably expressing the desired GABA-A receptor subunits (e.g., α2β3γ2) in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Prepare a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions. Remove the culture medium and add the dye loading buffer to the cells. Incubate at 37°C for 30-60 minutes.

  • Compound Plate Preparation: Prepare a plate containing serial dilutions of this compound. Also, prepare a solution of GABA at a sub-maximal concentration (e.g., EC20), which should be determined in a separate experiment.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • Initiate the assay by adding the this compound solution to the cells and incubate for a few minutes.

    • Then, add the GABA solution to the wells.

    • Measure the fluorescence signal over time.

  • Data Analysis: Analyze the data by measuring the peak fluorescence response. A potentiation of the GABA-evoked response in the presence of this compound indicates positive allosteric modulation. Plot the potentiation against the this compound concentration to determine the EC50 value.

Visualizations

GABAA_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABAA Receptor (α2/α3 subunits) GABA->GABAA_R Binds to orthosteric site This compound This compound This compound->GABAA_R Binds to allosteric site Cl_ion Cl⁻ Influx GABAA_R->Cl_ion Increases channel opening frequency Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: this compound acts as a positive allosteric modulator of the GABA-A receptor.

Experimental_Workflow Experimental Workflow for Concentration Optimization start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock cell_viability Determine Non-Toxic Concentration Range (e.g., MTT Assay) prep_stock->cell_viability dose_response Perform Functional Assay (e.g., FLIPR, Electrophysiology) with a Dose-Response Curve cell_viability->dose_response data_analysis Analyze Data (EC50/IC50 Determination) dose_response->data_analysis end End data_analysis->end

Caption: A general workflow for optimizing this compound concentration in in vitro assays.

Troubleshooting_Tree Troubleshooting Inconsistent Results start Inconsistent Results check_compound Check Compound Preparation & Storage start->check_compound check_cells Check Cell Health & Culture start->check_cells check_assay Check Assay Parameters start->check_assay sol_fresh Use fresh dilutions from single-use aliquots check_compound->sol_fresh sol_passage Standardize passage number & check for mycoplasma check_cells->sol_passage sol_density Optimize & standardize seeding density check_cells->sol_density sol_edge Avoid edge effects in plates check_assay->sol_edge

References

AZD7325 Metabolism & Drug Interaction Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the metabolism and potential drug-drug interactions of AZD7325. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common queries and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound?

This compound, chemically known as 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide, undergoes a notable and interesting metabolic transformation. A key pathway involves metabolic cyclization and aromatization, which results in the formation of a tricyclic core metabolite, M9 (2-ethyl-7-(2-fluoro-6-methoxyphenyl)pyrimido[5,4-c]cinnolin-4(3H)-one).[1] This primary metabolite is then subject to further oxidative metabolism to generate other significant metabolites, including M10 through O-demethylation and M42 via hydroxylation.[1] The identification of these and approximately 40 other metabolites in vivo was facilitated by studies using [14C]-labeled this compound.[2][3]

Q2: Are there any unique characteristics of this compound metabolites?

Yes, the metabolites M9, M10, and M42 are characterized as late-occurring and long-circulating.[1] In clinical and preclinical studies, these metabolites were found to be minor or even absent in plasma after a single dose of this compound. However, with repeated administration, they become major metabolites and can be detected in human plasma for more than 48 hours after the final dose.[1] This observation underscores the importance of steady-state plasma sampling in clinical studies for accurate metabolite safety testing.[1]

Q3: What is the potential for this compound to cause drug-drug interactions via cytochrome P450 (CYP) enzyme induction?

In vitro studies using cultured human hepatocytes indicated that this compound is a moderate inducer of CYP1A2 and a potent inducer of CYP3A4.[4][5] However, these findings were further investigated in a clinical setting to understand their real-world implications.

A clinical study in healthy volunteers revealed that at the anticipated therapeutic dose of 10 mg daily, this compound has a weak inducing effect on CYP3A4 activity and no discernible effect on CYP1A2 activity.[4] This highlights the critical role of clinical exposure levels in determining the actual risk of drug-drug interactions.[4]

Troubleshooting Guides

Issue: Discrepancy between in vitro and in vivo CYP induction results.

Possible Cause: The plasma concentrations of this compound achieved in clinical settings at the expected efficacious dose may not be high enough to elicit the same level of CYP induction observed in in vitro hepatocyte studies.

Resolution:

  • Verify Clinical Exposure: Confirm that the plasma concentrations of this compound in your in vivo model or clinical study are comparable to those reported in clinical trials (steady-state Cmax of approximately 0.2 µM after 10 mg daily dosing).[4]

  • Evaluate Concentration-Response: In your in vitro experiments, ensure you are testing a range of this compound concentrations that includes the clinically relevant concentrations. The induction potential of this compound is concentration-dependent.[4][5]

  • Consider the Full Picture: When assessing drug interaction risk, it is crucial to integrate both in vitro data and in vivo findings. The clinical study data suggests a low risk of significant CYP1A2 and CYP3A4 induction at therapeutic doses of this compound.[4]

Issue: Difficulty in detecting key metabolites (M9, M10, M42) after a single dose administration.

Possible Cause: These are late-occurring metabolites that accumulate to detectable levels only after repeated dosing.

Resolution:

  • Study Design: Your experimental design should include a multiple-dose regimen to allow for the accumulation of these long-circulating metabolites.

  • Sampling Time: Plasma samples should be collected at steady state after repeated doses to accurately quantify the exposure to M9, M10, and M42.[1]

  • Analytical Sensitivity: While these metabolites are major components at steady state, ensure your analytical methods are sufficiently sensitive for their detection, especially at earlier time points or after lower doses.

Data Presentation

Table 1: Summary of In Vitro CYP Induction by this compound in Human Hepatocytes

CYP EnzymeThis compound ConcentrationInduction Response (% of Positive Control)Classification
CYP1A2 1 or 10 µM17.9% - 54.9%Moderate Inducer
CYP3A4 1 or 10 µM76.9% - 85.7%Potent Inducer

Data sourced from a study using cultured human hepatocytes.[4]

Table 2: Summary of In Vivo Drug Interactions with this compound in Healthy Subjects

Co-administered Drug (Probe Substrate)CYP EnzymeEffect of this compound on Probe SubstrateEffect on this compound Exposure
Midazolam CYP3A419% decrease in geometric mean AUCNo apparent change
Caffeine (B1668208) CYP1A2No change in AUC or CmaxNo apparent change

Results from a clinical study where healthy subjects received multiple doses of 10 mg this compound.[4]

Experimental Protocols

Methodology for In Vitro CYP Induction Assessment:

The potential for this compound to induce CYP1A2 and CYP3A4 was evaluated using cultured human hepatocytes.[4][5] While the specific protocols from the proprietary studies are not fully detailed in the provided search results, a general methodology can be outlined:

  • Cell Culture: Cryopreserved human hepatocytes are thawed and cultured in a suitable medium to form a monolayer.

  • Treatment: The hepatocytes are treated with various concentrations of this compound (e.g., 0-10 µM), a positive control (a known inducer for each CYP enzyme), and a vehicle control for a specified period (e.g., 3 consecutive days).[5]

  • Analysis: Following treatment, the induction of CYP enzymes is assessed by measuring:

    • mRNA expression: Quantification of CYP1A2 and CYP3A4 mRNA levels using a technique like reverse transcriptase-polymerase chain reaction (RT-PCR).[4]

    • Protein expression/activity: Measurement of enzyme activity using specific probe substrates or quantification of protein levels via methods like Western blotting.

  • Data Interpretation: The response to this compound is compared to the vehicle control and normalized to the response of the positive control.

Methodology for Clinical Drug-Drug Interaction Study:

A clinical study was conducted in healthy subjects to assess the effect of multiple doses of this compound on the pharmacokinetics of midazolam (a CYP3A4 substrate) and caffeine (a CYP1A2 substrate).[4]

  • Study Design: An open-label, two-period, sequential study design is typically used.

  • Period 1: Subjects receive a single oral dose of the probe substrates (midazolam and caffeine) alone. Serial blood samples are collected over a specified time to determine the baseline pharmacokinetic profiles.

  • Treatment Period: Subjects receive daily oral doses of this compound (e.g., 10 mg) to reach steady-state concentrations.

  • Period 2: While continuing this compound treatment, subjects receive a single oral dose of the probe substrates again. Serial blood samples are collected to determine the pharmacokinetic profiles in the presence of this compound.

  • Pharmacokinetic Analysis: Plasma concentrations of the probe substrates and their metabolites, as well as this compound, are measured using a validated analytical method (e.g., LC-MS/MS). Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) are calculated and compared between the two periods to assess the extent of any drug interaction.

Visualizations

AZD7325_Metabolism This compound This compound M9 M9 (Tricyclic Core) This compound->M9 Metabolic Cyclization & Aromatization M10 M10 M9->M10 O-demethylation M42 M42 M9->M42 Hydroxylation

Caption: Metabolic pathway of this compound to its major late-occurring metabolites.

DDI_Study_Workflow cluster_period1 Period 1: Baseline cluster_treatment Treatment Phase cluster_period2 Period 2: Interaction Assessment cluster_analysis Data Analysis P1_Dose Administer single dose of Midazolam + Caffeine P1_PK Collect serial blood samples for Pharmacokinetic (PK) analysis P1_Dose->P1_PK Treat_Dose Administer multiple doses of This compound (10 mg daily) to reach steady state P2_Dose Administer single dose of Midazolam + Caffeine (with steady-state this compound) Treat_Dose->P2_Dose P2_PK Collect serial blood samples for PK analysis P2_Dose->P2_PK Compare Compare PK parameters (AUC, Cmax) between Period 1 and Period 2 P2_PK->Compare

Caption: Experimental workflow for the clinical drug-drug interaction study.

References

Technical Support Center: AZD7325 Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD7325 in preclinical models.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected anxiolytic effects of this compound in our behavioral model. What could be the issue?

A1: Several factors could contribute to a lack of observed efficacy. Consider the following:

  • Dosage: Preclinical studies showing anxiolytic-like effects without sedation have used specific dose ranges.[1][2] For instance, in a mouse model of Dravet syndrome, oral doses of 10, 17.8, and 31.6 mg/kg were effective in attenuating hyperthermia-induced seizures.[3][4] Ensure your dose is within an effective range.

  • Animal Model: The choice of animal model is critical. This compound has shown efficacy in genetic models of Dravet syndrome and Fragile X syndrome.[4][5] Its effects may be less pronounced in standard anxiety models that are not dependent on the specific GABA-A α2/α3 subtype modulation.

  • Pharmacokinetics: this compound has a specific pharmacokinetic profile. Consider the timing of behavioral testing relative to drug administration to ensure it coincides with peak plasma concentrations (Cmax). In a human study, the time to peak concentration (Tmax) was around 0.5 hours for a 0.2 mg dose.[2] While this may differ in rodents, it highlights the importance of characterizing the pharmacokinetic profile in your specific model.

  • Translational Gap: It is important to note that while preclinical studies showed potent anxiolytic-like effects, clinical studies in healthy volunteers revealed only modest effects on the central nervous system (CNS) at the doses tested.[6][7] This suggests that higher concentrations than those predicted by receptor occupancy alone may be necessary to achieve robust anxiolytic effects.[7]

Q2: We are observing unexpected sedative effects in our animals treated with this compound. Isn't this compound supposed to be non-sedating?

A2: this compound is designed to be selective for the GABA-A α2 and α3 subunits, which are associated with anxiolysis, and to have less efficacy at the α1 subunit, which is linked to sedation.[6][8] However, some considerations are:

  • High Doses: At very high doses, the selectivity margin may be overcome, leading to some engagement of the α1 subunit and resulting in mild sedation.

  • Metabolites: After repeated dosing, this compound forms several long-circulating metabolites.[9] While the pharmacological activity of these metabolites is not fully characterized, it is possible they could contribute to a different side-effect profile compared to acute dosing.

  • Species Differences: While preclinical models in rodents and primates have suggested a lack of benzodiazepine-like side effects at therapeutic doses, there can be species-specific differences in metabolism and receptor subtype function.[6]

Q3: We are planning a chronic dosing study with this compound. Are there any specific considerations?

A3: Yes, chronic dosing with this compound requires careful planning due to its metabolic profile:

  • CYP450 Induction: this compound is a moderate inducer of CYP1A2 and a potent inducer of CYP3A4 in vitro.[3][10] This means that with repeated administration, it can increase the expression of these enzymes, potentially altering its own metabolism and the metabolism of co-administered drugs. While a clinical study showed only a weak induction of CYP3A4 and no effect on CYP1A2 at a 10 mg daily dose, this potential for drug-drug interactions should be considered in your experimental design.[10]

  • Long-Circulating Metabolites: Chronic dosing leads to the formation of major metabolites (M9, M10, and M42) that are minor or absent after a single dose. These metabolites can circulate for extended periods (over 48 hours in humans after the last dose).[9] It is crucial to consider the potential for accumulation and the pharmacological activity of these metabolites in the interpretation of long-term studies.

Q4: How does the receptor binding profile of this compound relate to its functional activity?

A4: this compound is a positive allosteric modulator (PAM) of GABA-A receptors.[3] Its binding affinity (Ki) is high for the α1, α2, and α3 subunits, but significantly lower for the α5 subunit.[3][6] However, its functional efficacy (the degree to which it enhances the effect of GABA) is what truly defines its selectivity. It has partial efficacy at the α2 and α3 subunits, and acts as a neutral antagonist at the α1 subunit.[6] This profile is intended to produce anxiolytic effects with reduced sedation.

Troubleshooting Guides

Problem: Inconsistent results in seizure models.
Potential Cause Troubleshooting Step
Inappropriate Seizure Model This compound has shown efficacy in a mouse model of Dravet syndrome by increasing the temperature threshold for hyperthermia-induced seizures.[4] It has also been shown to be effective in a rat model of genetic absence epilepsy.[11] Its efficacy may be limited in other seizure models that are not dependent on GABA-A α2/α3 modulation.
Suboptimal Dosing Regimen In the Dravet syndrome mouse model, effective oral doses were 10, 17.8, and 31.6 mg/kg administered 30 minutes before seizure induction.[3] Ensure your dosing regimen is aligned with the pharmacokinetic profile of this compound in your chosen species.
Vehicle Formulation This compound has been formulated in Sulfobutylether-Beta-Cyclodextrin (SBECD) for preclinical studies.[5] Ensure proper solubilization and stability of the compound in your chosen vehicle.
Problem: Difficulty translating preclinical findings to potential clinical outcomes.
Potential Cause Troubleshooting Step
Dose-Response Relationship Preclinical studies may show effects at exposures that are not well-tolerated or achievable in humans. It's important to establish a clear dose-response relationship in your preclinical model and correlate this with plasma concentrations.
Endpoint Selection Clinical studies in healthy volunteers used sensitive pharmacodynamic markers like saccadic peak velocity (SPV) to assess CNS effects.[6] Consider using translatable biomarkers in your preclinical studies to better predict clinical outcomes.
Modest Clinical Effects Be aware that clinical trials with this compound in healthy volunteers showed only modest CNS effects, and it was suggested that higher doses might be needed for clinical efficacy.[6][7] This highlights a potential translational challenge that should be considered when interpreting preclinical data.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity and Functional Efficacy of this compound

GABA-A Receptor SubtypeBinding Affinity (Ki, nM)Functional Efficacy (% of max Diazepam response)
α10.5[3]Neutral Antagonism[6]
α20.3[3]~18%[6]
α31.3[3]~15%[6]
α5230[3]~8%[6]

Table 2: Efficacy of this compound in a Mouse Model of Dravet Syndrome

Treatment GroupMedian Temperature Threshold for Seizure (°C)
Vehicle42.2[3]
This compound (10 mg/kg)42.8[3]
This compound (17.8 mg/kg)43.3[3]
This compound (31.6 mg/kg)43.4[3]

Table 3: In Vitro CYP450 Induction by this compound in Human Hepatocytes

CYP IsoformThis compound Concentration (µM)Induction Response (% of Positive Control)
CYP1A21 or 1017.9% - 54.9%[10]
CYP3A41 or 1076.9% - 85.7%[10]

Experimental Protocols

Protocol 1: Hyperthermia-Induced Seizure Model in F1.Scn1a+/- Mice

This protocol is based on the methodology used to assess the efficacy of this compound in a mouse model of Dravet syndrome.[3][4]

  • Animals: Male and female P18-P20 F1.Scn1a+/- mice.

  • Drug Administration: Administer this compound orally at doses of 10, 17.8, or 31.6 mg/kg, or vehicle, 30 minutes before the induction of hyperthermia.

  • Hyperthermia Induction: Place a temperature probe in the rectum of the mouse to monitor core body temperature. Use a heat lamp to gradually increase the body temperature at a rate of approximately 0.5°C per minute.

  • Endpoint: Record the temperature at which the first generalized seizure occurs.

  • Data Analysis: Compare the median seizure threshold temperature between the vehicle and this compound-treated groups.

Visualizations

AZD7325_Mechanism_of_Action cluster_GABA_Receptor GABA-A Receptor cluster_Modulators Modulators cluster_Effects Downstream Effects GABA_A α1 α2 α3 α5 β γ Anxiolysis Anxiolysis GABA_A->Anxiolysis α2/α3 modulation Sedation Sedation (Reduced) GABA_A->Sedation α1 antagonism This compound This compound This compound->GABA_A:f1 PAM This compound->GABA_A:f2 PAM This compound->GABA_A:f0 Neutral Antagonist GABA GABA GABA->GABA_A:f4 Binds to β subunit

Caption: Mechanism of action of this compound at the GABA-A receptor.

AZD7325_Troubleshooting_Workflow Start Unexpected Preclinical Result with this compound CheckDose Verify Dose and Administration Route Start->CheckDose CheckModel Assess Appropriateness of Animal Model CheckDose->CheckModel Dose Correct ReviewData Review Published Preclinical and Clinical Data CheckDose->ReviewData Dose Incorrect CheckPK Consider Pharmacokinetics and Metabolism CheckModel->CheckPK Model Appropriate CheckModel->ReviewData Model Inappropriate CheckPK->ReviewData PK/Metabolism Understood Consult Consult with Pharmacology Expert CheckPK->Consult Complex PK/Metabolism ReviewData->Consult

Caption: Troubleshooting workflow for unexpected preclinical results.

References

Validation & Comparative

AZD7325 vs. Lorazepam: A Comparative Guide to Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the central nervous system (CNS) effects of AZD7325, a novel α2,3-subtype-selective partial GABA-A receptor modulator, and lorazepam, a non-selective benzodiazepine (B76468). The data presented is based on a pivotal double-blind, randomized, four-way crossover study in healthy male volunteers, offering objective insights into the pharmacodynamic profiles of these two compounds.

At a Glance: Key Findings

A study comparing single oral doses of this compound (2 mg and 10 mg) with lorazepam (2 mg) and placebo revealed significant differences in their CNS effects. While lorazepam produced robust impairment across a range of cognitive, neurophysiologic, and psychomotor functions, this compound demonstrated a markedly mitigated side-effect profile, suggesting a potential for anxiolytic efficacy without the pronounced sedative and cognitive side effects associated with traditional benzodiazepines.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the comparative study, highlighting the differential effects of this compound and lorazepam on various CNS-related parameters.

Table 1: Effects on Saccadic Peak Velocity (SPV), Body Sway, and Subjective Alertness [1][2]

Treatment GroupChange in Saccadic Peak Velocity (ΔSPV)Change in Body Sway (ΔSway)Change in Visual Analogue Scale for Alertness (ΔVASalertness)
Placebo---
This compound (2 mg)No statistically significant effectNo statistically significant effectNo statistically significant effect
This compound (10 mg)No statistically significant effectNo statistically significant effectNo statistically significant effect
Lorazepam (2 mg)Robust and statistically significant impairment (p < 0.05 vs. placebo)Robust and statistically significant impairment (p < 0.05 vs. placebo)Robust and statistically significant impairment (p < 0.05 vs. placebo)

Table 2: Relationship between Saccadic Peak Velocity and Other CNS Effects [1][2][3][4]

ParameterThis compound (10 mg) vs. Lorazepam (2 mg)p-value
Δlog(Sway) vs. ΔSPV (slope)-0.00036 vs. -0.002060.0018
ΔVASalertness vs. ΔSPV (slope)0.01855 vs. 0.082160.0024

These data indicate that for a given change in saccadic peak velocity, lorazepam produced a much larger increase in body sway and a greater decrease in subjective alertness compared to this compound.

Experimental Protocols

The primary data for this comparison is derived from a double-blind, randomized, four-way crossover study.[1][2][3][4]

Study Design:

  • Participants: 16 healthy male volunteers.[1][2][3][4]

  • Treatments: Single oral doses of this compound (2 mg and 10 mg), lorazepam (2 mg), and placebo.[1][2][3][4]

  • Methodology: Each participant received each of the four treatments in a randomized order, with washout periods between each treatment. A comprehensive battery of validated CNS tests was administered to measure cognitive, neurophysiologic, and psychomotor function, as well as subjective feelings.[1][2][3][4]

Key Experimental Measures:

  • Saccadic Eye Movements: Saccadic peak velocity (SPV) was measured as a sensitive indicator of benzodiazepine-induced sedation.[2]

  • Body Sway: Postural stability was assessed using a device similar to the Wright ataxia meter to measure body sway in the antero-posterior direction with eyes closed.[2]

  • Visual Analogue Scales (VAS): Subjective effects, including alertness, were quantified using standardized visual analogue scales.[2]

Signaling Pathways and Mechanism of Action

The distinct CNS effect profiles of this compound and lorazepam stem from their different mechanisms of action at the GABA-A receptor.

Lorazepam: Lorazepam is a non-selective positive allosteric modulator of GABA-A receptors.[5][6][7] It binds to the benzodiazepine site on various GABA-A receptor subtypes, enhancing the effect of the inhibitory neurotransmitter GABA.[5][6][7][8] This widespread potentiation of GABAergic inhibition throughout the CNS leads to its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[7]

This compound: this compound is a partial and subtype-selective positive allosteric modulator of GABA-A receptors, with high affinity for the α2 and α3 subunits and lower efficacy at the α1 and α5 subunits.[9][10] The α1 subunit is primarily associated with sedation, while the α2 and α3 subunits are linked to anxiolytic effects.[1] By selectively targeting the α2 and α3 subunits, this compound aims to provide anxiolytic benefits with a reduced burden of sedation and cognitive impairment.[1]

cluster_Lorazepam Lorazepam (Non-selective) cluster_this compound This compound (Subtype-selective) Lorazepam Lorazepam GABA_A_all GABA-A Receptors (α1, α2, α3, α5, etc.) Lorazepam->GABA_A_all Binds to Benzodiazepine Site GABA_effect_L Enhanced GABAergic Inhibition (Widespread) GABA_A_all->GABA_effect_L Potentiates GABA CNS_effects_L Anxiolysis, Sedation, Cognitive Impairment, Muscle Relaxation GABA_effect_L->CNS_effects_L This compound This compound GABA_A_selective GABA-A Receptors (α2, α3 selective) This compound->GABA_A_selective Binds to Benzodiazepine Site GABA_effect_A Enhanced GABAergic Inhibition (Targeted) GABA_A_selective->GABA_effect_A Potentiates GABA CNS_effects_A Anxiolysis (Mitigated Sedation & Cognitive Impairment) GABA_effect_A->CNS_effects_A

Caption: Comparative Signaling Pathways of Lorazepam and this compound.

Experimental Workflow

The following diagram illustrates the workflow of the clinical study comparing the CNS effects of this compound and lorazepam.

cluster_workflow Experimental Workflow cluster_crossover Four-Way Crossover Design cluster_treatments Single Oral Dose Administration start Recruitment (16 Healthy Male Volunteers) randomization Randomization to Treatment Sequence start->randomization period1 Period 1 randomization->period1 washout Washout Period period1->washout azd_2mg This compound (2 mg) azd_10mg This compound (10 mg) lorazepam_2mg Lorazepam (2 mg) placebo Placebo cns_tests CNS Test Battery Administration (Saccadic Eye Velocity, Body Sway, VAS, etc.) period1->cns_tests period2 Period 2 period2->washout period2->cns_tests period3 Period 3 period3->washout period3->cns_tests period4 Period 4 period4->cns_tests washout->period2 washout->period3 washout->period4 data_analysis Data Analysis and Comparison cns_tests->data_analysis

Caption: Clinical Trial Workflow for CNS Effects Comparison.

Conclusion

The available data strongly suggest that this compound, a subtype-selective GABA-A receptor modulator, has a significantly more favorable CNS side-effect profile compared to the non-selective benzodiazepine lorazepam. While lorazepam induces marked sedation and impairs psychomotor and cognitive functions, this compound shows a paucity of such effects at the doses tested.[1][2][3][4] This characteristic profile supports the potential for this compound as an anxiolytic agent with a reduced liability for the typical side effects of classical benzodiazepines. Further investigation, potentially at higher doses, may be warranted to fully elucidate its clinical efficacy.[1][2][3][4]

References

A Comparative Guide to AZD7325 and Other GABAA α2/α3 Selective Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZD7325 with other notable GABAA α2/α3 selective positive allosteric modulators (PAMs), namely L-838,417 and TPA023. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction to GABAA α2/α3 Modulation

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). It is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. The GABAA receptor is a pentameric structure composed of various subunits, with the most common isoforms in the brain containing α, β, and γ subunits.

The diverse subunit composition of GABAA receptors allows for pharmacological specificity. Notably, the α subunits are key determinants of the receptor's function and pharmacology. While the α1 subunit is associated with the sedative effects of non-selective benzodiazepines, the α2 and α3 subunits are primarily linked to the anxiolytic and anticonvulsant effects.[1] Consequently, the development of selective modulators for the GABAA α2 and α3 subunits is a promising strategy for creating novel therapeutics for anxiety, epilepsy, and other neurological disorders with a reduced side-effect profile compared to traditional benzodiazepines.[1]

This guide focuses on this compound, a compound developed by AstraZeneca, and compares its in vitro and in vivo properties with two other well-characterized α2/α3 selective modulators: L-838,417 and TPA023.

Comparative Quantitative Data

The following tables summarize the key in vitro binding affinities and functional efficacies of this compound, L-838,417, and TPA023 at different GABAA receptor subtypes. The data has been compiled from various sources and experimental conditions may vary.

Table 1: In Vitro Binding Affinity (Ki, nM) at Human GABAA Receptor Subtypes

Compoundα1β3γ2α2β3γ2α3β3γ2α5β3γ2Reference(s)
This compound 0.50.31.3230[2][3][4]
L-838,417 0.790.670.672.25[5]
TPA023 ~0.41~0.19~0.19~0.34[6][7][8]

Table 2: In Vitro Functional Efficacy (% of Diazepam's Maximal Response)

Compoundα1 Subunitα2 Subunitα3 Subunitα5 SubunitReference(s)
This compound Neutral Antagonist~18%~15%~8%[9]
L-838,417 No Efficacy (Antagonist)Partial AgonistPartial AgonistPartial Agonist
TPA023 AntagonistWeak Partial AgonistWeak Partial AgonistAntagonist[6]

Table 3: Comparative Pharmacokinetic Parameters

CompoundSpeciesHalf-life (t½)Oral Bioavailability (F%)Key NotesReference(s)
This compound Human8.5 - 9.0 hNot explicitly statedApparent oral clearance of 38.3 L/h.[9]
L-838,417 Rat-41%Moderately cleared.[10]
Mouse-<1%Cleared at twice the rate of liver blood flow.[10]
TPA023 Human3 - 7.3 hNot explicitly statedCmax reached ~2 hours post-dosing.[6][11]
Rat1.4 h36%-[11]
Dog1.5 h54%-[11]

Signaling Pathway and Experimental Workflows

GABAA Receptor Signaling Pathway

The binding of GABA to its receptor opens a chloride channel, leading to hyperpolarization of the neuron. Positive allosteric modulators like this compound bind to a site distinct from the GABA binding site (the benzodiazepine (B76468) site) and enhance the effect of GABA, leading to a greater influx of chloride ions for a given concentration of GABA.

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaged GABA_synapse GABA Vesicle->GABA_synapse Release GABAAR GABAA Receptor (α, β, γ subunits) GABA_synapse->GABAAR Binds Chloride_in Cl- Influx GABAAR->Chloride_in Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_in->Hyperpolarization Leads to PAM α2/α3 Modulator (e.g., this compound) PAM->GABAAR Binds to Allosteric Site

Caption: GABAA receptor signaling pathway with modulation by an α2/α3 PAM.

Experimental Workflow: Comparison of GABAA Modulators

The preclinical comparison of GABAA modulators typically involves a series of in vitro and in vivo assays to determine their affinity, efficacy, selectivity, and functional effects.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Electrophysiology Patch-Clamp Electrophysiology (Determine Efficacy) Electrophysiology->Data_Analysis PK_Studies Pharmacokinetic Studies (t½, F%, Clearance) PD_Models Pharmacodynamic Models (Anxiety, Seizure Models) PK_Studies->PD_Models Safety_Tox Safety & Toxicology (Side Effect Profile) PD_Models->Safety_Tox Conclusion Lead Candidate Selection Safety_Tox->Conclusion Start Compound Synthesis (this compound, L-838,417, TPA023) Start->Binding_Assay Start->Electrophysiology Data_Analysis->PK_Studies

Caption: Preclinical workflow for comparing GABAA receptor modulators.

Experimental Protocols

Radioligand Binding Assay for GABAA Receptors

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for GABAA receptors using a competitive radioligand binding assay.

1. Materials and Reagents:

  • Receptor Source: Membranes from cells (e.g., HEK293) stably expressing specific human GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

  • Radioligand: [3H]Flumazenil or [3H]Ro15-1788 (a high-affinity benzodiazepine site antagonist).

  • Test Compounds: this compound, L-838,417, TPA023.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as Diazepam or Clonazepam (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates and a vacuum manifold.

2. Membrane Preparation:

  • Homogenize cells expressing the target receptor in ice-cold assay buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step. This is typically done three times.

  • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the membrane preparation in aliquots at -80°C.

3. Binding Assay Procedure:

  • Prepare serial dilutions of the test compounds (this compound, L-838,417, TPA023) in assay buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competition: Receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubate the plate for 60-90 minutes at 4°C to reach binding equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes

This protocol outlines a general method for assessing the functional efficacy of GABAA modulators on receptors expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and Receptor Expression:

  • Harvest oocytes from a female Xenopus laevis frog.

  • Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α2, β3, and γ2) in a specific ratio.

  • Incubate the injected oocytes for 2-5 days to allow for receptor expression on the cell surface.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

  • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.

  • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Establish a baseline current by perfusing the oocyte with the Ringer's solution.

3. Drug Application and Data Acquisition:

  • Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline GABA-evoked current.

  • Co-apply the test compound (this compound, L-838,417, or TPA023) at various concentrations along with the same concentration of GABA.

  • Record the potentiation of the GABA-evoked current by the test compound.

  • To determine the maximal efficacy, apply a saturating concentration of a full agonist like diazepam as a positive control.

  • Wash the oocyte with Ringer's solution between drug applications to allow for recovery.

4. Data Analysis:

  • Measure the peak amplitude of the current responses.

  • Express the potentiation by the test compound as a percentage of the maximal potentiation induced by the full agonist (e.g., diazepam).

  • Plot the percentage potentiation against the logarithm of the test compound concentration to generate a dose-response curve.

  • From this curve, determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximal efficacy.

Discussion and Conclusion

The data presented in this guide highlights the distinct profiles of this compound, L-838,417, and TPA023 as GABAA α2/α3 selective modulators.

  • This compound demonstrates high affinity for α1, α2, and α3 subunits but significantly lower affinity for the α5 subunit.[2][3][4] Functionally, it acts as a partial agonist at α2 and α3 subunits with neutral antagonist activity at the α1 subunit.[9] This profile suggests the potential for anxiolytic and anticonvulsant effects with a reduced risk of sedation.

  • L-838,417 also shows high affinity for α1, α2, and α3 subunits, with a slightly higher affinity for the α5 subunit compared to this compound.[5] A key feature of L-838,417 is its lack of efficacy at the α1 subunit, making it a valuable tool for dissecting the roles of different GABAA receptor subtypes.

  • TPA023 exhibits high affinity across α1, α2, α3, and α5 subunits.[6][7][8] However, its functional profile is characterized by weak partial agonism at α2 and α3 subunits and antagonism at α1 and α5 subunits.[6] This profile is also aimed at achieving anxiolysis without sedation.

The choice of which modulator to use in a research setting will depend on the specific scientific question being addressed. This compound's profile as a partial agonist with high affinity for α2/α3 subunits makes it a compound of clinical interest for anxiety and seizure disorders. L-838,417's α1-sparing activity makes it an excellent research tool for studying the consequences of α2/α3/α5 modulation in the absence of α1-mediated effects. TPA023 provides another example of a modulator with a nuanced profile of weak partial agonism and antagonism at different subunits.

The experimental protocols provided offer a starting point for researchers to conduct their own comparative studies. It is crucial to perform head-to-head comparisons under identical experimental conditions to obtain the most reliable and directly comparable data. The signaling pathway and experimental workflow diagrams provide a conceptual framework for understanding the mechanism of action and the process of evaluating these important pharmacological agents. Further in vivo studies are necessary to fully elucidate the therapeutic potential and side-effect profiles of these and other novel GABAA α2/α3 selective modulators.

References

A Comparative Guide to [11C]flumazenil PET Studies with AZD7325

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of AZD7325, a subtype-selective GABA-A α2,3 receptor positive allosteric modulator, with other relevant compounds, utilizing data from [11C]flumazenil Positron Emission Tomography (PET) studies. The information is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.

Introduction to this compound

This compound is a novel, orally active compound that acts as a partial selective positive allosteric modulator (PAM) of GABA-A receptors containing α2 and α3 subunits.[1] It exhibits high binding affinity for GABA-A receptors with α1, α2, and α3 subunits, and significantly lower affinity for the α5 subunit, which is associated with cognitive side effects of non-selective benzodiazepines.[1][2] The selectivity of this compound for the α2 and α3 subunits suggests its potential as an anxiolytic agent with a reduced side-effect profile, particularly concerning sedation and cognitive impairment, compared to non-selective GABA-A modulators like benzodiazepines.[1][3]

Comparative Data Presentation

To objectively assess the performance of this compound, this guide compares its receptor occupancy data, as determined by [11C]flumazenil PET, with that of AZD6280, another subtype-selective modulator, and lorazepam, a non-selective benzodiazepine (B76468).

GABA-A Receptor Occupancy

The following table summarizes the relationship between plasma concentration and GABA-A receptor occupancy for this compound and AZD6280, as determined by [11C]flumazenil PET in humans.[1]

CompoundDose RangeMaximum Receptor OccupancyKi,plasma (nmol/L)Associated Sedation/Cognitive Impairment
This compound 0.2 - 30 mg>80% at 20-30 mg[4]15No clear sedative or cognitive effects observed at high occupancy[1][4]
AZD6280 5 - 40 mg>60% at 40 mg[4]440No clear sedative or cognitive effects observed[1]

Ki,plasma represents the plasma concentration required for 50% receptor occupancy.

For comparison, a study in rats using [11C]flumazenil micro-PET determined the plasma EC50 (concentration for 50% occupancy) for the non-selective benzodiazepine lorazepam to be 96 ng/mL.[5] It is important to note that significant drowsiness has been associated with low receptor occupancy (2-30%) for non-selective positive allosteric modulators in humans.[6]

In Vitro Binding Affinities (Ki, nM)

This table presents the in vitro binding affinities of this compound for different GABA-A receptor subtypes.

CompoundGABA-A α1GABA-A α2GABA-A α3GABA-A α5
This compound 0.50.31.3230

Data from MedchemExpress and a study by Chen et al. cited in Nyberg et al., 2017.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the key [11C]flumazenil PET studies cited in this guide.

[11C]flumazenil PET Study with this compound and AZD6280

This protocol is based on the study conducted by Nyberg et al. (2017).[1]

Study Design:

  • Two separate open-label, single-dose PET studies were conducted for this compound and AZD6280.

  • A total of 12 healthy male subjects participated.

  • Each subject underwent a baseline [11C]flumazenil PET scan and a second scan after oral administration of a single dose of either this compound (0.2 to 30 mg) or AZD6280 (5 to 40 mg).

PET Imaging:

  • Radioligand: [11C]flumazenil, a GABA-A receptor antagonist.

  • Scanner: High-Resolution Research Tomograph (HRRT).

  • Image Acquisition: PET data were acquired for 63 minutes following the injection of [11C]flumazenil.

  • Image Analysis: A simplified reference tissue model was used to obtain regional binding potentials (BPND). The relationship between the plasma concentration of the drug and GABA-A receptor occupancy was described by a hyperbolic function to estimate the Ki,plasma.

Pharmacokinetic and Safety Assessments:

  • Venous blood samples were collected at multiple time points before and after drug administration to determine plasma drug concentrations.

  • Safety and tolerability were assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests.

Mandatory Visualizations

GABA-A Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of GABA and the modulatory effects of benzodiazepines and subtype-selective modulators like this compound at the GABA-A receptor.

GABA_A_Receptor_Signaling cluster_receptor GABA-A Receptor in Neuronal Membrane cluster_ligands Ligands and Modulators cluster_effects Cellular Effects GABA_A_Receptor γ Subunit α Subunit β Subunit α Subunit β Subunit ion_channel Cl- Channel (Closed) GABA_A_Receptor->ion_channel GABA binding opens channel NoEffect Basal State Hyperpolarization Neuronal Hyperpolarization (Inhibition) ion_channel->Hyperpolarization Cl- influx GABA GABA GABA->GABA_A_Receptor:c Binds to α/β interface Flumazenil [11C]flumazenil Flumazenil->GABA_A_Receptor:c Binds to α/γ interface (Antagonist) Flumazenil->GABA_A_Receptor Blocks BZD site This compound This compound (α2,3 selective PAM) This compound->GABA_A_Receptor:c Binds to α/γ interface (PAM) This compound->GABA_A_Receptor Enhance GABA effect Benzodiazepine Benzodiazepine (Non-selective PAM) Benzodiazepine->GABA_A_Receptor:c Binds to α/γ interface (PAM) Benzodiazepine->GABA_A_Receptor Enhance GABA effect

Caption: GABA-A receptor signaling pathway and modulator binding sites.

Experimental Workflow for a [11C]flumazenil PET Receptor Occupancy Study

This diagram outlines the typical workflow for a clinical PET study designed to measure the receptor occupancy of a drug candidate.

PET_Workflow cluster_preparation Study Preparation cluster_scan1 Baseline PET Scan cluster_dosing Drug Administration cluster_scan2 Post-Dose PET Scan cluster_analysis Data Analysis SubjectScreening Subject Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent SubjectScreening->InformedConsent BaselinePET [11C]flumazenil Injection & Baseline PET Scan (63 min) InformedConsent->BaselinePET BloodSampling1 Arterial/Venous Blood Sampling (Metabolite Analysis) BaselinePET->BloodSampling1 DrugAdmin Oral Administration of This compound or Placebo BloodSampling1->DrugAdmin ImageReconstruction PET Image Reconstruction BloodSampling1->ImageReconstruction PostDosePET [11C]flumazenil Injection & Post-Dose PET Scan (63 min) DrugAdmin->PostDosePET BloodSampling2 Arterial/Venous Blood Sampling (Drug Concentration & Metabolites) PostDosePET->BloodSampling2 PostDosePET->ImageReconstruction BloodSampling2->ImageReconstruction KineticModeling Kinetic Modeling (e.g., SRTM) ImageReconstruction->KineticModeling OccupancyCalc Receptor Occupancy Calculation KineticModeling->OccupancyCalc

Caption: Workflow of a [11C]flumazenil PET receptor occupancy study.

References

A Comparative Analysis of AZD7325 and Other GABA-A α2/3 Receptor Modulators on Saccadic Eye Movements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of AZD7325, a novel α2,3-subtype-selective partial GABA-A receptor modulator, on saccadic eye movements against other selective and non-selective GABAergic compounds. The objective is to present a clear overview of the available experimental data, facilitating informed decisions in neuroscience research and drug development.

Introduction

Saccadic eye movements, the rapid, voluntary shifts of gaze from one point of interest to another, are a sensitive biomarker for the central nervous system (CNS) effects of drugs, particularly those modulating the gamma-aminobutyric acid (GABA) system. Non-selective benzodiazepines, which act on various GABA-A receptor subtypes, are known to significantly impair saccadic performance, notably by reducing peak velocity.[1] The development of subtype-selective GABA-A receptor modulators like this compound aims to achieve therapeutic benefits, such as anxiolysis, while minimizing the sedative and cognitive side effects associated with non-selective agents. This guide compares the saccadic eye movement profile of this compound with the α2,3-subtype-selective agonists TPA023 and MK-0343, and the non-selective benzodiazepine, lorazepam.

Mechanism of Action: Targeting GABA-A α2/3 Subunits

This compound and its comparators, TPA023 and MK-0343, are positive allosteric modulators that selectively target the α2 and α3 subunits of the GABA-A receptor. These subunits are predominantly expressed in brain regions associated with anxiety, such as the amygdala and hippocampus. By enhancing the effect of GABA at these specific receptor subtypes, these compounds are hypothesized to produce anxiolytic effects with a reduced burden of sedation and cognitive impairment, which are primarily mediated by the α1 and α5 subunits, respectively. The non-selective agonist lorazepam, in contrast, potentiates GABAergic neurotransmission across multiple GABA-A receptor subtypes.

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_receptor GABA-A Receptor cluster_modulators Allosteric Modulators GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA receptor α2 β γ α3 β GABA->receptor Binds Chloride_channel Chloride (Cl-) Channel receptor->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_channel->Hyperpolarization Cl- Influx This compound This compound TPA023 MK-0343 This compound->receptor:alpha2 Positive Modulation This compound->receptor:alpha3 Positive Modulation

Figure 1: Simplified signaling pathway of GABA-A α2/3 receptor modulation.

Comparative Effects on Saccadic Eye Movement Parameters

The following tables summarize the quantitative effects of this compound, TPA023, MK-0343, and lorazepam on key saccadic eye movement parameters as reported in clinical studies involving healthy volunteers.

Table 1: Saccadic Peak Velocity (SPV)

CompoundDoseChange from Baseline/PlaceboStudy PopulationCitation
This compound 2 mgNo statistically significant effect16 healthy males[2][3]
10 mgNo statistically significant effect16 healthy males[2][3]
TPA023 0.5 mgSignificant dose-dependent reduction12 healthy male volunteers[4]
1.5 mgMaximum reduction of 85 deg/sec12 healthy male volunteers[4]
MK-0343 0.75 mgEquipotent to 2 mg lorazepamHealthy male volunteers[5]
Lorazepam 2 mgRobust and significantly larger effects compared to this compound and placebo16 healthy males[2][3]
1 mg & 2 mgDose-dependent reduction34 healthy adults[6]

Table 2: Saccadic Latency

CompoundDoseChange from Baseline/PlaceboStudy PopulationCitation
This compound 2 mgNo statistically significant effect16 healthy males[2]
10 mgNo statistically significant effect16 healthy males[2]
TPA023 0.5 mgNo detectable effect12 healthy male volunteers[4]
1.5 mgNo detectable effect12 healthy male volunteers[4]
MK-0343 0.75 mgIncreased latency, equipotent to 2 mg lorazepamHealthy male volunteers[5]
Lorazepam 2 mgSignificant increase16 healthy males[2]
1 mgSignificant increaseHealthy individuals[1]

Table 3: Saccadic Inaccuracy

CompoundDoseChange from Baseline/PlaceboStudy PopulationCitation
This compound 2 mgNo statistically significant effect16 healthy males[2]
10 mgNo statistically significant effect16 healthy males[2]
TPA023 0.5 mgNo detectable effect12 healthy male volunteers[4]
1.5 mgNo detectable effect12 healthy male volunteers[4]
MK-0343 Not SpecifiedIncreased inaccuracyHealthy male volunteers[5]
Lorazepam 2 mgSignificant increase16 healthy males[2]

Experimental Protocols

The assessment of saccadic eye movements in these clinical trials typically follows a standardized protocol. Below is a generalized experimental workflow based on the methodologies described in the cited literature.

Experimental_Workflow cluster_setup 1. Subject Preparation & Setup cluster_drug_admin 2. Drug Administration cluster_task 3. Saccadic Task Execution cluster_data 4. Data Acquisition & Analysis p1 Informed Consent & Screening p2 Head Stabilization (e.g., chin rest) p1->p2 p3 System Calibration p2->p3 d1 Double-blind, placebo-controlled, crossover design p3->d1 d2 Administration of this compound, alternative, or placebo d1->d2 t1 Fixation on a central point d2->t1 t2 Peripheral target appears t1->t2 t3 Subject makes a saccade to the target t2->t3 t4 Repetition with varying target locations t3->t4 da1 Eye movement recording (e.g., electrooculography or video-oculography) t4->da1 da2 Data filtering and artifact rejection da1->da2 da3 Calculation of saccadic parameters: - Peak Velocity - Latency - Inaccuracy da2->da3

Figure 2: Generalized experimental workflow for saccadic eye movement analysis.

Detailed Methodologies:

  • Study Design: The majority of studies employ a double-blind, randomized, placebo-controlled, crossover design to minimize bias.[2]

  • Participants: Healthy male volunteers are commonly recruited to reduce variability.[2][4]

  • Apparatus: A computer-based system is used for stimulus presentation and data acquisition. This often includes a stimulus display, signal amplification, data recording hardware, and electrodes (for electrooculography) or a high-speed camera (for video-oculography).[2]

  • Procedure: Participants are seated in a dimly lit room with their head stabilized. After a calibration procedure, they are instructed to fixate on a central point on a screen. A target then appears at a peripheral location, and the participant is instructed to look at it as quickly and accurately as possible. The timing and location of the target are varied across trials.

  • Data Analysis: Eye movement data is recorded and analyzed to extract key parameters. Saccadic peak velocity (the maximum speed of the eye movement), latency (the time between target appearance and the start of the eye movement), and inaccuracy (the difference between the saccade endpoint and the target location) are the primary endpoints.[2]

Discussion and Conclusion

The available data indicates a clear differentiation in the effects of this compound and other α2,3-subtype-selective modulators on saccadic eye movements compared to the non-selective benzodiazepine, lorazepam.

  • This compound demonstrates a favorable profile with no statistically significant impact on saccadic peak velocity, latency, or inaccuracy at the tested doses.[2][3] This suggests a reduced potential for the sedative and psychomotor-impairing effects commonly associated with benzodiazepines.

  • TPA023 shows a more complex profile, reducing saccadic peak velocity to a similar degree as lorazepam, but without the accompanying increase in latency and inaccuracy.[4] This suggests that while it may have some sedative-like effects on the oculomotor system, it does not impair the planning and execution of saccades to the same extent as non-selective agents.

  • MK-0343 appears to have a profile that includes effects on both peak velocity and latency, making it more similar to lorazepam in its impact on saccades than this compound or TPA023.[5]

References

A Comparative Analysis of AZD7325 and Diazepam: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the pharmacological and preclinical profiles of the novel GABAA receptor modulator AZD7325 and the classical benzodiazepine (B76468), diazepam.

This guide provides a detailed comparison of this compound and diazepam, two modulators of the γ-aminobutyric acid type A (GABAA) receptor. Diazepam, a widely prescribed benzodiazepine, is known for its anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties.[1] this compound, a newer investigational compound, has been developed as a subtype-selective partial agonist with the aim of achieving a more favorable side-effect profile.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available preclinical and clinical data.

Pharmacological Profile: A Tale of Two Affinities

The primary difference between this compound and diazepam lies in their interaction with the various subtypes of the GABAA receptor. The GABAA receptor is a pentameric ligand-gated ion channel with multiple isoforms, determined by the combination of its constituent subunits (e.g., α, β, γ).[4] Classical benzodiazepines like diazepam are non-selective, binding to GABAA receptors containing α1, α2, α3, and α5 subunits.[1][4] In contrast, this compound exhibits significant selectivity, primarily targeting the α2 and α3 subunits.[2][3]

This selectivity is hypothesized to separate the anxiolytic effects, believed to be mediated by α2 and α3 subunits, from the sedative and amnesic effects, which are primarily associated with the α1 and α5 subunits, respectively.[2]

Data Presentation: Binding Affinity and Functional Efficacy

The following tables summarize the quantitative data on the binding affinities and functional efficacies of this compound and diazepam at different GABAA receptor subtypes.

CompoundGABAA Receptor SubtypeBinding Affinity (Ki, nM)
This compound α10.5[3]
α20.3[3]
α31.3[3]
α5230[3]
Diazepam α1, α2, α3, α5Low Subtype Selectivity[1]

Table 1: Comparative GABAA Receptor Subtype Binding Affinities.

CompoundGABAA Receptor SubtypeFunctional Efficacy (% of maximal diazepam response)
This compound α1Neutral Antagonist[2]
α2~18%[2]
α3~15%[2]
α5~8%[2]
Diazepam α1, α2, α3, α5Full Agonist (100%)

Table 2: Comparative GABAA Receptor Subtype Functional Efficacy.

Preclinical Efficacy: Anxiety and Seizure Models

Both this compound and diazepam have demonstrated efficacy in preclinical models of anxiety and seizures. However, direct head-to-head comparative studies are limited in the publicly available literature.

In models of anxiety, diazepam has a well-documented anxiolytic effect in the elevated plus-maze (EPM) and the Vogel conflict test.[5][6][7][8] In the EPM, anxiolytic compounds typically increase the time spent and the number of entries into the open arms. In the Vogel conflict test, anxiolytics increase the number of punished responses (e.g., licks of a water spout that are paired with a mild electric shock).[9] Preclinical studies with this compound have also shown potent anxiolytic-like effects.[3]

In seizure models, this compound has shown anticonvulsant effects.[3] Diazepam is a well-established anticonvulsant and is used as a positive control in many preclinical seizure models, such as the pentylenetetrazol (PTZ)-induced seizure model.[10]

Experimental Protocols

Detailed methodologies for key preclinical experiments are crucial for the interpretation and replication of findings. Below are generalized protocols for common behavioral assays used to evaluate anxiolytic and anticonvulsant properties.

Elevated Plus-Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of four arms arranged in a plus shape, with two open arms and two enclosed by walls, elevated from the floor. The test is based on the natural aversion of rodents to open and elevated spaces.

Generalized Protocol:

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated above the ground.

  • Animals: Mice or rats are typically used.

  • Procedure: The animal is placed in the center of the maze facing a closed arm. Its behavior is recorded for a set period (e.g., 5 minutes).

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general activity).

  • Interpretation: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Vogel Conflict Test

The Vogel conflict test is a model of anxiety in which a thirsty animal is punished for drinking.

Generalized Protocol:

  • Apparatus: An operant chamber with a drinking spout.

  • Animals: Typically rats, water-deprived for a period before the test.

  • Procedure: The animal is placed in the chamber and has access to the drinking spout. After a certain number of licks, a mild electric shock is delivered through the spout.

  • Parameters Measured: The number of shocks received during the test period.

  • Interpretation: Anxiolytic drugs increase the number of punished licks, indicating a reduction in the conflict between the drive to drink and the aversion to the shock.[9]

Pentylenetetrazol (PTZ)-Induced Seizure Model

PTZ is a GABAA receptor antagonist that induces seizures in rodents. This model is used to screen for potential anticonvulsant drugs.

Generalized Protocol:

  • Animals: Mice or rats.

  • Procedure: A sub-convulsive dose of PTZ is administered to the animals. The test compound is administered prior to the PTZ injection.

  • Parameters Measured:

    • Latency to the first seizure (e.g., myoclonic jerk, generalized clonus).

    • Severity of seizures.

    • Presence or absence of tonic-clonic seizures.

  • Interpretation: An increase in the latency to seizures or a reduction in seizure severity indicates an anticonvulsant effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow for preclinical comparison.

GABAA_Signaling cluster_diazepam Diazepam (Non-selective) cluster_this compound This compound (α2/α3 Selective) cluster_effects Pharmacological Effects Diazepam Diazepam GABAA_a1 GABAA-α1 Diazepam->GABAA_a1 Full Agonist GABAA_a2 GABAA-α2 Diazepam->GABAA_a2 Full Agonist GABAA_a3 GABAA-α3 Diazepam->GABAA_a3 Full Agonist GABAA_a5 GABAA-α5 Diazepam->GABAA_a5 Full Agonist Sedation Sedation GABAA_a1->Sedation Anxiolysis Anxiolysis GABAA_a2->Anxiolysis Anticonvulsant Anticonvulsant GABAA_a2->Anticonvulsant GABAA_a3->Anxiolysis GABAA_a3->Anticonvulsant Amnesia Amnesia GABAA_a5->Amnesia This compound This compound GABAA_a2_AZD GABAA-α2 This compound->GABAA_a2_AZD Partial Agonist GABAA_a3_AZD GABAA-α3 This compound->GABAA_a3_AZD Partial Agonist

Caption: GABAA Receptor Subtype Selectivity and Associated Effects.

Preclinical_Workflow cluster_setup Experimental Setup cluster_anxiety Anxiety Models cluster_seizure Seizure Models cluster_analysis Data Analysis Animal_Models Rodent Models (Mice/Rats) Drug_Admin Drug Administration (this compound vs. Diazepam vs. Vehicle) Animal_Models->Drug_Admin EPM Elevated Plus-Maze Drug_Admin->EPM Vogel Vogel Conflict Test Drug_Admin->Vogel PTZ PTZ-Induced Seizures Drug_Admin->PTZ Behavioral_Scoring Behavioral Scoring EPM->Behavioral_Scoring Vogel->Behavioral_Scoring PTZ->Behavioral_Scoring Statistical_Analysis Statistical Analysis Behavioral_Scoring->Statistical_Analysis Comparative_Efficacy Comparative Efficacy & Side-Effect Profile Statistical_Analysis->Comparative_Efficacy

Caption: Preclinical Comparative Experimental Workflow.

Conclusion

This compound and diazepam represent two distinct approaches to modulating the GABAA receptor. Diazepam's non-selective, full agonist profile provides broad efficacy but is associated with a range of side effects. This compound's subtype-selective, partial agonist profile holds the promise of a more targeted therapeutic effect with a potentially improved safety and tolerability profile. Further head-to-head comparative studies, particularly in preclinical models of anxiety and with detailed dose-response analyses, are warranted to fully elucidate the relative therapeutic potential of this compound. This guide provides a foundational comparison to aid researchers in the design and interpretation of future studies in this area.

References

Validating the In Vitro Selectivity of AZD7325: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro pharmacological profile of AZD7325, a subtype-selective γ-aminobutyric acid type A (GABAA) receptor modulator, with other notable GABAA receptor ligands. The data presented herein is compiled from various preclinical studies to assist researchers in evaluating the selectivity and potential therapeutic window of this compound.

Introduction to this compound

This compound is a novel, orally active compound that acts as a partial positive allosteric modulator (PAM) of GABAA receptors.[1] It was designed to selectively target receptor subtypes containing α2 and α3 subunits, with lower affinity and efficacy at α1 and α5 subunit-containing receptors.[2][3] This selectivity is hypothesized to confer anxiolytic effects with a reduced propensity for sedation, cognitive impairment, and other side effects associated with non-selective benzodiazepines.[4]

Comparative In Vitro Selectivity

The selectivity of this compound is best understood by comparing its binding affinity (Ki) and functional efficacy (Emax) at different GABAA receptor subtypes against a non-selective full agonist like Diazepam and other subtype-selective compounds such as L-838,417 and TPA023.

Data Presentation: Binding Affinity and Functional Efficacy
CompoundGABAA Receptor SubtypeBinding Affinity (Ki, nM)Functional Efficacy (% of Diazepam/Chlordiazepoxide)
This compound α1β3γ20.5[1]Neutral Antagonist[2]
α2β3γ20.3[1][3]~18%[2]
α3β3γ21.3[1][3]~15%[2]
α5β3γ2230[1]~8%[2]
Diazepam α1β2γ2-100% (Full Agonist)[5][6]
α2β2γ2-~200% potentiation at 10 µM[6]
α3β2γ2--
α5β2γ2-~350% potentiation at >10 µM[6]
L-838,417 α1β3γ20.79[7]Antagonist (2% of Chlordiazepoxide)[8]
α2β3γ20.67[7]Partial Agonist (43% of Chlordiazepoxide)[8]
α3β3γ21.67[7]Partial Agonist (43% of Chlordiazepoxide)[8]
α5β3γ22.25[7]Partial Agonist (39% of Chlordiazepoxide)[8]
TPA023 α1β3γ20.41[9]Antagonist (0% of Chlordiazepoxide)[8]
α2β3γ20.33[9]Weak Partial Agonist (11% of Chlordiazepoxide)[8]
α3β3γ20.19[9]Weak Partial Agonist (21% of Chlordiazepoxide)[8]
α5β3γ20.33[9]Minimal Activity (5% of Chlordiazepoxide)[8]

Note: The specific β and γ subunits used in assays can vary between studies, which may influence the results. The data presented is a synthesis from multiple sources and aims to provide a comparative overview.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the selectivity of GABAA receptor modulators like this compound.

Radioligand Binding Assays

This method is employed to determine the binding affinity (Ki) of a test compound for different receptor subtypes.

1. Membrane Preparation:

  • Recombinant human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are stably expressed in a suitable cell line (e.g., HEK-293).

  • Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous GABA and other interfering substances.

  • The final pellet is resuspended in the assay buffer to a specific protein concentration.

2. Binding Assay:

  • A constant concentration of a radioligand that binds to the benzodiazepine (B76468) site (e.g., [3H]-Flumazenil) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine site ligand (e.g., Clonazepam).

  • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional activity (potentiation of GABA-evoked currents) of a compound at specific GABAA receptor subtypes expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and Injection:

  • Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • cRNAs encoding the desired α, β, and γ subunits of the human GABAA receptor are microinjected into the oocytes.

  • The injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.[10]

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

  • Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -50 to -70 mV).[10]

  • A baseline GABA-evoked current is established by applying a low concentration of GABA (typically the EC5-20).

  • The test compound is then co-applied with GABA, and the change in the current amplitude is measured.

3. Data Analysis:

  • The potentiation of the GABA-evoked current by the test compound is calculated as a percentage increase over the baseline GABA response.

  • To determine the EC50, concentration-response curves are generated by applying various concentrations of the test compound.

  • The maximal efficacy (Emax) is determined as the maximum potentiation observed and is often expressed as a percentage of the maximal potentiation induced by a full agonist like Diazepam.

Mandatory Visualizations

GABAA Receptor Signaling Pathway

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABAA Receptor (α, β, γ subunits) GABA->GABAA_R Binds to orthosteric site This compound This compound (PAM) This compound->GABAA_R Binds to allosteric site Ion_Channel Chloride Ion Channel (Open) GABAA_R->Ion_Channel Conformational change Cl_ion Cl- Ion_Channel->Cl_ion Influx of Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

Caption: GABAA receptor signaling pathway with allosteric modulation by this compound.

Experimental Workflow for Assessing Compound Selectivity

Selectivity_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment cluster_analysis Selectivity Profile Analysis b1 Prepare Membranes with Recombinant GABAA Subtypes (α1, α2, α3, α5) b2 Radioligand Binding Assay ([3H]-Flumazenil + Compound) b1->b2 b3 Calculate Ki values b2->b3 a1 Compare Ki and Emax across subtypes b3->a1 f1 Express GABAA Subtypes in Xenopus Oocytes f2 Two-Electrode Voltage Clamp (GABA + Compound) f1->f2 f3 Determine EC50 and Emax (% Potentiation) f2->f3 f3->a1

Caption: Experimental workflow for determining the in vitro selectivity of a GABAA receptor modulator.

References

AZD7325 Efficacy: A Cross-Study Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of AZD7325, a selective GABA-A α2,3 receptor positive allosteric modulator (PAM), with other relevant compounds. The information is compiled from preclinical and clinical studies to assist in the evaluation of its therapeutic potential.

Executive Summary

This compound is a novel compound that demonstrates a distinct pharmacological profile compared to non-selective benzodiazepines like lorazepam. As a selective PAM for the α2 and α3 subunits of the GABA-A receptor, it is hypothesized to possess anxiolytic properties with a reduced side-effect profile, particularly concerning sedation and cognitive impairment. Clinical and preclinical data suggest a potential role for this compound in anxiety disorders and certain neurodevelopmental conditions. However, its clinical efficacy in Generalized Anxiety Disorder (GAD) remains to be definitively established.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity and Efficacy of this compound
GABA-A Receptor SubunitBinding Affinity (Ki, nM)Efficacy (% of maximal diazepam response)
α10.5Neutral Antagonism
α20.318% (Partial Agonist)
α31.315% (Partial Agonist)
α52308% (Partial Agonist)

Source: Data on file, AstraZeneca.[1]

Table 2: Comparative Pharmacodynamic Effects of this compound and Lorazepam in Healthy Males
Pharmacodynamic ParameterThis compound (10 mg)Lorazepam (2 mg)Placebo
Saccadic Peak Velocity (SPV) No significant effectRobust impairment (p < 0.05 vs. placebo)No significant effect
Body Sway No significant effectRobust impairment (p < 0.05 vs. placebo)No significant effect
VAS Alertness No significant effectRobust impairment (p < 0.05 vs. placebo)No significant effect
Cognitive Performance (CogState Battery) No significant effectsStatistically significant impairmentsNo significant learning effects

Source: Chen et al., 2014.[1]

Table 3: Preclinical Efficacy of this compound (BAER-101) in a Fragile X Syndrome Mouse Model
PhenotypeFmr1 KO Mice (Vehicle)Fmr1 KO Mice + this compound (1 mg/kg)Wild-Type Mice (Vehicle)
Neocortical UP State Duration IncreasedReducedNormal
Audiogenic Seizure Susceptibility IncreasedReducedLow
Novel Object Recognition ImpairedImprovedNormal
Hippocampal Dendritic Spine Density IncreasedNo significant effectNormal

Source: Gantois et al., 2021.

Experimental Protocols

Study of this compound vs. Lorazepam in Healthy Males

A double-blind, randomized, four-way crossover study was conducted with 16 healthy male participants. The study involved the administration of single oral doses of this compound (2 mg and 10 mg), lorazepam (2 mg), and a placebo.[1] A comprehensive battery of validated tests was used to assess the effects on the central nervous system, including cognitive function, neurophysiology, and psychomotor performance.[1] Key assessments included:

  • Saccadic Eye Movements: Evaluated using a computer-based system to measure saccadic peak velocity (SPV).[1]

  • Body Sway: Measured to assess postural stability.

  • Visual Analogue Scales (VAS): Used for subjective ratings of alertness and other feelings.[1]

  • CogState Battery: A computer-administered cognitive test battery to evaluate various cognitive domains.[1]

Preclinical Evaluation in a Fragile X Syndrome Mouse Model

The efficacy of this compound (referred to as BAER-101) was assessed in Fmr1 knockout (KO) mice, a model for Fragile X Syndrome. The study involved daily administration of this compound at a dose of 1 mg/kg. Behavioral and electrophysiological phenotypes were evaluated, including:

  • Neocortical Slice Electrophysiology: To measure spontaneous network activity (UP states).

  • Audiogenic Seizure Susceptibility: To assess seizure threshold.

  • Novel Object Recognition Test: To evaluate learning and memory.

  • Dendritic Spine Analysis: To quantify hippocampal spine density.

Signaling Pathways and Mechanisms of Action

AZD7325_Mechanism cluster_GABA_A GABA-A Receptor alpha2 α2 Chloride_Influx Increased Cl- Influx alpha2->Chloride_Influx Enhanced GABAergic Transmission alpha3 α3 alpha3->Chloride_Influx Enhanced GABAergic Transmission other_subunits Other Subunits (α1, α5, etc.) Reduced_Sedation Reduced Sedation/ Cognitive Impairment other_subunits->Reduced_Sedation Minimal interaction This compound This compound This compound->alpha2 Positive Allosteric Modulation This compound->alpha3 Positive Allosteric Modulation GABA GABA GABA->alpha2 GABA->alpha3 Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Anxiolysis Anxiolysis Neuronal_Hyperpolarization->Anxiolysis

Caption: this compound Signaling Pathway.

Lorazepam_Mechanism cluster_GABA_A GABA-A Receptor alpha1 α1 Chloride_Influx Increased Cl- Influx alpha1->Chloride_Influx Enhanced GABAergic Transmission alpha2 α2 alpha2->Chloride_Influx Enhanced GABAergic Transmission alpha3 α3 alpha3->Chloride_Influx Enhanced GABAergic Transmission alpha5 α5 alpha5->Chloride_Influx Enhanced GABAergic Transmission Lorazepam Lorazepam Lorazepam->alpha1 Non-selective Positive Allosteric Modulation Lorazepam->alpha2 Lorazepam->alpha3 Lorazepam->alpha5 GABA GABA GABA->alpha1 GABA->alpha2 GABA->alpha3 GABA->alpha5 Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Anxiolysis Anxiolysis Neuronal_Hyperpolarization->Anxiolysis Sedation Sedation Neuronal_Hyperpolarization->Sedation Cognitive_Impairment Cognitive Impairment Neuronal_Hyperpolarization->Cognitive_Impairment

Caption: Lorazepam Signaling Pathway.

Pregabalin_Mechanism cluster_Presynaptic Presynaptic Terminal VGCC Voltage-Gated Calcium Channel alpha2delta α2δ subunit Calcium_Influx Ca2+ Influx alpha2delta->Calcium_Influx Modulates Vesicle Synaptic Vesicle Calcium_Influx->Vesicle Triggers Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Vesicle->Neurotransmitter_Release Fusion and Release Neuronal_Excitability Reduced Neuronal Excitability Neurotransmitter_Release->Neuronal_Excitability Reduces Pregabalin Pregabalin Pregabalin->alpha2delta Binds to Therapeutic_Effects Anxiolysis, Analgesia, Anticonvulsant Effects Neuronal_Excitability->Therapeutic_Effects

Caption: Pregabalin Signaling Pathway.

Conclusion

This compound shows a promising preclinical and early clinical profile as a selective modulator of GABA-A receptors. Its differentiation from non-selective benzodiazepines in terms of sedative and cognitive side effects is a key feature.[1] The preclinical data in a Fragile X Syndrome model suggests potential efficacy in neurodevelopmental disorders. However, the lack of robust anxiolytic effects in the Phase 2 GAD trial at the doses tested indicates that further investigation is needed to determine the optimal therapeutic window and patient populations for this compound. Future research should focus on dose-ranging studies in relevant clinical populations and further elucidation of its downstream signaling effects to fully characterize its therapeutic potential.

References

AZD7325: A Precision Tool for Probing GABAA Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuroscience and Drug Development

In the intricate landscape of neuroscience research, the γ-aminobutyric acid type A (GABAA) receptor stands as a pivotal target for understanding synaptic inhibition and for the development of therapeutics for a range of neurological and psychiatric disorders. The diverse family of GABAA receptor subtypes, each with distinct physiological roles, necessitates the use of highly selective pharmacological tools. This guide provides a comprehensive comparison of AZD7325, a subtype-selective GABAA receptor modulator, with other notable alternatives, offering researchers the critical data and experimental context needed to select the optimal compound for their studies.

Mechanism of Action: Fine-Tuning Neuronal Inhibition

This compound is a positive allosteric modulator (PAM) that exhibits high affinity and selective efficacy for GABAA receptors containing α2 and α3 subunits.[1][2][3] Unlike classical benzodiazepines, which act non-selectively across multiple α subunits, this compound offers a more nuanced approach to modulating GABAergic neurotransmission. It functions as a partial agonist at the α2 and α3 subunits, demonstrating approximately 15-18% of the maximal efficacy of diazepam at these sites.[2] Critically, it shows neutral antagonism at the α1 subunit and significantly lower affinity and antagonistic efficacy at the α5 subunit, a profile that theoretically separates anxiolytic effects from the sedative and cognitive-impairing side effects associated with non-selective modulators.[1][2]

dot

GABAA_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal GABA_vesicle GABA Vesicles Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Exocytosis GABA GABA Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->GABA_vesicle Ca²⁺ influx AP Action Potential AP->Ca_channel Depolarization GABAA_R GABAₐ Receptor Cl_ion Cl⁻ GABAA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx GABA->GABAA_R Binds This compound This compound (PAM) This compound->GABAA_R Allosterically Modulates (α2/α3 selective) Compound_Comparison cluster_this compound This compound cluster_Benzodiazepines Classical Benzodiazepines (e.g., Lorazepam, Diazepam) cluster_Zolpidem Zolpidem cluster_TPA023 TPA023 AZD_selectivity α2/α3 Selective AZD_efficacy Partial Agonist AZD_selectivity->AZD_efficacy AZD_side_effects Reduced Sedation/Cognitive Impairment AZD_efficacy->AZD_side_effects Benzo_selectivity Non-selective (α1, α2, α3, α5) Benzo_efficacy Full Agonist Benzo_selectivity->Benzo_efficacy Benzo_side_effects Sedation, Amnesia, Ataxia Benzo_efficacy->Benzo_side_effects Zolpidem_selectivity α1 Selective Zolpidem_efficacy Agonist Zolpidem_selectivity->Zolpidem_efficacy Zolpidem_side_effects Primarily Sedative/Hypnotic Zolpidem_efficacy->Zolpidem_side_effects TPA023_selectivity α2/α3 Selective TPA023_efficacy Weak Partial Agonist (α1 Antagonist) TPA023_selectivity->TPA023_efficacy TPA023_side_effects Anxiolytic without Sedation TPA023_efficacy->TPA023_side_effects AZD7325_node This compound cluster_this compound cluster_this compound cluster_Benzodiazepines cluster_Benzodiazepines cluster_Zolpidem cluster_Zolpidem cluster_TPA023 cluster_TPA023 Alternatives_node Alternatives Binding_Assay_Workflow start Start membrane_prep Prepare Cell Membranes (Expressing GABAA Receptors) start->membrane_prep assay_setup Set up Binding Assay: - [³H]flumazenil - Unlabeled Compound - Membranes membrane_prep->assay_setup incubation Incubate at 4°C for 60 min assay_setup->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Data Analysis (Calculate IC₅₀ and Kᵢ) quantification->data_analysis end End data_analysis->end

References

Benchmarking AZD7325 Against Novel Anxiolytics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anxiolytic drug development, the pursuit of novel mechanisms of action that offer improved efficacy and tolerability over existing treatments is paramount. This guide provides a detailed comparison of AZD7325, a selective GABA-A α2,3 receptor partial agonist, with two novel anxiolytics, Fasedienol (PH94B) and Vestipitant, which operate through distinct pharmacological pathways. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Executive Summary

This compound represents a targeted approach to modulating GABAergic neurotransmission, aiming to retain anxiolytic effects while minimizing the sedative and cognitive side effects associated with non-selective benzodiazepines. Fasedienol offers a unique, rapid-onset mechanism through intranasal administration, acting on peripheral chemosensory neurons to modulate anxiety circuits without systemic absorption. Vestipitant targets the neurokinin-1 (NK1) receptor, a pathway implicated in stress and anxiety responses. While this compound's clinical development for anxiety has not progressed past Phase II due to not meeting its primary endpoint, Fasedienol has shown positive results in Phase III trials for social anxiety disorder. Data for Vestipitant in anxiety disorders is less extensive, with published studies primarily in healthy volunteers under stress conditions.

Data Presentation

Table 1: Comparative Profile of this compound, Fasedienol, and Vestipitant
FeatureThis compoundFasedienol (PH94B)Vestipitant
Mechanism of Action Partial selective positive allosteric modulator of GABA-A α2 and α3 subunits.[1][2][3]Pherine; acts on peripheral nasal chemosensory neurons to modulate olfactory-amygdala circuits.[4][5][6]Neurokinin-1 (NK1) receptor antagonist.[7]
Target Indication Initially Generalized Anxiety Disorder (GAD).[8][9][10]Social Anxiety Disorder (SAD).[11][12][13]Investigated for tinnitus, insomnia, and anxiety.[7]
Route of Administration Oral.[14]Intranasal spray.[11][12][13]Oral.
Development Phase Phase II completed for GAD (did not meet primary endpoint).[15][16]Phase III (positive top-line results).[11][12][13]Phase II (limited data in anxiety disorders).
Key Efficacy Findings Did not show statistically significant superiority to placebo on HAM-A total score at Day 28 in a Phase II GAD trial.[15]Statistically significant reduction in Subjective Units of Distress Scale (SUDS) during a public speaking challenge vs. placebo (p=0.015) in a Phase III SAD trial.[11][12][13]Showed a significant reduction in anxiety on the Visual Analogue Scale-Anxiety (VAS-A) compared to placebo in a CO2 challenge model in healthy volunteers.
Key Tolerability Findings Generally well-tolerated; most common adverse event was dizziness.[1]Well-tolerated with no severe or serious adverse events reported in the PALISADE-2 trial.[11][12]Generally well-tolerated in clinical trials for other indications.
Table 2: Quantitative Clinical Efficacy Data
DrugStudyPopulationPrimary EndpointResultp-value
This compound D1140C00006 (Phase II)[15]Generalized Anxiety DisorderChange from baseline in Hamilton Anxiety Rating Scale (HAM-A) total score at Day 28No statistically significant difference compared to placebo.[15]>0.1
Fasedienol (PH94B) PALISADE-2 (Phase III)[11][12][13]Social Anxiety DisorderMean change from baseline in Subjective Units of Distress Scale (SUDS) during a public speaking challenge-13.8 (Fasedienol) vs. -8.0 (Placebo).[11][12]0.015[11][12][13]
Vestipitant CO2 Challenge StudyHealthy VolunteersChange in Visual Analogue Scale-Anxiety (VAS-A)Significant reduction in anxiety compared to placebo.<0.05

Experimental Protocols

Preclinical Assessment of Anxiolytic Activity: Elevated Plus Maze (Rodents)

This protocol is a standard behavioral assay to assess anxiety-like behavior in rodents and is applicable for the initial screening of compounds like this compound and Vestipitant.[17][18][19][20][21]

Objective: To evaluate the anxiolytic potential of a test compound by measuring the exploratory behavior of rodents in an elevated, plus-shaped maze.

Apparatus: An elevated maze with two open arms and two enclosed arms.

Procedure:

  • Habituation: Animals are habituated to the testing room for at least 60 minutes prior to the experiment.

  • Drug Administration: The test compound (e.g., this compound, Vestipitant) or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes for oral administration).

  • Test Initiation: Each animal is placed in the center of the maze, facing an open arm.

  • Observation: The animal is allowed to explore the maze for a 5-minute period. The session is recorded by an overhead video camera.

  • Data Analysis: Key parameters measured include:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled.

  • Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Human Experimental Anxiety Model: Carbon Dioxide (CO2) Challenge

This protocol is used to induce a transient state of anxiety in healthy volunteers to assess the efficacy of anxiolytic compounds like Vestipitant.[22][23][24][25][26]

Objective: To evaluate the ability of a test compound to attenuate the anxiogenic effects of CO2 inhalation.

Procedure:

  • Participant Selection: Healthy volunteers with no history of panic disorder or significant anxiety are recruited.

  • Drug Administration: A single dose of the test compound (e.g., Vestipitant) or placebo is administered in a double-blind, crossover design.

  • Baseline Assessments: Baseline physiological (heart rate, blood pressure) and subjective (e.g., Visual Analogue Scale for Anxiety - VAS-A) measures are recorded.

  • CO2 Inhalation: Participants inhale a mixture of 7.5% CO2 and air for a fixed duration (e.g., 20 minutes).

  • Assessments during and after Challenge: Physiological and subjective measures are recorded at regular intervals during and after the CO2 inhalation period.

  • Data Analysis: The primary outcome is the change in subjective anxiety scores (e.g., VAS-A) from baseline during and after the CO2 challenge, comparing the active drug condition to the placebo condition.

Receptor Binding Assay: Characterizing Drug-Target Interaction

This in vitro assay is crucial for determining the binding affinity of a compound like this compound to its target receptor.[27][28]

Objective: To quantify the binding affinity (Ki) of a test compound to specific receptor subtypes.

Materials:

  • Cell membranes expressing the target receptor (e.g., GABA-A α2 or α3 subunits).

  • A radiolabeled ligand known to bind to the target receptor.

  • The test compound (unlabeled).

  • Assay buffer and filtration apparatus.

Procedure:

  • Incubation: The cell membranes, radiolabeled ligand, and varying concentrations of the test compound are incubated together to allow for competitive binding.

  • Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibitory constant) is then determined using the Cheng-Prusoff equation.

Mandatory Visualization

AZD7325_Signaling_Pathway cluster_GABA_A GABA-A Receptor GABA_A α β γ α2/α3 β Chloride_ion Cl- GABA_A->Chloride_ion Increased Influx GABA GABA GABA->GABA_A:beta This compound This compound This compound->GABA_A:alpha23 Positive Allosteric Modulation Neuron Postsynaptic Neuron Chloride_ion->Neuron Hyperpolarization Hyperpolarization Neuron->Hyperpolarization Reduced_Anxiety Reduced Anxiety Hyperpolarization->Reduced_Anxiety

This compound enhances GABAergic inhibition via α2/α3 subunits.

Fasedienol_Signaling_Pathway Fasedienol Fasedienol (Intranasal) Nasal_Chemosensory_Neurons Nasal Chemosensory Neurons Fasedienol->Nasal_Chemosensory_Neurons Olfactory_Bulb Olfactory Bulb Nasal_Chemosensory_Neurons->Olfactory_Bulb Amygdala Amygdala Olfactory_Bulb->Amygdala Anxiety_Modulation Modulation of Anxiety Circuits Amygdala->Anxiety_Modulation Reduced_Anxiety Reduced Anxiety Anxiety_Modulation->Reduced_Anxiety

Fasedienol's proposed mechanism of action on anxiety circuits.

Vestipitant_Signaling_Pathway Substance_P Substance P NK1_Receptor NK1 Receptor Substance_P->NK1_Receptor G_Protein_Signaling G-Protein Signaling (Gq/11) NK1_Receptor->G_Protein_Signaling Vestipitant Vestipitant Vestipitant->NK1_Receptor Antagonist Blocked_Response Blocked Anxiety Response Vestipitant->Blocked_Response Downstream_Signaling Downstream Signaling (e.g., PLC, IP3, DAG) G_Protein_Signaling->Downstream_Signaling Neuronal_Excitability Neuronal Excitability Downstream_Signaling->Neuronal_Excitability Anxiety_Response Anxiety Response Neuronal_Excitability->Anxiety_Response

Vestipitant antagonizes the NK1 receptor to block anxiety responses.

Experimental_Workflow_EPM Start Start Habituation Animal Habituation (60 min) Start->Habituation Drug_Admin Drug Administration (Test Compound or Vehicle) Habituation->Drug_Admin Placement Place Animal in Center of EPM Drug_Admin->Placement Exploration Allow Exploration (5 min) Placement->Exploration Recording Video Recording Exploration->Recording Data_Analysis Data Analysis (Time/Entries in Open Arms) Exploration->Data_Analysis End End Data_Analysis->End

Workflow for the Elevated Plus Maze (EPM) experiment.

Experimental_Workflow_CO2_Challenge Start Start Recruitment Recruit Healthy Volunteers Start->Recruitment Drug_Admin Drug Administration (Test Compound or Placebo) Recruitment->Drug_Admin Baseline Baseline Assessments (Physiological & Subjective) Drug_Admin->Baseline CO2_Inhalation CO2 Inhalation (7.5% for 20 min) Baseline->CO2_Inhalation Assessments Assessments During & After Challenge CO2_Inhalation->Assessments Data_Analysis Data Analysis (Change in Anxiety Scores) Assessments->Data_Analysis End End Data_Analysis->End

Workflow for the Human CO2 Challenge experiment.

References

Safety Operating Guide

Navigating the Safe Disposal of AZD7325: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like AZD7325, a positive allosteric modulator of GABA-A receptors, are paramount for ensuring laboratory safety and environmental protection.[1][2] While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions for this compound was not found, this guide provides a comprehensive framework based on established best practices for the disposal of research-grade pharmaceutical compounds.

It is imperative that all personnel consult the specific Safety Data Sheet (SDS) provided by the supplier of this compound before handling or disposing of this compound. The SDS is the primary source of detailed safety, handling, and disposal information.

Core Principles of Research Compound Disposal

The disposal of any research compound should adhere to institutional, local, and national regulations to minimize environmental contamination and ensure personnel safety.[3][4][5] Key principles include waste characterization, segregation, proper containment, and disposal through approved hazardous waste channels.[4][6][7] Never dispose of chemical waste, such as this compound, down the drain or in the regular trash.[3][4][7]

Personal Protective Equipment (PPE) for Handling this compound Waste

When handling this compound in its pure form or as waste, appropriate Personal Protective Equipment (PPE) is essential to prevent exposure. The following table summarizes the recommended PPE based on general laboratory safety protocols for potent chemical compounds.

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses or goggles with side shieldsProtects eyes from splashes or airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or with local exhaustMinimizes the risk of inhalation, especially when handling the powdered form.

Step-by-Step Disposal Protocol for this compound

The following is a generalized, step-by-step procedure for the safe disposal of this compound. This protocol should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound as potentially hazardous waste. This includes unused or expired compounds, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment.

    • Segregate this compound waste from other chemical waste streams unless explicitly permitted by your institution's EHS department.[4]

  • Waste Containment and Labeling:

    • Use designated, leak-proof, and chemically compatible hazardous waste containers provided by your institution's EHS department.[4][6][7]

    • Keep waste containers securely closed except when adding waste.[4][7]

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.[4][6]

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

  • Disposal Request and Collection:

    • Once the waste container is full or the project is complete, submit a chemical waste collection request to your institution's EHS department.[4]

    • Your institution's EHS personnel are trained to handle and arrange for the proper disposal of hazardous chemical waste in accordance with regulatory requirements.

Experimental Protocols

As this document provides general disposal guidance, there are no specific experimental protocols to cite. The procedures outlined are based on standard laboratory safety and waste management principles.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.

AZD7325_Disposal_Workflow cluster_lab_operations Laboratory Operations cluster_waste_management Waste Management cluster_final_disposal Final Disposal A Generation of this compound Waste (Unused compound, contaminated labware, PPE) B Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) A->B Handler Action C Segregate this compound Waste B->C D Place in a Labeled, Sealed Hazardous Waste Container C->D Containerization E Store in Designated Secure Area D->E Interim Storage F Submit Waste Pickup Request to EHS Department E->F Initiate Disposal G EHS Collection of Hazardous Waste F->G Institutional Protocol H Proper Disposal by Licensed Waste Management Facility G->H Regulatory Compliance

References

Essential Safety and Logistical Information for Handling AZD7325

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like AZD7325 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans for handling and storage, and appropriate disposal methods for this compound.

Personal Protective Equipment (PPE)

When handling this compound, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is recommended to minimize exposure and ensure user safety.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side-shields or goggles
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)
Body Protection Laboratory coat

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.

Handling:

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.

  • Aerosol and Dust Formation: Minimize the generation of dust and aerosols during handling.

Storage:

  • Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal Plan

Unused this compound and any contaminated materials should be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.

  • Waste Classification: It is the responsibility of the waste generator to properly classify the waste.

  • Containment: Dispose of the compound and any contaminated lab supplies (e.g., gloves, vials) in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams.

  • Disposal Route: Utilize a licensed hazardous waste disposal company for final disposal.

Mechanism of Action: GABA-A Receptor Modulation

This compound is a selective positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptors containing α2 and α3 subunits.[1][2][3] It exhibits lower efficacy at α1 and α5 subunit-containing receptors.[2] This selective modulation is being investigated for its potential anxiolytic effects without the sedative side effects commonly associated with non-selective benzodiazepines.[4][5]

AZD7325_Mechanism_of_Action This compound Signaling Pathway cluster_GABA_A_Receptor GABA-A Receptor GABA_A GABA-A Receptor (α2/α3 Subunits) Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel Activates Increased_Cl_Influx Increased Cl⁻ Influx Chloride_Channel->Increased_Cl_Influx Opens GABA GABA GABA->GABA_A Binds This compound This compound This compound->GABA_A Positive Allosteric Modulation Neuronal_Inhibition Neuronal Inhibition (Anxiolytic Effect) Increased_Cl_Influx->Neuronal_Inhibition Leads to

Caption: Mechanism of action of this compound as a positive allosteric modulator of GABA-A receptors.

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary, published studies describe its use in preclinical and clinical research.

In Vitro Radioligand Binding Assays:

These experiments are conducted to determine the binding affinity of this compound to different GABA-A receptor subtypes.

  • Preparation of Cell Membranes: Cell membranes expressing specific recombinant human GABA-A receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are prepared.

  • Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]flumazenil) and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from concentration-response curves to determine the affinity of this compound for each receptor subtype.

Animal Models of Anxiety:

Animal models are used to assess the anxiolytic-like effects of this compound.

  • Animal Subjects: Typically, rodents such as mice or rats are used.

  • Drug Administration: this compound is administered orally or via injection at various doses. A vehicle control group and a positive control group (e.g., a known anxiolytic drug) are included.

  • Behavioral Testing: Animals are subjected to behavioral tests that are sensitive to anxiolytic drugs, such as the elevated plus-maze, light-dark box, or marble-burying test.

  • Data Collection: Behavioral parameters (e.g., time spent in open arms of the maze, number of marbles buried) are recorded and quantified.

  • Statistical Analysis: The data is statistically analyzed to compare the effects of this compound with the control groups.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD7325
Reactant of Route 2
Reactant of Route 2
AZD7325

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。